molecular formula C6H6BrNO2 B1365157 Methyl 5-bromo-1H-pyrrole-2-carboxylate CAS No. 934-07-6

Methyl 5-bromo-1H-pyrrole-2-carboxylate

货号: B1365157
CAS 编号: 934-07-6
分子量: 204.02 g/mol
InChI 键: ZYBOXSDTMZRWBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-bromo-1H-pyrrole-2-carboxylate has been reported in Lissodendoryx with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 5-bromo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBOXSDTMZRWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469242
Record name Methyl 5-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-07-6
Record name Methyl 5-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 934-07-6

This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a halogenated pyrrole (B145914) derivative. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It details the physicochemical properties, synthesis protocols, and safety information for this compound. While this molecule is a valuable synthetic intermediate, its specific biological activities and mechanisms of action are not extensively documented in publicly available literature. Therefore, this guide also provides a general context for the biological significance of the broader class of pyrrole-containing molecules.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its chemical structure features a pyrrole ring brominated at the 5-position with a methyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 934-07-6[2][3][4]
Molecular Formula C₆H₆BrNO₂[2][3][4]
Molecular Weight 204.02 g/mol [3][5]
Melting Point 101-103 °CChemicalBook
Boiling Point (Predicted) 290.5 ± 20.0 °CChemicalBook
Density (Predicted) 1.674 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 14.18 ± 0.50[3]
Appearance White to off-white solid[1]
InChI Key ZYBOXSDTMZRWBC-UHFFFAOYSA-N[3]
SMILES COC(=O)c1ccc(Br)[nH]1[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of Methyl 1H-pyrrole-2-carboxylate. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Bromination of Methyl 1H-pyrrole-2-carboxylate

Materials:

Procedure:

  • In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate (10 g, 80 mmol) in a solvent mixture of 800 mL of tetrahydrofuran (THF) and 400 mL of methanol (MeOH).[1]

  • Cool the reaction mixture to 0 °C using an ice bath.[1]

  • While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS; 15 g, 84 mmol) portion-wise over a period of 1.5 hours.[1]

  • After the addition of NBS is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.[1]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.[1]

  • Purify the resulting crude product by silica gel column chromatography, using an eluent of 2% ethyl acetate in petroleum ether.[1]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid.[1] The reported yield for this procedure is approximately 26%.[1]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product A Methyl 1H-pyrrole-2-carboxylate D Dissolution and Cooling to 0 °C A->D B N-Bromosuccinimide (NBS) E Portion-wise Addition of NBS B->E C THF/MeOH Solvent C->D D->E F Stirring at 0 °C for 2h E->F G Solvent Evaporation F->G H Silica Gel Chromatography G->H I This compound H->I

Synthesis Workflow

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Biological and Pharmacological Context

While specific biological targets and signaling pathway interactions for this compound are not well-defined in the available literature, the pyrrole scaffold is a prominent feature in numerous biologically active compounds.[6] Derivatives of pyrrole have been extensively investigated and developed for a wide range of therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[6][7]

The presence of a bromine atom and a methyl carboxylate group on the pyrrole ring of this compound makes it a key intermediate for the synthesis of more complex molecules with potential biological activities.[2] For instance, the carboxylic acid derivative, 5-bromo-1H-pyrrole-2-carboxylic acid, has been explored as a building block for novel antibacterial and anticancer agents.[8] Furthermore, various pyrrole derivatives have been shown to exhibit their therapeutic effects through mechanisms such as enzyme inhibition and disruption of cellular processes.

Given its structural features, this compound serves as a valuable starting material for the generation of compound libraries for high-throughput screening to identify novel bioactive molecules.

G Conceptual Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_hit Hit Identification and Validation cluster_lead Lead Optimization A This compound B Chemical Derivatization A->B C Compound Library B->C D High-Throughput Screening (HTS) C->D E In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) D->E F Identification of 'Hits' E->F G Dose-Response Studies F->G H In vivo Models G->H I Structure-Activity Relationship (SAR) Studies H->I J Development of Lead Compounds I->J

Biological Screening Workflow

Conclusion

This compound is a readily synthesizable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for the creation of diverse molecular libraries makes it a valuable tool for identifying novel therapeutic agents. While its own biological profile is not extensively characterized, the well-established importance of the pyrrole moiety in medicinal chemistry suggests that derivatives of this compound are promising candidates for future research and development efforts. This guide provides foundational information to support the use of this compound in a research and development setting.

References

Spectroscopic Profile of Methyl 5-bromo-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 5-bromo-1H-pyrrole-2-carboxylate. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the field of medicinal chemistry and drug discovery. This document details expected spectroscopic data based on available information and analysis of analogous compounds, outlines experimental protocols for data acquisition, and provides visual representations of experimental workflows and data interpretation logic.

Spectroscopic Data Presentation

The following tables summarize the expected and reported quantitative spectroscopic data for this compound. Due to the limited availability of public experimental spectra for the title compound, data for the closely related analogue, Methyl 1H-pyrrole-2-carboxylate, is also presented for comparative purposes. This allows for a more informed interpretation of the expected spectral features.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for Methyl 1H-pyrrole-2-carboxylate (ppm) Expected Multiplicity & Coupling Constants (J)
¹H NMR
NH~9.0 - 10.0~9.3Broad singlet (br s)
H-3~6.8 - 7.0~6.9Doublet of doublets (dd), J ≈ 4.0, 1.5 Hz
H-4~6.1 - 6.3~6.2Doublet of doublets (dd), J ≈ 4.0, 2.5 Hz
OCH₃~3.8~3.8Singlet (s)
¹³C NMR
C=O~160161.5
C-2~122122.8
C-5~98110.1
C-3~115115.8
C-4~110109.4
OCH₃~5251.5

Note: Expected chemical shifts for this compound are estimated based on the substitution effects of bromine on the pyrrole (B145914) ring.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Expected Absorption Range (cm⁻¹) for this compound Reported Absorption Peaks (cm⁻¹) for Methyl 1H-pyrrole-2-carboxylate Vibrational Mode
N-H3300 - 3500 (broad)~3430Stretching
C-H (aromatic)3100 - 3200~3130Stretching
C=O (ester)1680 - 1710~1700Stretching
C=C (aromatic)1450 - 1600Multiple peaksStretching
C-N1250 - 1350~1300Stretching
C-O (ester)1100 - 1300~1250, ~1150Stretching
C-Br500 - 600Not applicableStretching

Table 3: Mass Spectrometry (MS) Data

Parameter Reported/Expected Value for this compound Reported Value for Methyl 1H-pyrrole-2-carboxylate
Molecular Formula C₆H₆BrNO₂C₆H₇NO₂
Molecular Weight 204.02 g/mol 125.13 g/mol
Exact Mass 202.9582 u125.0477 u
[M+H]⁺ (LCMS) 206.0[1]Not reported
Key Fragmentation Ions (m/z) Expected M⁺ and M+2 peaks in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Fragments corresponding to loss of •OCH₃ and •COOCH₃.125 (M⁺), 94, 66

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain high-quality and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks and determine the coupling constants.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typical parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern for structural elucidation.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Chromatographic Separation:

    • Injector temperature: 250 °C

    • Carrier gas: Helium

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Mass Spectrometry:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan range: m/z 40-500.

LC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column.

    • Mobile phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid.

  • Mass Spectrometry:

    • Ionization mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass analyzer: Quadrupole, TOF, or Orbitrap.

    • Scan range: m/z 100-1000.

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample This compound Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Solid_FTIR Solid Sample Sample->Solid_FTIR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectrometer Dissolve_NMR->NMR FTIR FTIR Spectrometer (ATR) Solid_FTIR->FTIR MS GC-MS / LC-MS Dissolve_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data

A generalized workflow for the spectroscopic analysis of the target compound.

data_interpretation cluster_data Primary Spectroscopic Data cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation NMR_Data NMR Data (Chemical Shifts, Couplings) Connectivity Molecular Connectivity (Bonding Framework) NMR_Data->Connectivity FTIR_Data IR Data (Absorption Bands) Functional_Groups Functional Groups (Ester, N-H, C-Br) FTIR_Data->Functional_Groups MS_Data MS Data (m/z values, Isotope Pattern) Molecular_Formula Molecular Formula & Molecular Weight MS_Data->Molecular_Formula Final_Structure Verified Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Logical relationships in the interpretation of spectroscopic data for structure elucidation.

References

Starting materials for "Methyl 5-bromo-1H-pyrrole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of a common synthetic route to Methyl 5-bromo-1H-pyrrole-2-carboxylate, a valuable reagent in pharmaceutical synthesis.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear visualization of the synthesis workflow.

Core Synthesis Route: Electrophilic Bromination

The primary and most direct method for the synthesis of this compound is the electrophilic bromination of Methyl 1H-pyrrole-2-carboxylate. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source.

Reaction Scheme

The overall chemical transformation is depicted below:

G Methyl 1H-pyrrole-2-carboxylate Product Methyl 1H-pyrrole-2-carboxylate->Product NBS N-Bromosuccinimide (NBS) (Brominating Agent) NBS->Product Reagents THF/MeOH, 0 °C Reagents->Product

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialMethyl 1H-pyrrole-2-carboxylate[1]
ReagentN-Bromosuccinimide (NBS)[1]
SolventTetrahydrofuran (B95107) (THF) and Methanol (B129727) (MeOH)[1]
Reaction Temperature0 °C[1]
Reaction Time3.5 hours[1]
Product Yield26%[1]
Molecular Weight (Product)204.02 g/mol [2]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[1]

Materials:

  • Methyl 1H-pyrrole-2-carboxylate (52; 10 g, 80 mmol)

  • N-Bromosuccinimide (NBS; 15 g, 84 mmol)

  • Tetrahydrofuran (THF), 800 mL

  • Methanol (MeOH), 400 mL

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve Methyl 1H-pyrrole-2-carboxylate (10 g, 80 mmol) in a solvent mixture of 800 mL of tetrahydrofuran (THF) and 400 mL of methanol (MeOH).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (15 g, 84 mmol) in five equal portions over a period of 1.5 hours.

  • After the complete addition of NBS, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 2% ethyl acetate/petroleum ether eluent.

  • This process yields 4.3 g (26%) of this compound as a white solid.

Analysis:

The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LCMS). The expected result is a peak at m/z 206.0 [M + H].[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Start dissolve Dissolve Methyl 1H-pyrrole-2-carboxylate in THF/MeOH start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS in portions (1.5 hours) cool->add_nbs stir Stir at 0 °C (2 hours) add_nbs->stir concentrate Concentrate the reaction mixture stir->concentrate chromatography Silica gel column chromatography (2% Ethyl Acetate/Petroleum Ether) concentrate->chromatography product Obtain this compound (White Solid, 26% Yield) chromatography->product lcms LCMS Analysis (m/z 206.0 [M+H]) product->lcms

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a key reagent in pharmaceutical synthesis. This document includes its molecular characteristics, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical Properties and Identifiers

This compound is a heterocyclic compound with significant applications in the development of novel therapeutic agents. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C6H6BrNO2[1][2]
Molecular Weight 204.02 g/mol [1]
Monoisotopic Mass 202.95819 Da[1][2]
CAS Number 934-07-6[1][2][3]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC=C(N1)Br[1]
InChI InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3[1]
InChIKey ZYBOXSDTMZRWBC-UHFFFAOYSA-N[1]

Experimental Protocol: Synthesis of this compound

The following section details a common laboratory procedure for the synthesis of this compound from 1H-pyrrole-2-carboxylic acid methyl ester.[4]

Materials:

  • 1H-pyrrole-2-carboxylic acid methyl ester (10 g, 80 mmol)

  • Tetrahydrofuran (THF), anhydrous (800 mL)

  • Methanol (MeOH), anhydrous (400 mL)

  • N-bromosuccinimide (NBS) (15 g, 84 mmol)

  • Silica (B1680970) gel for column chromatography

  • Eluent: 2% ethyl acetate/petroleum ether

Procedure:

  • Dissolve 1H-pyrrole-2-carboxylic acid methyl ester in a solvent mixture of THF and MeOH in a suitable reaction vessel.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N-bromosuccinimide in five portions over a period of 1.5 hours while maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LCMS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 2% ethyl acetate/petroleum ether eluent system.

  • The final product, this compound, is obtained as a white solid (4.3 g, 26% yield).[4]

Analysis:

  • Liquid chromatography-mass spectrometry (LCMS) analysis of the product should show a peak at m/z 206.0 [M + H]+ with a retention time of 1.50 min.[4]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents 1H-pyrrole-2-carboxylic acid methyl ester THF, MeOH cooling Cool to 0 °C reagents->cooling addition Add N-bromosuccinimide (NBS) in portions over 1.5h cooling->addition stirring Stir at 0 °C for 2h addition->stirring concentration Concentrate under reduced pressure stirring->concentration purification Silica gel column chromatography (2% ethyl acetate/petroleum ether) concentration->purification product This compound (White Solid) purification->product

Caption: Synthesis workflow for this compound.

References

Technical Guide: Solubility Profile of Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for Methyl 5-bromo-1H-pyrrole-2-carboxylate. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility inferences, general experimental protocols for solubility determination, and a logical workflow for assessing the solubility of similar chemical entities.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₆BrNO₂[1]
Molecular Weight204.02 g/mol [2]
pKa (Predicted)14.18 ± 0.50[1]
XLogP3-AA1.9[2]
AppearanceWhite to Light gray powder to crystalTCI

Solubility Data

This information strongly suggests that this compound is soluble in these organic solvents. Generally, pyrrole (B145914) and its derivatives exhibit limited solubility in water but are miscible with a range of organic solvents, including ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[4][5]

Qualitative Solubility Summary

SolventSolubilityRationale/Source
Tetrahydrofuran (B95107) (THF)SolubleUsed as a solvent in its synthesis.[3]
MethanolSolubleUsed as a co-solvent in its synthesis.[3]
Ethyl Acetate (B1210297)SolubleUsed as a component of the mobile phase in its purification.[3]
Petroleum EtherLikely SolubleUsed as the primary component of the mobile phase in its purification.[3]
WaterLikely limited solubilityGeneral characteristic of pyrrole derivatives.[5]
EthanolLikely SolubleGeneral characteristic of pyrrole derivatives.[4]
Dimethyl Sulfoxide (DMSO)Likely SolubleGeneral characteristic of pyrrole derivatives.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocols can be adapted for this compound.

Method 1: Visual (Qualitative) Assessment

This method provides a rapid, qualitative determination of solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as "soluble" (the solid completely dissolves, leaving a clear solution), "partially soluble" (some of the solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).

Method 2: Equilibrium Shake-Flask Method for Quantitative Analysis

This method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Calibrated analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble) to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original solvent by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound like this compound.

Solubility_Assessment_Workflow start Start: Define Solubility Requirements lit_review Literature & Database Search (e.g., SciFinder, PubChem) start->lit_review data_found Quantitative Data Found? lit_review->data_found qual_assessment Qualitative Solubility Assessment (Visual Method) data_found->qual_assessment No report Report Solubility Data (mg/mL or mol/L at Temp) data_found->report Yes solvent_selection Select Solvents for Quantitative Study qual_assessment->solvent_selection shake_flask Quantitative Solubility Determination (Shake-Flask Method) solvent_selection->shake_flask analysis Analytical Quantification (e.g., HPLC, UV-Vis) shake_flask->analysis analysis->report end End: Solubility Profile Established report->end

Caption: A logical workflow for the systematic assessment of a compound's solubility.

References

A Technical Guide to the Synthesis of Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) ring is a fundamental scaffold in a vast array of biologically active molecules, pharmaceuticals, and functional materials. Among its derivatives, pyrrole-2-carboxylates are particularly valuable intermediates due to the synthetic versatility of the carboxylate group, which allows for further functionalization. This technical guide provides an in-depth review of the core synthetic routes to pyrrole-2-carboxylates, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their practical application in research and development.

Core Synthetic Methodologies

Four classical and modern named reactions stand out as primary pathways for the synthesis of the pyrrole nucleus, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These are the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, the Hantzsch Pyrrole Synthesis, and the Barton-Zard Reaction.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1] Its operational simplicity and the ready availability of starting materials contribute to its widespread use.[1]

EntryAmineCatalystSolventTemp. (°C)TimeYield (%)Reference
14-ToluidineCATAPAL 200None6045 min97[2]
2AnilineCATAPAL 200None6045 min95[3]
3BenzylamineCATAPAL 200None6045 min92[3]
4n-ButylamineCATAPAL 200None6045 min85[3]
5CyclohexylamineCATAPAL 200None6045 min88[3]

Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (B30556) (1 mmol) and the desired primary amine (1 mmol).[3]

Catalyst Addition: Add CATAPAL 200 alumina (B75360) (40 mg) to the mixture.[3]

Reaction Conditions: Stir the reaction mixture at 60°C for 45 minutes under solvent-free conditions.[3]

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. The product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3]

Characterization: Confirm the structure and purity of the synthesized pyrrole by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).[3]

The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]

Paal_Knorr_Synthesis cluster_0 cluster_1 R1 1,4-Dicarbonyl I1 Protonated Carbonyl R1->I1 Protonation R2 Primary Amine I2 Hemiaminal R2->I2 Nucleophilic Attack Catalyst Acid Catalyst (H+) I1->I2 Nucleophilic Attack I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization I4 Dehydrated Intermediate I3->I4 Dehydration P Pyrrole I4->P Dehydration & Aromatization R1_node R2_node Catalyst_node I1_node I2_node I3_node I4_node P_node caption Paal-Knorr Synthesis Mechanism Knorr_Synthesis cluster_0 cluster_1 R1 α-Amino-ketone (in situ) I1 Enamine Intermediate R1->I1 Condensation R2 β-Ketoester R2->I1 Condensation I2 Cyclized Adduct I1->I2 Intramolecular Cyclization I3 Dehydrated Intermediate I2->I3 Dehydration P Pyrrole-2-carboxylate I3->P Tautomerization & Aromatization R1_node R2_node I1_node I2_node I3_node P_node caption Knorr Pyrrole Synthesis Mechanism Hantzsch_Synthesis cluster_0 cluster_1 R1 β-Ketoester I1 Enamine R1->I1 Condensation R2 Amine/Ammonia R2->I1 Condensation R3 α-Haloketone I2 Alkylated Intermediate R3->I2 Alkylation I1->I2 Alkylation I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Pyrrole I3->P Dehydration & Aromatization R1_node R2_node R3_node I1_node I2_node I3_node P_node caption Hantzsch Pyrrole Synthesis Mechanism Barton_Zard_Reaction cluster_0 cluster_1 R1 Nitroalkene I2 Michael Adduct R1->I2 Michael Addition R2 α-Isocyanoacetate I1 Enolate of Isocyanoacetate R2->I1 Deprotonation Base Base Base->I1 Deprotonation I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 5-endo-dig Cyclization I4 Intermediate after Nitro Elimination I3->I4 Elimination of Nitrite P Pyrrole-2-carboxylate I4->P Tautomerization R1_node R2_node Base_node I1_node I2_node I3_node I4_node P_node caption Barton-Zard Reaction Mechanism

References

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 5-bromo-1H-pyrrole-2-carboxylate, a heterocyclic building block utilized in pharmaceutical and chemical synthesis. The following sections detail the known hazards, proper handling procedures, disposal methods, and a representative experimental protocol for its synthesis. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a halogenated pyrrole (B145914) derivative. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 934-07-6
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Appearance White to light gray powder or crystals
Melting Point 101.0 to 107.0 °C
Topological Polar Surface Area 42.1 Ų
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Hazard Identification and Safety Precautions

This compound is classified as an irritant and is harmful if not handled properly. The primary hazards are skin, eye, and respiratory tract irritation.[1][2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Table 2: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3
Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

  • Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid breathing dust and prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly sealed and protected from environmental extremes.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2]

Spills and Disposal

  • Spills: In case of a spill, immediately clean it up. For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a suitable, sealed container for disposal.[2] Wash the spill area with soap and water.[1]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. This may involve sending it to an approved waste disposal plant.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This compound is used as a chemical reagent in pharmaceutical synthesis.[5]

Objective: To synthesize this compound via the bromination of Methyl 1H-pyrrole-2-carboxylate.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Methyl 1H-pyrrole-2-carboxylate in a mixture of THF and MeOH.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) to the cooled solution in several portions over a period of time.

  • Stir the reaction mixture at 0 °C for a few hours after the addition of NBS is complete.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Collect the fractions containing the desired product and concentrate them to obtain this compound as a solid.

Logical and Workflow Diagrams

The following diagrams illustrate the safe handling workflow for this compound and its potential role as a building block in drug discovery.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Consult SDS b Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) a->b c Weigh Compound in Ventilated Area (Fume Hood) b->c d Perform Experiment c->d e Clean Glassware and Work Area d->e f Dispose of Waste Properly e->f g Remove and Dispose of PPE f->g h Wash Hands Thoroughly g->h

Figure 1: Safe Handling Workflow for this compound

G Figure 2: Role in Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening Screening and Optimization cluster_development Preclinical Development a This compound (Building Block) b Chemical Modification and Derivatization a->b c Library of Pyrrole Derivatives b->c d Biological Screening (e.g., Anticancer, Antibacterial Assays) c->d e Lead Compound Identification d->e f Lead Optimization (SAR Studies) e->f g In vivo Efficacy and Toxicity Studies f->g h Candidate Drug g->h

Figure 2: Role in Drug Discovery

While specific signaling pathways for this compound are not detailed in the current literature, the pyrrole scaffold is a common motif in compounds with a wide range of biological activities, including anticancer and antibacterial properties. The diagram above illustrates a general workflow where this compound can be used as a starting material for the synthesis of a library of derivatives that can then be screened for biological activity to identify potential drug candidates.

References

Methyl 5-bromo-1H-pyrrole-2-carboxylate in Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a member of the bromopyrrole alkaloids, a significant class of marine natural products.[1][2] These compounds, primarily isolated from marine sponges, have garnered considerable attention within the scientific community due to their structural diversity and wide array of biological activities.[1][3][4] This technical guide provides a comprehensive overview of this compound, positioning it within the broader context of bromopyrrole alkaloids and outlining its known natural sources, physicochemical properties, and the general methodologies for the isolation and study of this class of compounds. While this specific ester has been identified in the marine sponge genus Lissodendoryx, it is important to note that detailed quantitative data regarding its natural abundance and specific biological activities are not extensively available in current literature.[5]

Natural Occurrence of Bromopyrrole Alkaloids

Bromopyrrole alkaloids are predominantly found in marine sponges, particularly from the orders Agelasida and Axinellida.[1][5] Over 140 different bromopyrrole derivatives have been isolated from more than 20 species of marine sponges.[1][4] These compounds are secondary metabolites, believed to be produced by the sponges or their symbiotic microorganisms as a chemical defense mechanism. The core chemical structure often features a pyrrole-imidazole motif, with the well-studied compound oroidin (B1234803) considered a key biosynthetic precursor for many of these alkaloids.[1][4] The specific compound, this compound, has been reported to be a constituent of the marine sponge genus Lissodendoryx.[5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on available data.[5]

PropertyValueReference
Molecular Formula C₆H₆BrNO₂--INVALID-LINK--
Molecular Weight 204.02 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Canonical SMILES COC(=O)C1=CC=C(N1)Br--INVALID-LINK--
InChI Key ZYBOXSDTMZRWBC-UHFFFAOYSA-N--INVALID-LINK--
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Biological Activities of Bromopyrrole Alkaloids

The broader class of bromopyrrole alkaloids exhibits a remarkable range of biological activities, making them attractive candidates for drug discovery and development. While specific quantitative data for this compound is limited, the known activities of related compounds suggest its potential in several therapeutic areas.

Anticancer Activity

Many bromopyrrole alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of bromopyrrole alkaloids are well-documented, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] These compounds can disrupt bacterial cell processes and are being investigated as potential leads for new antibiotics to combat drug-resistant pathogens.

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, bromopyrrole alkaloids have been reported to possess anti-inflammatory, immunomodulatory, and antifouling properties.[1][4] This broad spectrum of activity highlights the therapeutic potential of this class of marine natural products.

Quantitative Biological Data

Biological ActivityTest System/Cell LineQuantitative Data (IC₅₀/MIC)
Cytotoxicity e.g., Human cancer cell linesData not available
Antimicrobial e.g., Staphylococcus aureus, Escherichia coliData not available
Anti-inflammatory e.g., Enzyme inhibition assaysData not available

Experimental Protocols: A Generalized Approach

While a specific protocol for the isolation of this compound from Lissodendoryx is not detailed in the literature, a generalized workflow for the extraction and purification of bromopyrrole alkaloids from marine sponges can be described. This protocol is based on methodologies reported for similar compounds.

Extraction
  • Sample Preparation: The collected marine sponge material is typically frozen or lyophilized to preserve the chemical integrity of its constituents. The dried sponge is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered sponge material is extracted exhaustively with an organic solvent, most commonly methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. This process is often performed at room temperature with stirring for an extended period or through repeated maceration.

Solvent Partitioning
  • Crude Extract Fractionation: The crude extract obtained from the solvent extraction is concentrated under reduced pressure. The resulting residue is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in a water/methanol mixture and sequentially extracting with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

Chromatographic Purification
  • Column Chromatography: The fractions obtained from solvent partitioning are further purified using various chromatographic techniques. Initial separation is often achieved using normal-phase or reversed-phase column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using semi-preparative or preparative HPLC, often with photodiode array (PDA) or mass spectrometric (MS) detection to guide the fractionation.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of natural products from marine sponges.

Natural_Product_Isolation_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis cluster_bioassay Biological Evaluation Sponge Marine Sponge Collection FreezeDry Freeze-Drying & Grinding Sponge->FreezeDry Extraction Solvent Extraction (e.g., MeOH/DCM) FreezeDry->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC PureCompound Pure Compound HPLC->PureCompound MS Mass Spectrometry (MS) NMR NMR Spectroscopy (1D & 2D) PureCompound->MS PureCompound->NMR Bioassays Biological Assays (Cytotoxicity, Antimicrobial, etc.) PureCompound->Bioassays

References

The Quantum Realm of Bromopyrroles: A Technical Guide to their Electronic Structure and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical calculations used to elucidate the electronic structure of bromopyrroles. These halogenated heterocycles, frequently isolated from marine organisms, exhibit a wide array of promising biological activities, making them attractive candidates for drug discovery and development.[1][2][3] This document details the computational methodologies, summarizes key quantitative data from various studies, and illustrates the workflows connecting theoretical calculations to therapeutic applications. By bridging quantum chemistry with medicinal chemistry, this guide serves as a comprehensive resource for professionals seeking to leverage computational tools in the design of novel bromopyrrole-based therapeutics.

Introduction: The Significance of Bromopyrroles

Pyrrole (B145914) and its derivatives are fundamental scaffolds in numerous natural products and pharmaceuticals.[4][5] The introduction of bromine atoms to the pyrrole ring profoundly influences its electronic properties, which can enhance biological activity.[6] Bromopyrrole alkaloids, a diverse family of marine-derived compounds, have demonstrated a spectrum of bioactivities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3]

Understanding the electronic structure of these molecules is paramount to explaining their reactivity, stability, and interaction with biological targets. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and other ab initio methods, provide invaluable insights into these properties, guiding the rational design of new and more potent therapeutic agents.[1][7]

Theoretical Methodologies for Electronic Structure Calculation

The accurate theoretical characterization of bromopyrroles relies on sophisticated quantum chemical methods. The choice of methodology is critical for obtaining reliable results that correlate well with experimental data.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost.

Protocol: DFT Calculation for Bromopyrrole Alkaloids

  • Molecular Geometry Optimization:

    • Initial 3D structures of the bromopyrrole molecules are generated.

    • Geometry optimization is performed to find the lowest energy conformation.

    • A commonly used functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][8]

    • A suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), is employed to describe the atomic orbitals.[7][9]

    • Frequency calculations are typically performed after optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Using the optimized geometry, single-point energy calculations are performed.

    • From these calculations, a variety of electronic descriptors are derived, including:

      • E_HOMO and E_LUMO: Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

      • Ionization Potential (IP) and Electron Affinity (EA): Calculated from the energy differences between the neutral molecule and its radical cation or anion.[1]

      • Dipole Moment and Polarizability: To understand the molecule's charge distribution and response to electric fields.[1]

      • Global Reactivity Descriptors: Such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies.[1]

  • Solvation Effects:

    • To simulate a biological environment, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).[7]

Time-Dependent DFT (TD-DFT)

For studying excited states and spectroscopic properties, Time-Dependent DFT (TD-DFT) is the standard approach.

Protocol: TD-DFT Calculation for Excited States

  • Ground State Calculation: An optimized ground-state geometry is required, obtained via the DFT protocol described above.

  • Vertical Excitation Calculation:

    • TD-DFT calculations are run on the ground-state geometry to compute vertical excitation energies and oscillator strengths.[10][11]

    • Functionals like CAM-B3LYP are often used for better prediction of charge-transfer and Rydberg states.[10]

    • An augmented basis set, such as aug-cc-pVDZ, is recommended to accurately describe the diffuse nature of excited state electron densities.[10]

  • Excited State Geometry Optimization: To find the stable structure of an excited state, geometry optimization can be performed on the potential energy surface of that specific state.[11]

Key Electronic Structure Data and QSAR Analysis

A primary application of these calculations in drug development is Quantitative Structure-Activity Relationship (QSAR) analysis. In QSAR, calculated electronic descriptors are used to build statistical models that predict the biological activity of compounds.[1]

A study on 14 bromopyrrole alkaloids with antimalarial activity utilized DFT to derive descriptors for a QSAR model.[1] The resulting model showed a strong correlation between the calculated electronic properties and the observed antimalarial activity (IC50).

Table 1: Calculated Electronic Descriptors for a QSAR Model of Antimalarial Bromopyrroles [1]

DescriptorDescriptionRole in Biological Activity
HOMO Energy (E_HOMO) Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Influences interactions with electron-accepting sites on biological targets.
Dipole Moment (μ) Measure of the overall polarity of the molecule.Important for electrostatic interactions and membrane permeability.
Molecular Polarizability (α) The ease with which the electron cloud can be distorted by an electric field.Governs non-covalent and van der Waals interactions with receptors.
Entropy (S) A thermodynamic descriptor related to the molecule's flexibility and disorder.Can affect the binding affinity to a target protein.
Softness (S) The reciprocal of hardness; indicates the molecule's polarizability.Relates to the reactivity and stability of the molecule.
Electrophilicity Index (ω) A measure of the molecule's ability to accept electrons.Important for understanding covalent interactions and reactivity.

Note: The best QSAR model obtained in the cited study yielded a high correlation coefficient (r² = 0.97) and was validated by cross-validation (Q² = 0.86) and external validation methods, indicating its robustness.[1]

Visualization of Computational Workflows

Visualizing the logical flow from molecular conceptualization to activity prediction is crucial for understanding the role of theoretical calculations in drug discovery.

G Computational Drug Discovery Workflow for Bromopyrroles cluster_0 Computational Chemistry cluster_1 QSAR Modeling cluster_2 Application & Prediction A Selection of Bromopyrrole Scaffolds B 3D Structure Generation & Optimization (DFT) A->B Geometry C Calculation of Electronic Descriptors B->C Optimized Structure D Model Generation (Multiple Regression) C->D Quantitative Data E Model Validation (Cross-validation, etc.) D->E Statistical Model F Prediction of Activity for Novel Compounds E->F Validated Model G Prioritization for Chemical Synthesis F->G High-Scoring Hits H Experimental Validation (In Vitro/In Vivo) G->H Synthesized Leads

Caption: Workflow from computational design to experimental validation.

This workflow illustrates how theoretical calculations provide the foundational data for QSAR models. These models, in turn, enable the high-throughput virtual screening and rational design of new bromopyrrole derivatives with potentially enhanced therapeutic activity, which are then prioritized for synthesis and experimental testing.

Molecular Docking and Target Interaction

Beyond QSAR, theoretical calculations are instrumental in molecular docking simulations, which predict how a ligand (e.g., a bromopyrrole) binds to the active site of a target protein.

Protocol: Molecular Docking Simulation

  • Preparation of Receptor and Ligand:

    • The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • The ligand (bromopyrrole derivative) structure is optimized using DFT as previously described.

  • Docking Simulation:

    • Software such as Schrödinger's Glide is used to perform the docking.[12]

    • The algorithm explores various conformations and orientations of the ligand within the protein's binding site.

  • Scoring and Analysis:

    • A scoring function estimates the binding affinity (e.g., docking score, binding energy).

    • The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Studies have used this approach to investigate pyrrole derivatives as potential anti-cancer agents by docking them against targets like topoisomerase-II and tubulin.[7][12]

G Molecular Docking Logical Flow Input_Ligand Optimized Ligand Structure (e.g., Bromopyrrole) Process_Docking Docking Simulation (Explore Poses & Scoring) Input_Ligand->Process_Docking Input_Protein Target Protein Structure (e.g., PDB File) Input_Protein->Process_Docking Output_Complex Ligand-Protein Complex (Best Poses) Process_Docking->Output_Complex Output_Analysis Binding Affinity & Interaction Analysis Output_Complex->Output_Analysis Result Identification of Key Binding Interactions Output_Analysis->Result

Caption: Logical flow of a molecular docking experiment.

Conclusion and Future Directions

Theoretical calculations of the electronic structure of bromopyrroles are an indispensable tool in modern drug discovery. Methods like DFT and TD-DFT provide fundamental insights that, when coupled with QSAR and molecular docking, create a powerful, predictive framework for designing novel therapeutics. The continued development of computational methods and computing power will further enhance the accuracy and scope of these in silico studies. Future work will likely involve the use of more advanced machine learning and artificial intelligence models, trained on larger datasets of theoretical and experimental results, to accelerate the discovery of next-generation drugs based on the versatile bromopyrrole scaffold.

References

A Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate: Sourcing and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its pyrrole (B145914) core, substituted with both an electron-withdrawing carboxylate group and a synthetically versatile bromine atom, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and subsequent elaboration, particularly in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound (CAS No. 934-07-6) is readily available from a variety of commercial suppliers. The typical purity levels offered are ≥95%. Below is a summary of some of the key suppliers. For up-to-date pricing and availability, it is recommended to consult the suppliers' websites directly.

SupplierPurityCAS NumberNotes
Sigma-Aldrich (via ChemScene)95%934-07-6Marketed as a building block for chemical synthesis.[1]
TCI>95.0% (GC)934-07-6Provided as a white to light gray powder or crystal.[2]
AChemBlock95%934-07-6Listed as a building block for research purposes.
BLDpharmInformation available934-07-6Offers various quantities and provides documentation such as NMR and HPLC data upon request.[3]
Cymit Química≥98% and 96%934-07-6Offers different purity grades.[4]
Fisher Scientific (via eMolecules)Information available934-07-6Acts as a marketplace for various chemical suppliers.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂PubChem[6]
Molecular Weight 204.02 g/mol PubChem[6]
Appearance White to off-white solidChemicalBook[7]
Melting Point 101-103 °CSigma-Aldrich[1], ChemicalBook[7]
Boiling Point (Predicted) 290.5 ± 20.0 °C at 760 mmHgSigma-Aldrich[1], ChemicalBook[7]
Density (Predicted) 1.674 ± 0.06 g/cm³ChemicalBook[7]
Storage Temperature 2-8°C, under inert gasChemicalBook[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of Methyl 1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS).

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • N-bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of THF and MeOH.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (approximately 1.05 equivalents) portion-wise over a period of 1.5 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 2% ethyl acetate) to yield this compound as a white solid.

Suzuki-Miyaura Cross-Coupling of this compound

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce an aryl or heteroaryl group at the 5-position of the pyrrole ring.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system of dioxane and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1H-pyrrole-2-carboxylate.

Synthetic Utility and Logical Workflow

This compound serves as a versatile intermediate. The bromine atom can be readily displaced or used in various cross-coupling reactions, while the ester and the N-H group can be further functionalized. A prime example of its utility is in the Suzuki-Miyaura coupling, which allows for the straightforward synthesis of bi-aryl and hetero-aryl structures that are common motifs in pharmaceuticals.

The following diagram illustrates the logical workflow of a typical Suzuki-Miyaura coupling reaction using this starting material.

Suzuki_Coupling_Workflow start This compound reaction Suzuki-Miyaura Coupling start->reaction Substrate boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->reaction Coupling Partner reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Cs₂CO₃) Solvent (Dioxane/H₂O) reagents->reaction product Methyl 5-aryl-1H-pyrrole-2-carboxylate reaction->product Crude Product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective bromination of Methyl 1H-pyrrole-2-carboxylate using N-Bromosuccinimide (NBS). This guide includes a comprehensive reaction protocol, safety precautions, characterization data, and a mechanistic overview.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrrole (B145914) scaffold is a prevalent motif in numerous natural products and pharmaceuticals. The introduction of a bromine atom at the C5 position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.

The use of N-Bromosuccinimide (NBS) as a brominating agent offers a mild and selective method for the synthesis of the target compound. NBS is a convenient and safer alternative to liquid bromine. This document outlines a reliable protocol for this synthesis, aimed at researchers in organic synthesis and medicinal chemistry.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where the electron-rich pyrrole ring attacks the electrophilic bromine of NBS.

reaction_scheme cluster_reactants Reactants cluster_products Products Methyl 1H-pyrrole-2-carboxylate NBS N-Bromosuccinimide (NBS) Product This compound Succinimide Succinimide img1 img2 img3 img4 plus1 + reagents THF/MeOH, 0 °C plus2 + reagents->plus2

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • Methyl 1H-pyrrole-2-carboxylate (CAS: 1193-62-0)

    • N-Bromosuccinimide (NBS) (CAS: 128-08-5) - Ensure high purity. If NBS is yellowish, it should be recrystallized from water.

  • Solvents:

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH), anhydrous

    • Ethyl acetate (B1210297) (for chromatography)

    • Petroleum ether or hexanes (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates

Detailed Synthesis Protocol

This protocol is adapted from a reported procedure.

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of anhydrous THF and anhydrous MeOH (2:1 v/v).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over a period of 1.5 hours while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

  • Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate).

  • Isolation: Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

Data Presentation

Physicochemical Data
PropertyValue
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
CAS Number 934-07-6
Appearance White to off-white solid
Reaction Data
ParameterValueReference
Stoichiometry (Substrate:NBS) 1 : 1.05
Solvent System THF / MeOH (2:1 v/v)
Reaction Temperature 0 °C
Reaction Time 3.5 hours
Reported Yield 26%[1]
Purification Method Silica Gel Column Chromatography[1]

Note: Yields can vary based on the purity of reagents, reaction scale, and purification efficiency.

Characterization Data
  • Mass Spectrometry (LCMS): m/z 206.0 [M+H]⁺.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR (CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the carbons of the pyrrole ring (with the C-Br carbon being significantly shifted), and the methyl carbon of the ester.

Safety Precautions

N-Bromosuccinimide (NBS) is a hazardous substance and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

  • Handling: Handle NBS in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2][3]

  • Storage: Store NBS in a cool, dry, and dark place, away from combustible materials.[3]

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

    • Skin: Wash off with soap and plenty of water.[4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[4]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Mechanism and Workflow

The bromination of Methyl 1H-pyrrole-2-carboxylate with NBS proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic bromine atom of NBS.

mechanism cluster_mechanism Reaction Mechanism A Methyl 1H-pyrrole-2-carboxylate C Electrophilic Attack A->C Nucleophilic Attack B N-Bromosuccinimide (NBS) B->C D Sigma Complex (Wheland Intermediate) C->D Formation of Intermediate E Deprotonation D->E Loss of Proton F This compound E->F G Succinimide E->G

Caption: Simplified mechanism of the electrophilic bromination of the pyrrole ring.

The experimental workflow is summarized in the following diagram:

workflow cluster_workflow Experimental Workflow start Start setup Dissolve Substrate in THF/MeOH start->setup cool Cool to 0 °C setup->cool add_nbs Add NBS Portion-wise cool->add_nbs react Stir at 0 °C for 2h add_nbs->react monitor Monitor by TLC react->monitor workup Concentrate Reaction Mixture monitor->workup Reaction Complete purify Column Chromatography workup->purify isolate Isolate Pure Product purify->isolate end End isolate->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Impure or decomposed NBS.- Wet solvents or glassware.- Use freshly recrystallized, white NBS.- Ensure all solvents are anhydrous and glassware is oven-dried.
Formation of Di-bromo Product - Reaction temperature too high.- Rapid addition of NBS.- Maintain the reaction temperature strictly at 0 °C or lower.- Add NBS slowly and portion-wise to maintain a low concentration of the brominating agent in the reaction mixture.
Complex Mixture of Products - Side reactions due to impurities.- Reaction run in the presence of light.- Use high-purity starting materials and solvents.- Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can initiate radical reactions.

Conclusion

The synthesis of this compound using NBS is an effective and reliable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can successfully synthesize the target compound for their drug discovery and development endeavors. Careful control of reaction conditions, particularly temperature and the rate of NBS addition, is crucial for achieving good selectivity and yield.

References

Application Notes and Protocols for Suzuki Coupling of Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds and functional materials.

This document provides a detailed protocol for the Suzuki coupling of Methyl 5-bromo-1H-pyrrole-2-carboxylate with various arylboronic acids. The presence of an unprotected N-H group on the pyrrole (B145914) ring presents a potential challenge due to its acidity and ability to coordinate with the palladium catalyst, which can sometimes lead to lower yields or the need for N-protection. However, recent methodologies have demonstrated successful couplings of N-H free pyrroles, offering a more atom-economical and direct route to the desired 5-aryl-1H-pyrrole-2-carboxylates. These structures are key components in a variety of natural products and pharmacologically active molecules.

The following protocol is based on established procedures for the Suzuki coupling of related N-H unprotected pyrrole derivatives and provides a solid foundation for researchers to successfully synthesize a range of 5-aryl-1H-pyrrole-2-carboxylate derivatives.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The data is based on analogous reactions with N-H unprotected pyrrole substrates.[1][2]

EntryArylboronic Acid PartnerProductYield (%)
14-Methylphenylboronic acidMethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate93
23-Chlorophenylboronic acidMethyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate81
32-(Dimethylamino)phenylboronic acidMethyl 5-(2-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate63
44-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate-
5Thiophene-2-boronic acidMethyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate-
6Pyridine-3-boronic acidMethyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate-

Note: Yields are based on a similar reaction system and may vary depending on the specific substrate and reaction optimization.[1][2]

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (typically 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DME, or Toluene)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Methyl 5-aryl-1H-pyrrole-2-carboxylate.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Establish Inert Atmosphere (Argon/Nitrogen Purge) A->B C Add Solvents (e.g., Dioxane/Water) B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction with Ethyl Acetate) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Final Product: Methyl 5-aryl-1H-pyrrole-2-carboxylate J->K

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Methyl 5-bromo-1H-pyrrole-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 5-bromo-1H-pyrrole-2-carboxylate as a versatile building block in the synthesis of pharmaceutically relevant compounds. The protocols detailed below are based on established synthetic methodologies and offer a starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The bromine atom at the 5-position and the methyl ester at the 2-position of this compound provide two orthogonal handles for chemical modification, allowing for the facile introduction of molecular diversity. This building block is particularly valuable for the synthesis of kinase inhibitors and marine alkaloids with potent biological activities.

Key Applications

  • Synthesis of Kinase Inhibitors: The bromopyrrole core of this compound is a common feature in a number of potent kinase inhibitors. Through cross-coupling reactions, various aryl and heteroaryl groups can be introduced at the 5-position to target the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora kinases. These kinases are critical regulators of cell proliferation, angiogenesis, and survival, and their inhibition is a key strategy in cancer therapy.

  • Synthesis of Marine Alkaloids: This compound serves as a crucial precursor for the total synthesis of several marine natural products, including lamellarins and ningalins. These alkaloids often exhibit a wide range of biological activities, including cytotoxicity against tumor cell lines, anti-HIV activity, and multidrug resistance (MDR) reversal.

Data Presentation

Table 1: Biological Activity of Kinase Inhibitors Derived from Pyrrole Scaffolds
Compound ClassTarget Kinase(s)Example IC₅₀ (nM)Cancer Cell LineReference
Pyrrolo[2,3-d]pyrimidinesVEGFR-211.9 - 13.6-[1]
2-Indolinone Thiazole (B1198619) HybridsVEGFR-267 - 422CAKI-1 (Renal)[2]
Benzylidenethiazolidine-2,4-dionesVEGFR-2220 - 280-[3]
1,6-DihydropyrimidinesVEGFR-2198.7 - 386.4-[3]
Pyrrolo[2,3-d]pyrimidinesVEGFR-248.8 - 62.7-[3]
Table 2: Cytotoxic Activity of Lamellarin Analogs
CompoundCancer Cell LineIC₅₀ (µM)Reference
Lamellarin DMurine Leukemia (L1210)Modest Activity[4]
Lamellarin N--[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-pyrrole-2-carboxylates

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid. N-protection is often employed to prevent side reactions and improve yields.[5]

Materials:

  • Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1 mmol), the arylboronic acid (1.5 mmol), Cs₂CO₃ (2 mmol), and Pd(PPh₃)₄ (0.1 mmol).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Stir the reaction mixture at 90 °C for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297) in petroleum ether, 3%) to yield the desired 5-aryl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate.[5]

Protocol 2: N-Alkylation of this compound

This protocol outlines a general procedure for the N-alkylation of a pyrrole derivative using an alkyl halide and a base. This method can be adapted for this compound.[6][7]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 4.0 eq) to the solution. If using NaH, cool the solution to 0 °C before adding the base portion-wise.

  • Stir the suspension at room temperature (or 0 °C for NaH) for 30-60 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alkyl halide. Gentle heating may be required for less reactive halides. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by derivatives of this compound and a general experimental workflow for their synthesis and evaluation.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Inhibitor Pyrrole-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental_Workflow Start Methyl 5-bromo- 1H-pyrrole-2-carboxylate Coupling Suzuki/Stille Coupling or N-Alkylation Start->Coupling Derivative Substituted Pyrrole Derivative Coupling->Derivative Purification Purification (Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Kinase Assay, Cytotoxicity Assay) Characterization->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

Caption: Synthetic and Evaluation Workflow.

References

Application Notes and Protocols: Methyl 5-bromo-1H-pyrrole-2-carboxylate as a Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of bioactive molecules, particularly those inspired by marine natural products. Its strategic placement of a bromine atom and a methyl ester group on the pyrrole (B145914) ring allows for selective functionalization through various cross-coupling reactions, making it an invaluable tool in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, including potent anticancer and antibacterial agents.

Key Applications in the Synthesis of Bioactive Molecules

This compound is a key precursor for the synthesis of several classes of marine alkaloids with significant biological activities. Its utility lies in its ability to undergo palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl and amino functionalities at the C5 position of the pyrrole ring.

Anticancer Agents: The Lamellarin Family

A prominent application of this building block is in the total synthesis of lamellarins, a class of marine alkaloids known for their potent cytotoxic activity against various cancer cell lines. Lamellarins feature a polysubstituted pyrrole core, and this compound provides an efficient entry point for constructing this central motif.

The synthesis of lamellarin derivatives often involves a sequential Suzuki-Miyaura coupling strategy to introduce the requisite aryl groups. For instance, the synthesis of lamellarin G trimethyl ether and lamellarin D has been achieved using sequential bromination and Suzuki cross-coupling reactions starting from a pyrrole-2-carboxylate scaffold.[1][2] Lamellarin D, a well-studied member of this family, exhibits a pleiotropic mechanism of action, including the inhibition of topoisomerase I and direct interference with mitochondrial function, leading to apoptosis in cancer cells.[3][4][5] The cytotoxic activities of several lamellarins are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Lamellarin DP388 (murine leukemia)~0.019[1]
Lamellarin NSH-SY5Y (human neuroblastoma)0.025[1]
Lamellarin IP388 (murine leukemia)~0.5[6]
Lamellarin KP388 (murine leukemia)~0.5[6]
Lamellarin LP388 (murine leukemia)~0.5[6]
Antibacterial Agents

The pyrrole-2-carboxamide moiety, readily accessible from this compound, is a key pharmacophore in many compounds with antibacterial properties.[7] Derivatives synthesized from this building block have shown activity against a range of bacteria, including Mycobacterium tuberculosis. For example, a derivative containing a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl moiety has been reported to inhibit DNA gyrase with an IC50 value of less than 5 nM and exhibited a minimum inhibitory concentration (MIC) of 0.03 µg/mL against Mycobacterium tuberculosis H37Rv.[7]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrrole-2-carboxamide derivativeMycobacterium tuberculosis H37Rv0.03[7]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[7]
Substituted Pyrrole DerivativesProteus mirabilis, P. vulgaris, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus epidermidis, Corynebacterium xerosis, Enterococcus faecalis7.81 - 125[7]

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

General Workflow for Synthesis of Bioactive Molecules

General Workflow General Synthetic Workflow A This compound B Palladium-Catalyzed Cross-Coupling A->B C Suzuki-Miyaura Coupling (Arylboronic acids) B->C D Stille Coupling (Organostannanes) B->D E Buchwald-Hartwig Amination (Amines) B->E F Functionalized Pyrrole Intermediate C->F D->F E->F G Further Synthetic Steps (e.g., cyclization, deprotection) F->G H Bioactive Molecule (e.g., Lamellarin, Antibacterial agent) G->H

Caption: General workflow for the synthesis of bioactive molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a protected this compound with an arylboronic acid.[8] The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is often used for the pyrrole nitrogen to enhance stability and solubility.[8]

Materials:

  • Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (0.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • Upon completion, cool the reaction to room temperature and filter to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in petroleum ether) to yield the desired 5-aryl-1H-pyrrole-2-carboxylate.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidProductYield (%)Reference
Phenylboronic acidMethyl 5-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate95[8]
4-Tolylboronic acidMethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate93[9]
4-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate87[9]
4-Cyanophenylboronic acidMethyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate88[9]
Protocol 2: Stille Cross-Coupling

Materials:

  • This compound (1 equivalent)

  • Organostannane (e.g., Aryl-SnBu₃) (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound and the organostannane in the chosen solvent.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, the reaction mixture is typically quenched with an aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of 5-amino-pyrrole derivatives.

Materials:

  • This compound (1 equivalent)

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the solvent, followed by the amine and then this compound.

  • Seal the vessel and heat the mixture to 80-120 °C.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Signaling Pathways of Bioactive Molecules

Lamellarin D-Induced Apoptosis Pathway

Lamellarins, particularly lamellarin D, induce cancer cell death through a multi-pronged approach targeting both the nucleus and the mitochondria.

Lamellarin D Pathway Mechanism of Action of Lamellarin D cluster_nucleus Nucleus cluster_mitochondria Mitochondria A Lamellarin D B Topoisomerase I Inhibition A->B C DNA Damage B->C H Caspase Activation C->H D Lamellarin D E Direct Mitochondrial Perturbation D->E F Cytochrome c Release E->F G AIF Release E->G F->H I Apoptosis G->I H->I

Caption: Lamellarin D induces apoptosis via nuclear and mitochondrial pathways.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex bioactive molecules. Its utility in established and robust cross-coupling methodologies provides a reliable platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers aiming to leverage this important scaffold in the development of novel therapeutics. Further exploration of the structure-activity relationships of molecules derived from this starting material will undoubtedly lead to the discovery of new and more potent drug candidates.

References

Application Notes and Protocols for N-Protection of Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nitrogen protection of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a common intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Protecting the pyrrole (B145914) nitrogen is often a crucial step to control regioselectivity and prevent unwanted side reactions during subsequent synthetic transformations. This guide outlines procedures for the installation of three common protecting groups: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Comparison of N-Protection Strategies

The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal. The following table summarizes the reaction conditions and reported yields for the N-protection of this compound with Boc, Ts, and SEM groups.

Protecting GroupReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O), 4-(Dimethylamino)pyridine (DMAP)Triethylamine (B128534) (TEA)Dichloromethane (B109758) (DCM)0 to rt1~95-100 (estimated)[1]
Ts p-Toluenesulfonyl chloride (TsCl)Potassium hydroxide (B78521) (KOH)Dichloromethane (DCM)rt2-4~85-95 (estimated)[2]
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)Sodium hydride (NaH)N,N-Dimethylformamide (DMF)0 to rt296[3]

Experimental Protocols

N-Boc Protection Protocol

This protocol is adapted from standard procedures for the N-Boc protection of pyrroles and other amines using di-tert-butyl dicarbonate and a catalytic amount of DMAP.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-Boc-methyl 5-bromo-1H-pyrrole-2-carboxylate.

N-Tosyl Protection Protocol

This protocol is based on the N-sulfonylation of substituted pyrroles.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium (B224687) hydrogen sulfate (TBAHS)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add powdered potassium hydroxide (1.5 eq) and a catalytic amount of tetrabutylammonium hydrogen sulfate (0.1 eq).

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain Methyl 5-bromo-1-tosyl-1H-pyrrole-2-carboxylate.[2]

N-SEM Protection Protocol

This protocol describes the N-protection of a bromo-pyrrole ester using SEM-Cl and sodium hydride.[3]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) to the resulting mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate.[3]

Workflow and Visualization

The general workflow for the N-protection of this compound is depicted in the following diagram. This process involves the reaction of the starting material with a suitable protecting group precursor in the presence of a base, followed by workup and purification to yield the N-protected product.

N_Protection_Workflow start This compound reaction Reaction in Appropriate Solvent start->reaction reagents Protecting Group Precursor (Boc₂O, TsCl, or SEM-Cl) + Base reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product N-Protected Product purification->product Isolation

General workflow for the N-protection reaction.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-5-brom-1H-pyrrol-2-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 11. Dezember 2025

Einleitung

Methyl-5-brom-1H-pyrrol-2-carboxylat ist ein vielseitiges heterocyclisches Molekül, das als wichtiger Baustein für die Synthese einer Vielzahl von biologisch aktiven Verbindungen dient. Die Pyrrol-Einheit ist ein Kernbestandteil zahlreicher Naturstoffe und pharmazeutischer Wirkstoffe, die unter anderem antimikrobielle, antivirale und krebshemmende Eigenschaften aufweisen.[1][2] Die Präsenz des Bromatoms an der C5-Position und des reaktiven N-H-Protons ermöglicht eine gezielte Funktionalisierung des Pyrrolrings an zwei Positionen. Dies erlaubt die systematische Erstellung von Substanzbibliotheken zur Identifizierung neuer Leitstrukturen in der Wirkstoffforschung.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Schlüsselreaktionen zur Derivatisierung von Methyl-5-brom-1H-pyrrol-2-carboxylat, einschließlich Palladium-katalysierter Kreuzkupplungsreaktionen und N-Alkylierung/-Acylierung. Darüber hinaus werden Standardprotokolle für das biologische Screening der synthetisierten Derivate auf ihre krebshemmende und antimikrobielle Wirksamkeit vorgestellt.

Strategien zur Derivatisierung

Die Modifikation von Methyl-5-brom-1H-pyrrol-2-carboxylat kann hauptsächlich an zwei Positionen erfolgen: der C5-Position durch Substitution des Bromatoms und der N1-Position durch Alkylierung oder Acylierung des Pyrrol-Stickstoffs. Die gängigsten Methoden zur Einführung von molekularer Diversität sind:

  • Suzuki-Miyaura-Kreuzkupplung: Zur Bildung von C-C-Bindungen durch Kupplung mit Aryl- oder Heteroarylboronsäuren.

  • Sonogashira-Kupplung: Zur Einführung von Alkinylgruppen und der Bildung von C-C-Bindungen.

  • Buchwald-Hartwig-Aminierung: Zur Synthese von Arylaminen durch C-N-Bindungsbildung.

  • N-Alkylierung/N-Acylierung: Zur Modifikation der physikochemischen Eigenschaften durch Einführung verschiedener Substituenten am Stickstoffatom.

Derivatization_Strategies sub Methyl 5-bromo-1H-pyrrole-2-carboxylate c5 c5 sub->c5 C5-Position (Br) n1 n1 sub->n1 N1-Position (N-H) suzuki suzuki c5->suzuki Suzuki-Miyaura (Ar-B(OH)₂) sonogashira sonogashira c5->sonogashira Sonogashira (R-C≡CH) buchwald buchwald c5->buchwald Buchwald-Hartwig (R₂NH) n_alk n_alk n1->n_alk N-Alkylierung (R-X, Base) n_acyl n_acyl n1->n_acyl N-Acylierung (RCOCl, Base) p1 p1 suzuki->p1 5-Aryl-Derivate p2 p2 sonogashira->p2 5-Alkinyl-Derivate p3 p3 buchwald->p3 5-Amino-Derivate p4 p4 n_alk->p4 1-Alkyl-Derivate p5 p5 n_acyl->p5 1-Acyl-Derivate

Abbildung 1: Strategien zur Derivatisierung von Methyl-5-brom-1H-pyrrol-2-carboxylat.

Experimentelle Protokolle

Protokoll 1: Suzuki-Miyaura-Kreuzkupplung zur Synthese von 5-Aryl-Derivaten

Diese Methode beschreibt die Palladium-katalysierte Kupplung von Methyl-5-brom-1H-pyrrol-2-carboxylat (nach N-Schutz) mit verschiedenen Arylboronsäuren.[3][4] Die Verwendung einer SEM-Schutzgruppe (2-(Trimethylsilyl)ethoxymethyl) am Pyrrol-Stickstoff kann die Ausbeuten verbessern.[3]

Materialien:

  • Methyl-5-brom-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-carboxylat

  • Arylboronsäure (1.2 Äquivalente)

  • [1,1'-Bis(diphenylphosphino)ferrocen]palladium(II)dichlorid (Pd(dppf)Cl₂) (5 mol%)

  • Kaliumcarbonat (K₂CO₃) (2.0 Äquivalente)

  • 1,2-Dimethoxyethan (DME) und Wasser (4:1)

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • In einem Schlenk-Kolben werden Methyl-5-brom-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-carboxylat (1 Äquivalent), die Arylboronsäure (1.2 Äquivalente), Pd(dppf)Cl₂ (0.05 Äquivalente) und K₂CO₃ (2.0 Äquivalente) vorgelegt.

  • Der Kolben wird evakuiert und dreimal mit Inertgas gespült.

  • Entgastes DME/Wasser-Gemisch (4:1) wird zugegeben.

  • Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80-90 °C für 2-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.[4]

  • Nach Abkühlen auf Raumtemperatur wird Wasser zugegeben und die wässrige Phase dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

  • Die SEM-Schutzgruppe kann anschließend unter sauren Bedingungen entfernt werden.

Protokoll 2: Sonogashira-Kupplung zur Synthese von 5-Alkinyl-Derivaten

Dieses Protokoll beschreibt die Kupplung von Methyl-5-brom-1H-pyrrol-2-carboxylat mit terminalen Alkinen zur Synthese von konjugierten Eninen.[5][6][7]

Materialien:

  • Methyl-5-brom-1H-pyrrol-2-carboxylat

  • Terminales Alkin (1.2 Äquivalente)

  • Bis(triphenylphosphin)palladium(II)-dichlorid (PdCl₂(PPh₃)₂) (3 mol%)

  • Kupfer(I)-iodid (CuI) (5 mol%)

  • Triethylamin (TEA) oder Diisopropylamin

  • Tetrahydrofuran (THF), wasserfrei

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • Methyl-5-brom-1H-pyrrol-2-carboxylat (1 Äquivalent), PdCl₂(PPh₃)₂ (0.03 Äquivalente) und CuI (0.05 Äquivalente) werden in einem Schlenk-Kolben unter Inertgasatmosphäre vorgelegt.

  • Wasserfreies THF und Triethylamin (2-3 Äquivalente) werden zugegeben.

  • Das terminale Alkin (1.2 Äquivalente) wird langsam zur gerührten Lösung zugegeben.

  • Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 3-12 Stunden gerührt, bis die DC-Analyse den vollständigen Umsatz des Ausgangsmaterials anzeigt.

  • Die Reaktionsmischung wird durch ein Celite-Pad filtriert und das Filtrat im Vakuum konzentriert.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter Ammoniumchlorid-Lösung und anschließend mit gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird getrocknet, filtriert und eingeengt. Das Produkt wird durch Säulenchromatographie gereinigt.

Protokoll 3: Buchwald-Hartwig-Aminierung zur Synthese von 5-Amino-Derivaten

Dieses Protokoll ermöglicht die Synthese von C-N-Bindungen durch die Palladium-katalysierte Kupplung von Methyl-5-brom-1H-pyrrol-2-carboxylat mit primären oder sekundären Aminen.[8][9][10]

Materialien:

  • Methyl-5-brom-1H-pyrrol-2-carboxylat

  • Amin (primär oder sekundär, 1.2 Äquivalente)

  • Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)

  • X-Phos (4 mol%) oder (±)-BINAP

  • Natrium-tert-butylat (NaOt-Bu) (1.4 Äquivalente)

  • Toluol, wasserfrei

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • In einem Schlenk-Rohr werden Pd(OAc)₂ (0.02 Äquivalente), der Ligand (z.B. X-Phos, 0.04 Äquivalente) und NaOt-Bu (1.4 Äquivalente) vorgelegt.

  • Das Rohr wird evakuiert und mit Inertgas befüllt.

  • Methyl-5-brom-1H-pyrrol-2-carboxylat (1 Äquivalent), das Amin (1.2 Äquivalente) und wasserfreies Toluol werden zugegeben.

  • Das Reaktionsgefäß wird versiegelt und bei 80-110 °C für 4-24 Stunden erhitzt. Die Reaktion kann auch unter Mikrowellenbestrahlung durchgeführt werden, um die Reaktionszeiten zu verkürzen.[8]

  • Nach Abkühlen wird die Mischung mit Diethylether verdünnt, mit gesättigter NaCl-Lösung gewaschen und über MgSO₄ getrocknet.

  • Nach Entfernen des Lösungsmittels im Vakuum wird das Rohprodukt mittels Säulenchromatographie gereinigt.

Protokoll 4: N-Alkylierung des Pyrrol-Stickstoffs

Dieses allgemeine Verfahren beschreibt die Alkylierung des N-H-Protons des Pyrrolrings.[11][12]

Materialien:

  • Methyl-5-brom-1H-pyrrol-2-carboxylat

  • Alkylhalogenid (z.B. Iodmethan, Benzylbromid) (1.1 Äquivalente)

  • Base (z.B. Kaliumcarbonat (K₂CO₃) oder Natriumhydrid (NaH)) (1.5 Äquivalente)

  • Lösungsmittel (z.B. Dimethylformamid (DMF) oder Acetonitril)

Durchführung:

  • Methyl-5-brom-1H-pyrrol-2-carboxylat (1 Äquivalent) wird in einem Rundkolben im gewählten Lösungsmittel gelöst.

  • Die Base (z.B. K₂CO₃, 1.5 Äquivalente) wird zugegeben und die Suspension wird für 15-30 Minuten bei Raumtemperatur gerührt. Bei Verwendung von NaH ist Vorsicht geboten und die Reaktion sollte bei 0 °C durchgeführt werden.

  • Das Alkylhalogenid (1.1 Äquivalente) wird langsam zugetropft.

  • Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (z.B. 60 °C) gerührt, bis die Reaktion abgeschlossen ist (DC-Kontrolle).

  • Die Reaktion wird durch Zugabe von Wasser beendet.

  • Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie.

Zusammenfassung der quantitativen Daten

Die Ausbeuten der Derivatisierungsreaktionen sind stark substrat- und reaktionsabhängig. Die folgende Tabelle fasst repräsentative Ausbeuten für die Kupplung von Brompyrrolen und verwandten Substraten zusammen.

ReaktionstypSubstratKupplungspartnerKatalysator/LigandAusbeute (%)Referenz
Suzuki-Miyaura SEM-geschütztes 4-Brompyrrol-2-carboxylatPhenylboronsäurePd(PPh₃)₄61[3]
Suzuki-Miyaura SEM-geschütztes 4-Brompyrrol-2-carboxylat4-ChlorphenylboronsäurePd(PPh₃)₄66[3]
Buchwald-Hartwig 2-Brom-6-methylpyridinCyclohexan-1,2-diaminPd₂(dba)₃ / (±)-BINAP60[9]
Sonogashira ArylhalogenidTerminales AlkinPd(PPh₃)₂Cl₂ / CuI~89
N-Alkylierung PyrrolAlkylhalogenidBase (KOH)>90[11]

Protokolle für das biologische Screening

Nach der Synthese und Reinigung werden die Derivate auf ihre biologische Aktivität getestet. Hier werden Standardverfahren für das Screening auf krebshemmende und antimikrobielle Eigenschaften beschrieben.

Screening_Workflow start Synthetisierte Derivate sub_screen Primäres Screening start->sub_screen anti_cancer Krebshemmende Aktivität (z.B. MTT-Assay) sub_screen->anti_cancer anti_micro Antimikrobielle Aktivität (z.B. MIC-Bestimmung) sub_screen->anti_micro hit_id Identifizierung von 'Hits' (aktiven Verbindungen) anti_cancer->hit_id anti_micro->hit_id dose_resp Dosis-Wirkungs- Analysen (IC₅₀ / MIC) hit_id->dose_resp lead_opt Leitstrukturoptimierung dose_resp->lead_opt

Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening von Derivaten.

Protokoll 5: Bestimmung der Zytotoxizität (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität und dient als Indikator für die Zellviabilität, Proliferation und Zytotoxizität.

Materialien:

  • Humane Krebszelllinien (z.B. A549, MCF-7, U251)

  • Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS)

  • Testverbindungen in verschiedenen Konzentrationen (in DMSO gelöst)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • 96-Well-Platten

  • Mikroplatten-Reader

Durchführung:

  • Zellaussaat: Krebszellen werden in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium in eine 96-Well-Platte ausgesät. Die Platte wird für 24 Stunden bei 37 °C und 5% CO₂ inkubiert.

  • Behandlung: Die Testverbindungen werden in seriellen Verdünnungen zum Medium gegeben. Kontroll-Wells enthalten nur das Lösungsmittel (DMSO). Die Platten werden für weitere 48 Stunden inkubiert.

  • MTT-Inkubation: 10 µL der MTT-Lösung (5 mg/mL in PBS) werden zu jedem Well gegeben und die Platte wird für weitere 4 Stunden bei 37 °C inkubiert. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.

  • Solubilisierung: Das Medium wird entfernt und 100 µL DMSO werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.

  • Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Reader gemessen.

  • Analyse: Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet. Die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50% hemmt) werden aus den Dosis-Wirkungs-Kurven ermittelt.

Protokoll 6: Bestimmung der minimalen Hemmkonzentration (MHK)

Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt. Das Bouillon-Mikrodilutionsverfahren ist eine Standardmethode.

Materialien:

  • Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)

  • Pilzstämme (z.B. Candida albicans)

  • Nährmedium (z.B. Müller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)

  • Testverbindungen in seriellen Verdünnungen

  • Standard-Antibiotika/Antimykotika (z.B. Ciprofloxacin, Clotrimazol) als Positivkontrolle

  • Sterile 96-Well-Platten

Durchführung:

  • Vorbereitung: Eine serielle Zweifach-Verdünnungsreihe der Testverbindungen wird direkt in den Wells der 96-Well-Platte im entsprechenden Nährmedium hergestellt.

  • Inokulation: Jeder Well wird mit einer standardisierten Suspension des Mikroorganismus inokuliert (Endkonzentration ca. 5 x 10⁵ KBE/mL).

  • Inkubation: Die Platten werden bei 37 °C für 18-24 Stunden (Bakterien) oder bei 35 °C für 24-48 Stunden (Pilze) inkubiert.

  • Auswertung: Die MHK wird als die niedrigste Konzentration der Verbindung definiert, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

Zusammenfassung der biologischen Aktivitätsdaten

Die biologische Aktivität von Pyrrol-Derivaten variiert stark in Abhängigkeit von den eingeführten Substituenten. Die folgenden Tabellen zeigen repräsentative IC₅₀- und MHK-Werte für verschiedene Pyrrol-2-carboxylat- und -carboxamid-Derivate.

Tabelle 2: Krebshemmende Aktivität ausgewählter Pyrrol-Derivate (IC₅₀ in µM)

VerbindungsklasseZelllinieIC₅₀ (µM)Mechanismus (falls bekannt)Referenz
Alkynyliertes Pyrrol-Derivat (12l)U251 (Glioblastom)2.29Zellzyklusarrest (G0/G1), Apoptose[13][14]
Alkynyliertes Pyrrol-Derivat (12l)A549 (Lungenkarzinom)3.49Zellzyklusarrest (G0/G1), Apoptose[13][14]
Silber(I)-pyrrol-2-carboxylatJurkat (Leukämie)8.00Zellzyklusarrest (Sub-G0)[15]
Pyrrol-Derivat (Cisplatin als Ref.)HepG2 (Leberkarzinom)~5-15Apoptose[16]

Tabelle 3: Antimikrobielle Aktivität ausgewählter Pyrrol-Derivate (MHK in µg/mL)

VerbindungsklasseBakterienstammMHK (µg/mL)Referenz
Pyrrol-2-carboxamid (4i)Klebsiella pneumoniae1.02[17]
Pyrrol-2-carboxamid (4i)Escherichia coli1.56[17]
Pyrrol-2-carboxamid (4i)Pseudomonas aeruginosa3.56[17]
Pyrrol-2-carboxamid DerivateStaphylococcus aureus3.12 - 12.5[1]
Pyrrol-Alkaloid (Phallusialid A)MRSA32[1]
Pyrrol-2-carboxamid DerivateMycobacterium tuberculosis< 0.016 - 3.7[18]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this starting material is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the validity of subsequent biological assays. While preliminary purification can be achieved through methods like silica (B1680970) gel column chromatography, High-Performance Liquid Chromatography (HPLC) offers superior resolution and purity. This document outlines a representative reverse-phase HPLC (RP-HPLC) method for the purification of this compound, based on established chromatographic principles for structurally related small molecules.

Quantitative Data Summary

While a specific preparative HPLC dataset for this exact compound is not publicly available, the following table summarizes typical parameters for the analytical and preparative RP-HPLC of related brominated aromatic esters and pyrrole (B145914) derivatives. These parameters can serve as a starting point for method development and optimization.

ParameterAnalytical HPLCSemi-Preparative/Preparative HPLC
Column Type C18 (e.g., 4.6 mm x 150 mm, 5 µm)C18 (e.g., 10-50 mm ID x 150-250 mm, 5-10 µm)
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)Acetonitrile (MeCN) or Methanol (MeOH)
Gradient 5-95% B over 20-30 minOptimized based on analytical run (often a shallower gradient)
Flow Rate 0.8 - 1.5 mL/min5 - 100 mL/min (depending on column diameter)
Detection Wavelength 220 - 280 nm220 - 280 nm (or optimal wavelength for the compound)
Column Temperature 25 - 40 °CAmbient or slightly elevated (e.g., 30 °C)
Injection Volume 5 - 20 µL100 µL - 5 mL (depending on sample concentration and column size)
Typical Retention Time (t R ) Varies (e.g., an LCMS analysis showed 1.50 min under fast gradient conditions)[1]Longer than analytical due to shallower gradient and higher load

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using a semi-preparative RP-HPLC system.

1. Materials and Reagents

  • Crude this compound (pre-purified by column chromatography if necessary)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Sample dissolution solvent (e.g., Methanol or a mixture of Acetonitrile/Water)

2. Equipment

  • Semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Fraction collector

  • Rotary evaporator for solvent removal post-collection.

  • Analytical HPLC for purity analysis of collected fractions.

3. Sample Preparation

  • Dissolve the crude this compound in a suitable solvent (e.g., Methanol) to a high concentration (e.g., 10-50 mg/mL).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Development (Analytical Scale)

Before proceeding to preparative scale, it is crucial to develop and optimize the separation on an analytical scale to determine the optimal mobile phase and gradient conditions.

  • Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject a small volume (5-10 µL) of the prepared sample.

  • Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the target compound and the separation from impurities.

  • Optimize the gradient to achieve baseline separation of the target peak from adjacent impurities. The use of different organic modifiers (Acetonitrile vs. Methanol) can affect selectivity and should be explored.[2][3]

5. Semi-Preparative HPLC Purification Protocol

  • Column: C18, e.g., 21.2 mm x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 20 mL/min.

  • Gradient Program:

    • 0-2 min: Isocratic at initial conditions (e.g., 30% B).

    • 2-15 min: Linear gradient to a higher percentage of B (e.g., 30-70% B, optimized from analytical run).

    • 15-18 min: High organic wash (e.g., 95% B).

    • 18-20 min: Return to initial conditions for re-equilibration.

  • Injection: Inject the filtered, concentrated sample. The volume will depend on the concentration and column capacity.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of interest using a fraction collector.

  • Post-Purification:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the fractions with the desired purity (>98%).

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • If the product is in an aqueous solution with formic acid, it can be lyophilized or extracted into an organic solvent.

Visualizations

Below are diagrams illustrating the key logical and experimental workflows.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_purification Purification & Analysis Crude Crude Compound Dissolve Dissolve in Solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Analytical_Run Analytical HPLC Run Filter->Analytical_Run Optimize Optimize Gradient Analytical_Run->Optimize Prep_HPLC Preparative HPLC Optimize->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Analyze Analyze Purity of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Final_Product Pure Compound Evaporate->Final_Product

Caption: Workflow for the HPLC purification of this compound.

logical_relationship cluster_properties Key Properties for RP-HPLC cluster_method Resulting Method Choice compound This compound prop1 Moderate Polarity compound->prop1 prop2 UV Absorbance compound->prop2 prop3 Solubility in Organic Solvents compound->prop3 method1 Reverse-Phase Chromatography prop1->method1 method2 C18 Stationary Phase prop1->method2 method3 Gradient Elution (Water/Acetonitrile) prop1->method3 method4 UV Detection prop2->method4 prop3->method3

Caption: Rationale for selecting the reverse-phase HPLC method based on compound properties.

References

The Role of Methyl 5-bromo-1H-pyrrole-2-carboxylate in the Advancement of Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 11, 2025 – Methyl 5-bromo-1H-pyrrole-2-carboxylate is emerging as a critical starting material in the synthesis of a novel class of kinase inhibitors, particularly those designed to modulate the RAS signaling pathway, a key regulator of cell proliferation and survival that is frequently dysregulated in cancer. This versatile chemical scaffold provides a strategic platform for developing targeted therapies that promote the degradation of aberrant RAS proteins, offering a promising new avenue in oncological drug discovery.

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their abnormal activity is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer treatment. This compound serves as a valuable building block for creating complex heterocyclic compounds with potential kinase inhibitory activity. Its pyrrole (B145914) core is a common feature in many biologically active molecules, and the presence of a bromine atom and a methyl ester group allows for diverse chemical modifications through established synthetic methodologies.

A significant application of this compound is in the synthesis of molecules that enhance the ubiquitination and subsequent proteasomal degradation of RAS proteins. The RAS family of proteins, when mutated, are drivers in a significant percentage of human cancers. A key strategy outlined in recent patent literature involves a multi-step synthesis beginning with this compound to create five-membered-fused-six-membered aza-aromatic ring compounds. These compounds have been shown to effectively lower the levels of oncogenic K-RAS proteins in cancer cell lines, demonstrating the potential of this synthetic approach in developing novel cancer therapeutics.

Core Synthetic Strategy:

The synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is readily displaced, allowing for the introduction of various aryl and heteroaryl groups via Suzuki coupling, or the formation of carbon-nitrogen bonds through Buchwald-Hartwig amination. These reactions are fundamental in building the complex molecular architectures required for potent and selective kinase inhibition.

Signaling Pathways of Interest

The primary signaling cascade targeted by inhibitors derived from this pyrrole-based scaffold is the RAS pathway. RAS proteins, upon activation by upstream signals from receptor tyrosine kinases (RTKs), initiate a cascade of phosphorylation events through the RAF-MEK-ERK pathway, ultimately leading to changes in gene expression that promote cell growth and proliferation. The synthesized compounds aim to disrupt this pathway by promoting the degradation of RAS proteins through the ubiquitin-proteasome system.

Diagram of the RAS Signaling Pathway

RAS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation Proteasome Proteasome RAS->Proteasome Degradation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrole-based Degrader Inhibitor->RAS Ub Ubiquitin Ub->RAS

Caption: The RAS signaling cascade and the point of intervention for pyrrole-based degraders.

Diagram of the Ubiquitin-Proteasome Protein Degradation Workflow

Ubiquitin_Workflow E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Target Target Protein (e.g., RAS) E3->Target Ubiquitination Target->E3 PolyUb_Target Polyubiquitinated Target Protein Inhibitor Pyrrole-based Degrader Inhibitor->E3 Recruitment Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: The workflow of targeted protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

The following protocols are generalized representations of synthetic procedures that can be employed for the elaboration of this compound into more complex kinase inhibitors. Researchers should refer to specific literature for detailed reaction conditions and characterization data.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid with this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene (B28343), or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative data for compounds synthesized from this compound, as described in the scientific and patent literature. This data highlights the potential of this scaffold in generating potent kinase inhibitors.

Compound IDSynthetic Yield (%)Target Kinase/PathwayAssay TypeIC₅₀ / ActivityCell Line
Example 1 65%K-RAS DegradationWestern BlotEffective reduction of K-RAS levelsSW620
Example 2 72%K-RAS DegradationColony FormationInhibition of soft agar (B569324) colony formationRAS-positive tumor cells

Data presented is a compilation from various sources and is intended for illustrative purposes. For specific values and experimental details, please consult the primary literature.

The continued exploration of this compound as a key building block is anticipated to yield a new generation of kinase inhibitors with novel mechanisms of action, ultimately contributing to the development of more effective and targeted cancer therapies.

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 5-bromo-1H-pyrrole-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyrrole (B145914) derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The subsequent sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling the formation of diverse carbon-carbon and carbon-nitrogen bonds.

Introduction to Cross-Coupling Reactions on the Pyrrole Scaffold

The pyrrole ring is a privileged structure in numerous biologically active compounds, including pharmaceuticals and natural products. The functionalization of the pyrrole core, particularly at the 5-position, is a key strategy in drug discovery for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient means to achieve this, allowing for the introduction of a wide variety of substituents under relatively mild conditions. The products of these reactions, substituted methyl 1H-pyrrole-2-carboxylates, serve as precursors to novel therapeutic agents and advanced materials.

Applications in Drug Discovery and Development

Substituted pyrrole-2-carboxylates have demonstrated significant potential in the development of novel therapeutics, particularly in oncology. These compounds have been identified as potent inhibitors of critical cellular processes implicated in cancer progression.

Inhibition of Tubulin Polymerization and the Hedgehog Signaling Pathway:

Certain 3-aroyl-1-arylpyrrole derivatives, accessible through cross-coupling strategies, have been shown to be potent inhibitors of tubulin polymerization.[1][2][3][4][5] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Furthermore, some of these tubulin-destabilizing agents also exhibit inhibitory activity against the Hedgehog (Hh) signaling pathway.[1][2][6][7] The aberrant activation of the Hh pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma.[7] By suppressing this pathway, these pyrrole derivatives can inhibit tumor growth and survival, representing a dual-pronged attack on cancer cells.

FGFR4 Inhibition:

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is another critical target in oncology, particularly in hepatocellular carcinoma (HCC).[8][9][10][11] Overactivation of this pathway can drive tumor proliferation and survival. Novel pyrrole-containing compounds have been developed as selective and potent inhibitors of FGFR4, offering a targeted therapeutic approach for FGFR4-driven cancers.[8][10][11]

General Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the cross-coupling of this compound to the biological evaluation of the resulting compounds.

Cross_Coupling_Workflow General Workflow: From Synthesis to Application cluster_synthesis Synthesis cluster_application Application & Drug Discovery Start This compound Coupling Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, etc.) Start->Coupling Reactant Products 5-Substituted-1H-pyrrole-2-carboxylates Coupling->Products Yields Screening Biological Screening (e.g., Cytotoxicity Assays) Products->Screening Test Compounds Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Disruption Microtubule Disruption & Cell Cycle Arrest (G2/M) Microtubules->Disruption Inhibitor Pyrrole-based Inhibitor Inhibitor->Polymerization Inhibition Apoptosis Apoptosis Disruption->Apoptosis Hedgehog_Signaling_Inhibition Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand (Shh) PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Expression (Cell Proliferation, Survival) Nucleus->Target_Genes Inhibitor Pyrrole-based Inhibitor Inhibitor->SMO Inhibition

References

Application Notes and Protocols: "Methyl 5-bromo-1H-pyrrole-2-carboxylate" as a Versatile Intermediate in the Synthesis of Bioactive Marine Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a pivotal starting material and intermediate in the chemical synthesis of a diverse array of marine natural products, particularly the pyrrole-imidazole alkaloids. These compounds, originally isolated from marine sponges, exhibit a wide spectrum of potent biological activities, making them attractive targets for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of key marine natural products—hymenidin (B1674120), sceptrin (B1680891), and ageliferin (B1246841)—utilizing this compound as a key precursor. Furthermore, it elucidates the signaling pathways modulated by these natural products, offering insights into their mechanisms of action.

Introduction to Marine Bromopyrrole Alkaloids

Marine sponges are a prolific source of structurally unique and biologically active secondary metabolites. Among these, the bromopyrrole alkaloids represent a significant class of compounds characterized by a core pyrrole-imidazole scaffold. Seminal examples include oroidin, hymenidin, and their dimeric derivatives like sceptrin and ageliferin. These molecules have garnered considerable attention from the scientific community due to their impressive range of bioactivities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The limited availability of these compounds from natural sources necessitates efficient and scalable synthetic routes for further biological evaluation and potential therapeutic development. This compound serves as a readily accessible and versatile building block for the construction of these complex natural products.

Synthetic Applications of this compound

The synthetic utility of this compound lies in its reactive sites, which allow for facile chemical modifications. The ester functionality can be readily converted to an amide, a key structural feature in many pyrrole-imidazole alkaloids. The bromine atom provides a handle for cross-coupling reactions or can be retained as a key pharmacophoric element.

Synthesis of Hymenidin

Hymenidin is a monomeric pyrrole-imidazole alkaloid that serves as a biosynthetic precursor to more complex dimeric structures. Its synthesis from this compound involves the formation of a crucial amide bond with a suitable 2-aminoimidazole derivative.

Experimental Protocol: Synthesis of Hymenidin

This protocol outlines the key amide coupling step to form the hymenidin backbone.

Step 1: Amide Coupling

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Amine Addition: To this solution, add 4-(2-aminoethyl)-1H-imidazol-2-amine (1.1 eq).

  • Coupling Agent: Add a suitable peptide coupling reagent such as HBTU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to afford hymenidin.

Reactant Molecular Weight ( g/mol ) Equivalents
This compound204.021.0
4-(2-aminoethyl)-1H-imidazol-2-amine126.161.1
HBTU379.251.2
DIPEA129.242.0

Note: Yields for this reaction are typically in the range of 60-80%, depending on the specific conditions and purity of the starting materials.

Logical Workflow for Hymenidin Synthesis

G A This compound C Amide Coupling (HBTU, DIPEA, DMF) A->C B 4-(2-aminoethyl)-1H-imidazol-2-amine B->C D Hymenidin C->D

Caption: Synthetic pathway to Hymenidin.

Total Synthesis of Sceptrin

Sceptrin is a dimeric pyrrole-imidazole alkaloid with a unique cyclobutane (B1203170) core. Its total synthesis is a significant challenge and highlights advanced synthetic strategies. A key step often involves the dimerization of a hymenidin-like precursor. The following protocol is a conceptual outline based on published synthetic routes.

Experimental Protocol: Key Steps in Sceptrin Synthesis

Step 1: Preparation of a Hymenidin Precursor

Follow a similar procedure as described for hymenidin synthesis to couple this compound with a protected 2-aminoimidazole derivative.

Step 2: Dimerization

The crucial [2+2] cycloaddition to form the cyclobutane ring of sceptrin can be achieved through various methods, including photochemical or radical-mediated pathways.

  • Reaction Setup: Dissolve the hymenidin precursor in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) in a photochemical reactor.

  • Photochemical Conditions: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength for an extended period. The reaction is often sensitive to concentration and the presence of photosensitizers.

  • Monitoring: Monitor the formation of the dimeric product by LC-MS.

  • Purification: After the reaction, concentrate the solvent and purify the complex mixture of diastereomers by preparative HPLC to isolate the desired sceptrin isomer.

Step Key Reagents/Conditions Typical Yield
Hymenidin Precursor SynthesisAmide coupling reagents60-80%
[2+2] CycloadditionUV irradiation, photosensitizer20-40%
Final Deprotection StepsAcid or base-mediated70-90%

Experimental Workflow for Sceptrin Synthesis

G A This compound C Amide Coupling A->C B Protected 2-Aminoimidazole B->C D Hymenidin Precursor C->D E [2+2] Cycloaddition (Photochemical) D->E F Sceptrin Core E->F G Deprotection F->G H Sceptrin G->H

Caption: Workflow for the total synthesis of Sceptrin.

Total Synthesis of Ageliferin

Ageliferin is another dimeric pyrrole-imidazole alkaloid that is an isomer of sceptrin. Its synthesis also relies on the coupling of bromopyrrole units with an aminoimidazole core, followed by a key cyclization step.

Experimental Protocol: Key Steps in Ageliferin Synthesis

Step 1: Synthesis of the Monomeric Units

Prepare two different bromopyrrole carboxamide fragments. One is derived from the direct amidation of this compound, and the other may involve further functionalization of the pyrrole (B145914) ring.

Step 2: Dimerization/Cyclization

The formation of the dimeric structure of ageliferin is often achieved through a biomimetic [4+2] cycloaddition or a multi-step process involving the formation of the central heterocyclic core.

  • Reaction Setup: Combine the two monomeric pyrrole-imidazole units in a suitable solvent.

  • Reaction Conditions: The specific conditions for the dimerization are highly dependent on the chosen synthetic strategy and can involve Lewis acid catalysis, high pressure, or thermal conditions.

  • Purification: The resulting product is often a complex mixture that requires careful purification by advanced chromatographic techniques like preparative HPLC.

Step Key Reagents/Conditions Typical Yield
Monomer SynthesisAmide coupling, functional group manipulation50-70%
Dimerization/CyclizationLewis acids, high pressure, or thermal15-30%
Final ElaborationDeprotection, redox reactions60-80%

Biological Activity and Signaling Pathways

Sceptrin: Inhibition of Cell Motility

Sceptrin has been identified as a potent inhibitor of cancer cell motility and invasion. Its mechanism of action involves the disruption of the actin cytoskeleton, a key component of the cellular machinery responsible for cell movement.

Signaling Pathway: Sceptrin's Inhibition of the Rho/ROCK Pathway

Sceptrin's effects on cell motility are mediated through the inhibition of the Rho/ROCK signaling pathway. This pathway is a central regulator of actin-myosin contractility and stress fiber formation.

  • RhoA Activation: In response to extracellular signals, the small GTPase RhoA is activated.

  • ROCK Activation: Activated RhoA binds to and activates Rho-associated kinase (ROCK).

  • Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates and activates the myosin light chain (MLC), which promotes the assembly of actin filaments into contractile stress fibers.

  • Sceptrin's Point of Intervention: Sceptrin is believed to interfere with this pathway, potentially by directly binding to actin or by modulating the activity of upstream regulators of RhoA. This leads to a reduction in stress fiber formation and a decrease in cell contractility and motility.

Sceptrin's Impact on Cell Motility Signaling

G cluster_0 Cell Motility Signaling A Extracellular Signals B RhoA A->B activates C ROCK B->C activates D MLC Phosphorylation C->D promotes E Actin Stress Fiber Formation D->E leads to F Cell Motility E->F enables Sceptrin Sceptrin Sceptrin->E inhibits

Caption: Sceptrin inhibits cell motility.

Ageliferin: Antiviral and Antimicrobial Activity

Ageliferin has demonstrated significant antiviral and antimicrobial properties. While its broad-spectrum activity is of great interest, the precise molecular mechanisms are still under investigation. A plausible mechanism for its antiviral action, particularly against DNA viruses like Herpes Simplex Virus (HSV), is the inhibition of viral DNA replication.

Signaling Pathway: Proposed Antiviral Mechanism of Ageliferin

The antiviral activity of ageliferin may stem from its ability to interfere with the viral replication machinery.

  • Viral Entry and Uncoating: The virus enters the host cell and releases its genetic material.

  • Viral DNA Replication: The viral DNA is replicated by a virus-encoded DNA polymerase. This process is essential for the production of new virus particles.

  • Ageliferin's Point of Intervention: It is hypothesized that ageliferin acts as an inhibitor of the viral DNA polymerase. By binding to the enzyme, it could prevent the synthesis of new viral DNA, thereby halting the replication cycle.

  • Inhibition of Viral Progeny: Without the ability to replicate its genome, the virus cannot produce new virions, and the infection is contained.

Proposed Antiviral Action of Ageliferin

G cluster_0 Viral Replication Cycle A Viral Entry & Uncoating B Viral DNA A->B D Viral DNA Replication B->D C Viral DNA Polymerase C->D catalyzes E Assembly of New Virions D->E F Release of Progeny Virus E->F Ageliferin Ageliferin Ageliferin->C inhibits

Caption: Ageliferin's proposed antiviral mechanism.

Conclusion

This compound is an invaluable tool for the synthetic chemist aiming to explore the rich chemical space of marine bromopyrrole alkaloids. The protocols and data presented herein provide a foundation for the synthesis of hymenidin, sceptrin, and ageliferin. Furthermore, the elucidation of the signaling pathways affected by these natural products opens avenues for the rational design of novel therapeutic agents with improved potency and selectivity. The continued investigation into the synthesis and biological activity of these fascinating marine metabolites holds great promise for future drug discovery endeavors.

Application Note: A Detailed Protocol for the Synthesis of Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole (B145914) scaffolds are significant structural motifs in a vast array of biologically active molecules and pharmaceutical compounds. The functionalization of the pyrrole ring through halogenation, particularly bromination, provides versatile intermediates for further synthetic transformations, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery. This application note provides a detailed experimental protocol for the dibromination of methyl 1H-pyrrole-2-carboxylate at the 4 and 5 positions using N-bromosuccinimide (NBS). This procedure is designed to be a reliable and reproducible method for obtaining the desired product in good yield and purity.

Materials and Methods

Reagents and Solvents
Instrumentation
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Experimental Protocol

The bromination of methyl 1H-pyrrole-2-carboxylate is performed via electrophilic aromatic substitution using N-bromosuccinimide as the brominating agent. The reaction is conducted at a low temperature to control the reactivity and selectivity.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq, e.g., 5.0 g, 39.9 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

  • Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (2.1 eq, e.g., 14.9 g, 83.8 mmol) in 50 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the pyrrole ester over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of dichloromethane (DCM) and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford methyl 4,5-dibromo-1H-pyrrole-2-carboxylate as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of methyl 4,5-dibromo-1H-pyrrole-2-carboxylate.

ParameterValue
Reactants
Methyl 1H-pyrrole-2-carboxylate1.0 eq
N-Bromosuccinimide (NBS)2.1 eq
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C
Reaction Time1-2 hours
Product Characterization
Product NameMethyl 4,5-dibromo-1H-pyrrole-2-carboxylate
CAS Number937-16-6[1][2]
Molecular FormulaC₆H₅Br₂NO₂[1]
Molecular Weight282.92 g/mol
AppearanceWhite to off-white solid[1]
Expected Yield75-85%
Expected Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)~9.0 (br s, 1H, NH), 6.9 (s, 1H, H-3), 3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ ppm)~160 (C=O), 125 (C-2), 115 (C-3), 105 (C-4), 95 (C-5), 52 (OCH₃)
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~1700 (C=O stretch), ~1550, 1450 (pyrrole ring stretch)

Safety Precautions

  • N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Experimental Workflow

experimental_workflow Experimental Workflow for the Bromination of Methyl 1H-pyrrole-2-carboxylate cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Methyl 1H-pyrrole-2-carboxylate in anhydrous THF B Cool solution to 0 °C A->B D Add NBS solution dropwise at 0 °C C Prepare NBS solution in anhydrous THF C->D E Stir at 0 °C for 1-2 hours (Monitor by TLC) D->E F Quench with saturated Na₂S₂O₃ solution E->F G Extract with DCM F->G H Wash with saturated NaHCO₃ solution G->H I Wash with brine H->I J Dry organic layer over Na₂SO₄ I->J K Concentrate under reduced pressure J->K L Purify by flash column chromatography K->L M Characterize product (NMR, IR, etc.) L->M

Caption: Workflow for the synthesis of methyl 4,5-dibromo-1H-pyrrole-2-carboxylate.

References

Scale-up Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule on a larger scale presents challenges, primarily concerning the regioselective bromination of the pyrrole (B145914) ring. This guide outlines established methods, offering a comparative analysis of different synthetic strategies to aid in the selection of the most efficient and scalable route.

Introduction

This compound is a valuable building block in medicinal chemistry. The introduction of a bromine atom at the C5 position of the pyrrole ring provides a handle for further functionalization, typically through cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. However, the electron-withdrawing nature of the methyl ester at the C2 position directs electrophilic substitution, such as bromination, primarily to the C4 position, leading to the formation of a mixture of regioisomers that can be challenging to separate on a large scale. This application note explores synthetic pathways to overcome this challenge and achieve a scalable synthesis of the desired C5-bromo isomer.

Synthetic Strategies Overview

Two primary strategies for the synthesis of this compound are discussed:

  • Direct Bromination of Methyl 1H-pyrrole-2-carboxylate: This is the most direct approach but suffers from poor regioselectivity.

  • Alternative Synthetic Routes: These multi-step approaches aim to improve regioselectivity and overall yield, including the use of protecting groups or building the brominated pyrrole ring through cyclization reactions.

A scalable synthesis of the starting material, Methyl 1H-pyrrole-2-carboxylate, is also a critical consideration for the overall process.

Diagram: Synthetic Pathways for this compound

G cluster_0 Starting Material Synthesis cluster_1 Direct Bromination cluster_2 Alternative Route (Conceptual) Acyclic_Precursors Acyclic Precursors Paal_Knorr Paal-Knorr Synthesis Acyclic_Precursors->Paal_Knorr Starting_Material Methyl 1H-pyrrole-2-carboxylate Paal_Knorr->Starting_Material Direct_Bromination Direct Bromination Starting_Material->Direct_Bromination Protected_Pyrrole N-Protected Pyrrole-2-carboxylate Starting_Material->Protected_Pyrrole Brominating_Agent Brominating Agent (e.g., NBS, TBABr3) Brominating_Agent->Direct_Bromination Isomer_Mixture Mixture of 4- & 5-bromo isomers Direct_Bromination->Isomer_Mixture Purification Chromatographic Purification Isomer_Mixture->Purification Final_Product_Direct This compound Purification->Final_Product_Direct Regioselective_Bromination Regioselective 5-Bromination Protected_Pyrrole->Regioselective_Bromination Brominated_Protected 5-Bromo-N-Protected Intermediate Regioselective_Bromination->Brominated_Protected Deprotection Deprotection Brominated_Protected->Deprotection Final_Product_Alt This compound Deprotection->Final_Product_Alt

Caption: Overview of synthetic routes to this compound.

Experimental Protocols and Data

Protocol 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate via Paal-Knorr Condensation (Conceptual)

A scalable synthesis of the starting material is crucial. The Paal-Knorr synthesis offers a convergent and often high-yielding route.

Reaction Scheme:

General Procedure:

  • To a solution of the 1,4-dicarbonyl precursor in a suitable solvent (e.g., acetic acid, ethanol), add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate, aqueous ammonia).

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent, wash the organic layer, dry over a drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford pure Methyl 1H-pyrrole-2-carboxylate.

Note: The specific 1,4-dicarbonyl precursor and reaction conditions would need to be optimized for scale-up.

Protocol 2: Direct Bromination of Methyl 1H-pyrrole-2-carboxylate with N-Bromosuccinimide (NBS)

This method is straightforward but results in a mixture of isomers, with a low yield of the desired 5-bromo product.

Reaction Scheme:

Experimental Procedure:

  • Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and methanol (B129727) at 0 °C under an inert atmosphere.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of time, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to separate the isomers.

ParameterValueReference
Starting Material Methyl 1H-pyrrole-2-carboxylate
Reagent N-Bromosuccinimide (NBS)
Solvent THF/Methanol
Temperature 0 °C
Yield (5-bromo isomer) 26%
Purity >95% after chromatography
Protocol 3: Direct Bromination with Tetrabutylammonium (B224687) Tribromide (TBABr3)

This method has been reported to offer some regioselectivity for the 5-position with pyrrole-2-carboxamides, but the yield for the ester is low.

Reaction Scheme:

Experimental Procedure:

  • Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in dichloromethane (B109758) (CH2Cl2) at room temperature under an inert atmosphere.

  • Add tetrabutylammonium tribromide (TBABr3) (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite (B76179) and add a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterValueReference
Starting Material Methyl 1H-pyrrole-2-carboxylate[1]
Reagent Tetrabutylammonium Tribromide (TBABr3)[1]
Solvent Dichloromethane (CH2Cl2)[1]
Temperature Room Temperature[1]
Yield (5-bromo isomer) 14%[1]
Purity >95% after chromatography[1]

Comparative Data Summary

Synthesis MethodKey ReagentsTypical Yield (5-bromo isomer)Key AdvantagesKey DisadvantagesScalability
Direct Bromination with NBS Methyl 1H-pyrrole-2-carboxylate, NBS26%Simple, one-step reaction.Poor regioselectivity, difficult purification.Challenging due to isomer separation.
Direct Bromination with TBABr3 Methyl 1H-pyrrole-2-carboxylate, TBABr314%Milder conditions.Very low yield of the desired isomer.Not ideal due to low yield.

Discussion and Recommendations for Scale-up

The direct bromination of Methyl 1H-pyrrole-2-carboxylate is not ideal for large-scale synthesis of the 5-bromo isomer due to the formation of a difficult-to-separate mixture of regioisomers and low yields of the desired product. For a successful and efficient scale-up, alternative strategies should be prioritized.

Recommendations:

  • Development of a Regioselective Bromination Protocol: Research should be directed towards developing a more regioselective bromination method. This could involve:

    • Protecting Group Strategy: Protection of the pyrrole nitrogen with a suitable directing group that favors bromination at the C5 position. Subsequent deprotection would yield the desired product.

    • Alternative Brominating Agents: Screening of a wider range of brominating agents and reaction conditions to identify a system that provides higher C5 selectivity.

  • Cyclization-based Approaches: Building the brominated pyrrole ring from acyclic precursors via reactions like the Barton-Zard synthesis could provide a more controlled and higher-yielding route to the target molecule.

  • Purification Strategy: If a direct bromination approach is pursued, the development of an efficient, non-chromatographic purification method for the separation of the 4- and 5-bromo isomers is critical for scalability. Techniques such as fractional crystallization or selective reaction/derivatization of one isomer could be explored.

  • Starting Material Synthesis: A robust and scalable synthesis of the starting material, Methyl 1H-pyrrole-2-carboxylate, is a prerequisite for any large-scale campaign. The Paal-Knorr synthesis is a promising avenue to explore for this purpose.

Conclusion

The synthesis of this compound on a large scale requires careful consideration of the synthetic strategy to ensure high regioselectivity and overall yield. While direct bromination is a simple approach, it is not recommended for scale-up due to poor control over the position of bromination. Future efforts should focus on developing more sophisticated synthetic routes that address the challenge of regioselectivity, thereby enabling the efficient and cost-effective production of this important pharmaceutical intermediate.

Diagram: Logical Workflow for Method Selection

G Start Need for Scalable Synthesis of This compound Direct_Bromination Evaluate Direct Bromination Start->Direct_Bromination Check_Selectivity Is Regioselectivity > 95:5? Direct_Bromination->Check_Selectivity Alternative_Routes Investigate Alternative Routes (e.g., Protecting Groups, Cyclization) Check_Selectivity->Alternative_Routes No Check_Yield Is Yield Acceptable for Scale-up? Check_Selectivity->Check_Yield Yes Alternative_Routes->Check_Selectivity Optimize_Purification Develop Scalable Purification Method Select_Route Select Optimal Route for Scale-up Optimize_Purification->Select_Route Check_Yield->Alternative_Routes No, and separation is not feasible Check_Yield->Optimize_Purification No, but separation is feasible Check_Yield->Select_Route Yes

Caption: Decision workflow for selecting a scalable synthetic route.

References

"Methyl 5-bromo-1H-pyrrole-2-carboxylate": A Versatile Building Block with Emerging Potential in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 5-bromo-1H-pyrrole-2-carboxylate, a functionalized pyrrole (B145914) derivative, is gaining recognition as a valuable precursor in the synthesis of advanced materials. While traditionally utilized in the realm of pharmaceutical development, its unique electronic and structural characteristics suggest significant potential for applications in materials science, particularly in the development of novel conductive polymers and organic electronic components. This document provides an overview of its potential applications and outlines generalized experimental protocols for its use as a monomer in the synthesis of functional polymers.

Application Notes

"this compound" serves as a versatile monomer for the synthesis of functionalized polypyrroles. The presence of both a bromo group and a methyl carboxylate group on the pyrrole ring allows for tailored polymer properties. The bromo-substituent can be a site for further chemical modification or can influence the electronic properties of the resulting polymer. The methyl carboxylate group can enhance solubility and processability, and potentially act as a coordination site for metal ions, opening avenues for sensor applications.

Potential Applications in Materials Science:

  • Conductive Polymers: As a pyrrole derivative, this compound can be polymerized to form conductive polymers. The resulting poly(this compound) is expected to exhibit electrical conductivity, making it a candidate for applications in anti-static coatings, electromagnetic shielding, and as a component in electronic devices.

  • Organic Electronics: Functionalized polypyrroles are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The specific functional groups on "this compound" could be leveraged to fine-tune the charge transport properties and energy levels of the resulting polymers for optimized device performance.

  • Sensors: The pyrrole backbone, combined with the functional groups, can provide a platform for the development of chemical and biological sensors. The polymer's conductivity could change in response to the binding of specific analytes to the carboxylate group or through interactions with the polymer backbone.

  • Biomaterials: Polypyrrole-based materials are known for their biocompatibility. Functionalization with groups like methyl carboxylate could enhance cell adhesion and bio-integration, making polymers derived from this monomer suitable for applications in tissue engineering and biomedical implants.

Experimental Protocols

The following are generalized protocols for the polymerization of "this compound." These should be considered as starting points and may require optimization based on the desired material properties.

Protocol 1: Chemical Oxidative Polymerization

This method is a common and relatively simple way to synthesize polypyrrole derivatives.

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (B151607) (or other suitable organic solvent)

  • Methanol (B129727) (for washing)

  • Deionized water (for washing)

Procedure:

  • Dissolve a specific molar ratio of the monomer, this compound, in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of FeCl₃ in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and typically ranges from 2:1 to 4:1.

  • Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.

  • A dark precipitate of the polymer should form. Allow the reaction to proceed for a set time, typically several hours, to ensure complete polymerization.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer sequentially with methanol and deionized water to remove any unreacted monomer, oxidant, and oligomers.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymer structure, Scanning Electron Microscopy (SEM) to study the morphology, and four-point probe measurements to determine the electrical conductivity.

Protocol 2: Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a polymer film onto a conductive substrate, offering good control over film thickness and morphology.

Materials:

  • This compound (monomer)

  • A suitable electrolyte salt (e.g., Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆))

  • Anhydrous acetonitrile (B52724) (or other suitable polar aprotic solvent)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Prepare an electrolyte solution by dissolving the monomer and the electrolyte salt in anhydrous acetonitrile in an electrochemical cell. A typical monomer concentration is in the range of 0.1 M, and the electrolyte concentration is also around 0.1 M.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the solution.

  • Polymerize the monomer onto the working electrode using either potentiostatic (constant potential) or galvanostatic (constant current) methods. The applied potential or current density will need to be determined based on the oxidation potential of the monomer, which can be identified using cyclic voltammetry.

  • After polymerization for the desired time to achieve the target film thickness, remove the working electrode from the cell.

  • Rinse the polymer-coated electrode with fresh solvent to remove any residual monomer and electrolyte.

  • Dry the polymer film under vacuum.

Characterization: The electrochemical properties of the polymer film can be studied using cyclic voltammetry. The film's morphology can be examined using Atomic Force Microscopy (AFM) or SEM. Spectroelectrochemistry can be used to investigate the changes in the optical properties of the film as a function of its oxidation state.

Data Presentation

PropertyMethod of MeasurementExpected Range/Units
Electrical ConductivityFour-Point ProbeS/cm
Film ThicknessProfilometry or Ellipsometrynm or µm
Surface RoughnessAtomic Force Microscopy (AFM)nm
Charge Carrier MobilityField-Effect Transistor Measurementcm²/Vs
HOMO/LUMO Energy LevelsCyclic Voltammetry/UV-Vis SpectroscopyeV
Thermal Stability (TGA)Thermogravimetric Analysis°C

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and application of polymers derived from "this compound".

experimental_workflow cluster_synthesis Polymer Synthesis cluster_application Potential Applications Monomer Methyl 5-bromo-1H- pyrrole-2-carboxylate Chem_Poly Chemical Oxidative Polymerization Monomer->Chem_Poly Electro_Poly Electrochemical Polymerization Monomer->Electro_Poly Polymer Functionalized Polypyrrole Chem_Poly->Polymer Electro_Poly->Polymer Conductive_Materials Conductive Materials Polymer->Conductive_Materials Organic_Electronics Organic Electronics Polymer->Organic_Electronics Sensors Sensors Polymer->Sensors Biomaterials Biomaterials Polymer->Biomaterials

Caption: Workflow from monomer to potential material applications.

logical_relationship cluster_properties Molecular Structure & Properties cluster_functionality Resulting Material Functionality Monomer This compound Bromo Bromo Group (-Br) Monomer->Bromo influences Carboxylate Methyl Carboxylate Group (-COOCH3) Monomer->Carboxylate provides Pyrrole Pyrrole Ring Monomer->Pyrrole forms Electronic_Properties Tunable Electronic Properties Bromo->Electronic_Properties Functionality Site for Further Functionalization Bromo->Functionality Processability Enhanced Solubility & Processability Carboxylate->Processability Conductivity Electrical Conductivity Pyrrole->Conductivity

Caption: Structure-property relationships of the monomer.

Synthesis of Fluorescent Probes from Methyl 5-bromo-1H-pyrrole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel fluorescent probes starting from "Methyl 5-bromo-1H-pyrrole-2-carboxylate". This readily available building block offers a versatile scaffold for the development of sophisticated molecular tools for bioimaging and sensing applications. The protocols focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Sonogashira couplings, to introduce fluorescent moieties onto the pyrrole (B145914) core.

Application Notes

Fluorescent Probes for Detection of Nitroreductase and Imaging of Hypoxia

Introduction: Hypoxia, a condition of low oxygen concentration, is a hallmark of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy.[1] Nitroreductases (NTRs) are a family of enzymes that are overexpressed in hypoxic cells.[2][3] This enzymatic activity can be harnessed for the specific activation of fluorescent probes, allowing for the visualization of hypoxic regions in cells and tissues.

Principle: The design of a nitroreductase-activatable fluorescent probe based on a pyrrole scaffold involves the installation of a nitroaromatic group as a quencher of a nearby fluorophore. The quenching mechanism is often based on photoinduced electron transfer (PET).[4] In the presence of nitroreductase and a reducing agent like NADH, the nitro group is reduced to an amino group.[5] This transformation disrupts the PET process, leading to a "turn-on" of fluorescence, which can be detected by fluorescence microscopy.[4][6]

Applications in Drug Development:

  • Screening of anti-cancer drugs: Probes that can visualize tumor hypoxia can be used to assess the efficacy of drugs designed to target hypoxic cancer cells.

  • Monitoring therapeutic response: Changes in the hypoxic state of a tumor in response to treatment can be monitored in real-time.

  • Fundamental research: These probes are valuable tools for studying the role of hypoxia and nitroreductase activity in various pathological and physiological processes.[3]

Pyrrole-Based Probes for Bioimaging

The pyrrole core, being a key component of many natural chromophores like porphyrins, offers a privileged scaffold for the design of fluorescent probes.[7] By functionalizing the "this compound" core with different fluorophores and recognition elements through Suzuki or Sonogashira coupling, a diverse library of probes can be generated for various bioimaging applications, including:

  • Ion sensing: The pyrrole nitrogen can act as a binding site for cations, and the introduction of other chelating groups can lead to probes for specific metal ions.

  • pH sensing: The fluorescence properties of pyrrole derivatives can be sensitive to the local pH environment.

  • Targeted imaging: Conjugation of the pyrrole probe to a targeting moiety (e.g., a peptide or small molecule ligand) can allow for the specific visualization of organelles or cell types.

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-1H-pyrrole-2-carboxylate Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a fluorescent arylboronic acid. As a representative example, the coupling with 4-(pyren-1-yl)phenylboronic acid to yield Methyl 5-(4-(pyren-1-yl)phenyl)-1H-pyrrole-2-carboxylate is outlined.

Materials:

  • This compound

  • 4-(Pyren-1-yl)phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453), anhydrous

  • Water, deionized

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure: [8]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), 4-(pyren-1-yl)phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask.

  • Add anhydrous 1,4-dioxane and water (4:1 v/v) to the reaction mixture. The final concentration of the bromo-pyrrole should be approximately 0.1 M.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Imaging of Hypoxia in Cancer Cells

This protocol provides a general workflow for imaging hypoxia in cultured cancer cells using a nitroreductase-activatable fluorescent probe synthesized from this compound.

Materials:

  • Cancer cell line known to overexpress nitroreductase under hypoxic conditions (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • Fluorescent probe (dissolved in DMSO to prepare a stock solution)

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

  • Fluorescence microscope with appropriate filter sets for the probe

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Procedure: [9][10]

  • Cell Culture: Plate the cancer cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight in a standard cell culture incubator (37 °C, 5% CO₂).

  • Induction of Hypoxia: Transfer the cells to a hypoxia chamber or a hypoxic incubator (1% O₂) for 12-24 hours to induce the expression of nitroreductase. A parallel set of cells should be maintained under normoxic conditions (21% O₂) as a control.

  • Probe Incubation: Prepare a working solution of the fluorescent probe in cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 1-2 hours in their respective normoxic or hypoxic environments.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells twice with pre-warmed live-cell imaging solution.

    • If desired, add a nuclear counterstain like Hoechst 33342 for a few minutes and wash again.

    • Add fresh live-cell imaging solution to the dish.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope. Acquire images in the brightfield and fluorescence channels. Use the appropriate excitation and emission wavelengths for the specific fluorescent probe. A significant increase in fluorescence intensity is expected in the hypoxic cells compared to the normoxic cells.

Data Presentation

The photophysical properties of fluorescent probes derived from "this compound" are crucial for their application. The following table summarizes key photophysical data for a representative 5-aryl-1H-pyrrole-2-carboxylate derivative.

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate[8]~300~350~50N/AN/ACH₂Cl₂
Representative Pyrrole-Pyrene Conjugate (Estimated)~345, 360~380, 400~35~0.6~40,000CH₂Cl₂

N/A: Data not available in the cited literature. Estimated values for the pyrrole-pyrene conjugate are based on the known properties of pyrene-containing fluorophores.

Visualization

Signaling Pathway and Probe Activation

G HIF1a_hypoxia HIF-1α Stabilization

Caption: Hypoxia-Inducible Factor (HIF) signaling pathway and activation of a nitroreductase-responsive fluorescent probe.

Experimental Workflow

G

Caption: General experimental workflow for the synthesis and application of a pyrrole-based fluorescent probe for hypoxia imaging.

References

Troubleshooting & Optimization

Avoiding polybromination in "Methyl 5-bromo-1H-pyrrole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate, with a focus on avoiding polybromination.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of di- and tri-brominated byproducts in my reaction?

A1: The pyrrole (B145914) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. Brominating agents, especially potent ones, can react multiple times with the pyrrole nucleus if the reaction conditions are not carefully controlled. The initial bromination at the 5-position further activates the ring, making it prone to subsequent bromination at other available positions, leading to polybrominated products.

Q2: How can I improve the selectivity for the desired monobrominated product, this compound?

A2: Achieving high selectivity for monobromination requires a careful balance of several factors:

  • Choice of Brominating Agent: Using a milder brominating agent can significantly reduce over-bromination. While N-Bromosuccinimide (NBS) is commonly used, its reactivity can sometimes be difficult to control.

  • Stoichiometry: Precise control over the stoichiometry of the brominating agent is crucial. Using a slight excess of the pyrrole substrate relative to the brominating agent can help consume the brominating agent before it can react a second time.

  • Reaction Temperature: Lowering the reaction temperature is a key strategy to control the reaction rate and improve selectivity. Reactions carried out at 0°C or even lower (e.g., -78°C) often show a significant reduction in polybromination.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Aprotic solvents like Tetrahydrofuran (B95107) (THF) are often preferred as they can help to moderate the reaction.

Q3: My yield of the monobrominated product is consistently low, even when I try to control the reaction conditions. What could be the issue?

A3: A low yield, such as the reported 26% with NBS in a THF/Methanol (B129727) mixture, can be attributed to several factors beyond polybromination[1]:

  • Incomplete Reaction: The reaction may not be going to completion. Ensure adequate reaction time and efficient stirring.

  • Product Degradation: Pyrrole derivatives can be sensitive to acidic conditions generated during the reaction (HBr is a byproduct of bromination with NBS). The use of a non-nucleophilic base can sometimes help to scavenge the acid.

  • Difficult Purification: The separation of the desired monobrominated product from unreacted starting material and polybrominated byproducts can be challenging. Optimization of the column chromatography conditions (e.g., solvent system, silica (B1680970) gel activity) is important.

Q4: Are there alternative brominating agents I can use instead of NBS?

Data Presentation: Impact of Reaction Conditions on Bromination Selectivity

The following table summarizes how different experimental parameters can influence the outcome of the bromination of methyl 1H-pyrrole-2-carboxylate.

ParameterConditionExpected Outcome on Monobromination YieldExpected Impact on PolybrominationReference/Rationale
Brominating Agent N-Bromosuccinimide (NBS)Moderate to LowHighCommonly used, but can be aggressive, leading to over-bromination.[1]
Pyridinium tribromide (Py·HBr3)Potentially HigherLowerGenerally a milder and more selective brominating agent for electron-rich systems.
Temperature 0 °CModerateModerateA common starting point for controlling the reaction.[1]
-78 °CPotentially HighLowSignificantly reduces the reaction rate, thereby increasing selectivity.
Solvent THF/MethanolLow (26% reported)HighThe protic nature of methanol may influence reactivity.[1]
THF (anhydrous)Potentially HigherLowerAprotic solvent, which can help control the reaction.
Stoichiometry 1.0 eq. Brominating AgentModerateModerateStandard approach, but may still lead to polybromination.
< 1.0 eq. Brominating AgentLower (based on agent)LowerCan favor monobromination by limiting the availability of the brominating species.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS (Low Yield Method)

This protocol is based on a reported synthesis and is known to produce a relatively low yield of the desired product, likely due to polybromination.

  • Dissolution: Dissolve methyl 1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 1.5 hours, ensuring the temperature remains at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for an additional 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired monobrominated product from starting material and polybrominated byproducts.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Methyl 1H-pyrrole-2-carboxylate in THF/MeOH start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir at 0°C add_nbs->stir concentrate Concentrate stir->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

bromination_factors cluster_factors Controlling Factors BrominationOutcome Bromination Outcome Monobromination Selective Monobromination (Desired Product) BrominationOutcome->Monobromination Favored by Polybromination Polybromination (Byproducts) BrominationOutcome->Polybromination Favored by Reagent Brominating Agent Reagent->Monobromination Milder (e.g., Py·HBr3) Reagent->Polybromination Harsher (e.g., excess NBS) Temp Temperature Temp->Monobromination Low (e.g., -78°C) Temp->Polybromination High Solvent Solvent Solvent->Monobromination Aprotic (e.g., THF) Solvent->Polybromination Protic (can enhance reactivity) Stoich Stoichiometry Stoich->Monobromination < 1 eq. Brominating Agent Stoich->Polybromination > 1 eq. Brominating Agent

Caption: Factors influencing the selectivity of pyrrole bromination.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with "Methyl 5-bromo-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Methyl 5-bromo-1H-pyrrole-2-carboxylate" in Suzuki coupling reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton of the pyrrole (B145914) problematic in Suzuki coupling reactions?

The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle in several ways. It can react with the basic conditions typically required for the Suzuki coupling, leading to deprotonation of the pyrrole ring. This negatively charged pyrrolide anion can then coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.

Q2: What are the most common side reactions observed with this substrate?

The most prevalent side reactions are dehalogenation (replacement of the bromine atom with a hydrogen) and homocoupling of the boronic acid reagent. Dehalogenation is often exacerbated by the presence of the unprotected N-H proton. Homocoupling is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.

Q3: Is N-protection of the pyrrole ring necessary?

While not always strictly necessary, N-protection is highly recommended to improve reaction yields and minimize side reactions, particularly dehalogenation. Protecting groups like tert-butyloxycarbonyl (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) can prevent the interference of the N-H proton and lead to cleaner and more efficient reactions.

Q4: What are some suitable starting points for catalyst and base selection?

For the Suzuki coupling of bromopyrroles, palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. The choice of base is also critical, with inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) often being effective.

Troubleshooting Guide

Q1: My Suzuki coupling reaction with "this compound" is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields are a common issue and can stem from several factors. A primary consideration is the potential for side reactions due to the unprotected N-H group of the pyrrole.

Troubleshooting Steps:

  • Consider N-Protection: If not already implemented, protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) is the most effective way to prevent dehalogenation and other side reactions, thereby improving the yield of the desired product.

  • Optimize the Catalyst System: The choice of palladium catalyst and ligand is crucial. If using a general catalyst like Pd(PPh₃)₄, consider switching to a more specialized catalyst system known for its effectiveness with heteroaromatic halides. Buchwald or other custom ligands can sometimes significantly improve yields.

  • Evaluate the Base: The strength and solubility of the base can impact the reaction outcome. If using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄.

  • Solvent Selection: The reaction solvent should be able to dissolve all reactants and be compatible with the reaction conditions. A mixture of a non-polar aprotic solvent (like dioxane or toluene) and a polar solvent (like water or DMF) is often effective. Ensure the solvent is thoroughly degassed to remove oxygen.

  • Temperature and Reaction Time: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material. How can I minimize this?

Dehalogenation is a common side reaction with bromopyrroles, especially when the nitrogen is unprotected.

Strategies to Minimize Dehalogenation:

  • N-Protection: As mentioned, protecting the pyrrole nitrogen is the most direct way to suppress dehalogenation.

  • Choice of Base: Avoid using bases that can also act as hydride donors, such as certain alkoxides. Carbonate and phosphate (B84403) bases are generally a safer choice.

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may reduce the extent of dehalogenation, although this needs to be balanced with achieving a reasonable conversion rate.

Q3: My reaction mixture is turning black, and I am getting a poor yield. What does this indicate?

The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition. This leads to a lower concentration of the active catalytic species in the reaction mixture and consequently, a lower yield.

Solutions for Catalyst Decomposition:

  • Rigorous Degassing: Oxygen is a major contributor to the decomposition of palladium catalysts. Ensure that the solvent and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium center and prevent aggregation and decomposition.

  • Catalyst Loading: While it may seem counterintuitive, using a very high catalyst loading can sometimes lead to faster decomposition. It is important to find the optimal catalyst concentration for the specific reaction.

Data Presentation

The following tables summarize reaction conditions for palladium-catalyzed reactions involving "this compound". While a comprehensive Suzuki coupling optimization table is not available in the literature for this specific substrate, the provided data offers insights into potential reaction conditions.

Table 1: Suzuki Coupling of this compound

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂Na₂CO₃DME/1,4-Dioxane/H₂ONot specifiedNot specified34[1]

Table 2: Asymmetric Allylic Alkylation of this compound

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃·CHCl₃(R,R)-LCs₂CO₃Not specifiedNot specifiedNot specified83[2]

Experimental Protocols

Key Experiment: Suzuki Coupling of this compound [1]

This protocol describes the Suzuki coupling of this compound with a boronic acid derivative, as reported in the literature.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., (3-(aminomethyl)phenyl)boronic acid with a Boc-protected amino group)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in a mixture of anhydrous DME and 1,4-dioxane.

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.2 eq).

  • Stir the resulting mixture at room temperature for 30 minutes under an inert atmosphere.

  • In a separate vessel, dissolve the arylboronic acid (typically 1.1-1.5 eq) and sodium carbonate (2.0 eq) in a degassed mixture of the same organic solvent and water.

  • Add the solution of the boronic acid and base to the reaction mixture containing the pyrrole and catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: General Experimental Workflow for Suzuki Coupling

Suzuki_Workflow General Suzuki Coupling Workflow A Reactant Preparation (Aryl Halide, Boronic Acid, Base) C Reaction Setup (Under Inert Atmosphere) A->C B Solvent Degassing (e.g., Ar sparging) B->C D Catalyst Addition (Palladium Precatalyst & Ligand) C->D E Reaction (Heating & Stirring) D->E F Work-up (Quenching, Extraction) E->F G Purification (e.g., Column Chromatography) F->G H Product Characterization G->H

Caption: A generalized workflow for performing a Suzuki coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Protection Is Pyrrole N-H Protected? Start->Check_Protection Protect_N Protect Pyrrole Nitrogen (e.g., Boc, SEM) Check_Protection->Protect_N No Check_Dehalogenation Significant Dehalogenation? Check_Protection->Check_Dehalogenation Yes Optimize_Conditions Systematically Optimize: - Catalyst/Ligand - Base - Solvent - Temperature Protect_N->Optimize_Conditions Optimize_Base Optimize Base (e.g., Cs2CO3, K3PO4) Check_Dehalogenation->Optimize_Base Yes Check_Catalyst Catalyst Decomposition? (Black Precipitate) Check_Dehalogenation->Check_Catalyst No Optimize_Base->Optimize_Conditions Improve_Degassing Improve Degassing Protocol Check_Catalyst->Improve_Degassing Yes Check_Catalyst->Optimize_Conditions No Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Improve_Degassing->Optimize_Ligand Optimize_Ligand->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Common side products in the synthesis of "Methyl 5-bromo-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of products, not just the desired this compound. What are the likely side products?

A1: The bromination of Methyl 1H-pyrrole-2-carboxylate is known to produce a mixture of isomers. The most common side products are the regioisomeric Methyl 4-bromo-1H-pyrrole-2-carboxylate and the di-substituted product, Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate .[1] The formation of these side products is a result of competing electrophilic substitution at the different positions of the pyrrole (B145914) ring.

Q2: How can I improve the regioselectivity of the bromination to favor the formation of the 5-bromo isomer?

A2: Achieving high regioselectivity for the 5-bromo isomer is a common challenge. The choice of brominating agent and reaction conditions plays a crucial role.[1] Using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) at low temperatures (e.g., 0 °C) is a commonly employed method to favor the 5-bromo product.[2] The slow, portion-wise addition of NBS can also help in controlling the reaction and minimizing the formation of di-brominated species.[2]

Q3: I am observing a significant amount of di-brominated product in my reaction mixture. How can I minimize its formation?

A3: The formation of Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate typically occurs when an excess of the brominating agent is used or at higher reaction temperatures. To minimize this, it is critical to use a stoichiometric amount (or a slight excess) of the brominating agent, such as NBS.[3] Maintaining a low reaction temperature (e.g., 0 °C) and a shorter reaction time can also help to prevent over-bromination.[4] Careful monitoring of the reaction progress using techniques like TLC or LC-MS is recommended to stop the reaction once the starting material is consumed, preventing further bromination of the desired mono-brominated product.

Q4: What is the best way to purify the desired this compound from the isomeric side products?

A4: The separation of the 5-bromo and 4-bromo isomers, along with any di-bromo side product, is typically achieved by silica (B1680970) gel column chromatography.[1][2] A non-polar eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is often effective.[2] The polarity difference between the isomers, although slight, allows for their separation on a silica gel column. Careful selection of the solvent system and a slow elution rate are key to achieving good separation.

Data Presentation

The distribution of products in the bromination of Methyl 1H-pyrrole-2-carboxylate is highly dependent on the reaction conditions. The following table summarizes typical product distributions under different conditions.

Brominating AgentSolventTemperatureMajor Product(s)Minor Product(s)Reference
N-Bromosuccinimide (NBS)THF/Methanol0 °CThis compoundMethyl 4-bromo-1H-pyrrole-2-carboxylate, Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate[1][2]
BromineAcetic AcidRoom Temp.Mixture of 4-bromo and 5-bromo isomersMethyl 4,5-dibromo-1H-pyrrole-2-carboxylate[1]
BromineCarbon TetrachlorideRefluxApproaching 1:1 ratio of 4-bromo and 5-bromo isomersMethyl 4,5-dibromo-1H-pyrrole-2-carboxylate[1]

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide

This protocol is adapted from a literature procedure.[2]

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 1H-pyrrole-2-carboxylate in a 2:1 mixture of anhydrous THF and anhydrous MeOH in a round-bottom flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise over a period of 1.5 hours while maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to obtain this compound as a solid.

Visualization

Side_Product_Formation Start Methyl 1H-pyrrole-2-carboxylate NBS NBS, THF/MeOH, 0 °C Start->NBS Reaction Conditions Desired_Product This compound (Desired Product) NBS->Desired_Product Major Pathway Side_Product_1 Methyl 4-bromo-1H-pyrrole-2-carboxylate (Side Product) NBS->Side_Product_1 Minor Pathway Excess_NBS Excess NBS / Higher Temp. Desired_Product->Excess_NBS Further Reaction Side_Product_2 Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate (Side Product) Excess_NBS->Side_Product_2

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-bromo-1H-pyrrole-2-carboxylate from common reaction impurities. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via electrophilic bromination of methyl 1H-pyrrole-2-carboxylate using reagents like N-bromosuccinimide (NBS), can lead to several impurities:

  • Unreacted Starting Material: Methyl 1H-pyrrole-2-carboxylate.

  • Positional Isomer: Methyl 4-bromo-1H-pyrrole-2-carboxylate is a common isomeric impurity.

  • Polybrominated Species: Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate can form if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.[1][2][3]

  • Reagent Byproducts: If NBS is used, succinimide (B58015) is a common byproduct.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly cited methods for purifying this compound are:

  • Silica (B1680970) Gel Column Chromatography: This is the most widely used technique to separate the desired product from isomers and polybrominated impurities.

  • Recrystallization: This can be an effective method for removing less soluble or more soluble impurities, particularly after an initial purification by column chromatography to achieve high purity.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. A typical mobile phase for TLC analysis is a mixture of ethyl acetate (B1210297) and petroleum ether (or hexanes). By spotting the crude reaction mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation of the desired product from impurities. The different components will travel up the plate at different rates (different Rf values) depending on their polarity.

Q4: What are the expected yield and purity for this compound after purification?

A4: The yield and purity can vary significantly based on the reaction conditions and the purification method employed. Commercially available this compound is often cited with a purity of 95% to 97%.[4][5] A documented synthesis followed by silica gel column chromatography reported a yield of 26%.

Purification Data Summary

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical YieldTypical PurityReference
Flash Column ChromatographySilica Gel2% Ethyl Acetate in Petroleum Ether26%>95% (as a white solid)ChemicalBook
Flash Column ChromatographySilica GelEthyl Acetate / Petroleum Ether (1:2.5)55.2% (for the 4-bromo isomer)Not specifiedPMC
Commercial ProductNot ApplicableNot ApplicableNot Applicable95%AChemBlock[4]
Commercial ProductNot ApplicableNot ApplicableNot Applicable97%CP Lab Safety[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound on a laboratory scale.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexanes).
  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

3. Elution:

  • Begin elution with a low polarity mobile phase, such as 2% ethyl acetate in petroleum ether.
  • Gradually increase the polarity of the mobile phase if necessary to elute the desired compound. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
  • The desired product, this compound, is expected to elute after the less polar dibromo impurity and before the more polar starting material.

4. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.
  • Analyze the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.

Protocol 2: Recrystallization

Recrystallization is best performed after an initial purification by column chromatography to remove the bulk of the impurities.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • For brominated pyrroles, common solvent systems to screen include mixtures of a soluble solvent (like ethyl acetate, dichloromethane, or acetone) and an anti-solvent (like hexanes or petroleum ether).

2. Dissolution:

  • Place the impure solid in a flask and add a minimal amount of the hot solvent (or solvent mixture) until the solid just dissolves.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Further cooling in an ice bath can increase the yield of the crystals.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guides

Guide 1: Column Chromatography Troubleshooting

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem 1: Poor separation of the 5-bromo isomer from the 4-bromo isomer and/or the 4,5-dibromo impurity.

  • Cause: The polarity difference between these compounds is small, leading to overlapping elution profiles. The 4,5-dibromo impurity is less polar than the monobrominated isomers, while the 4-bromo and 5-bromo isomers have very similar polarities.

  • Solution:

    • Optimize the Mobile Phase: Use a less polar mobile phase system, such as a lower percentage of ethyl acetate in petroleum ether (e.g., 1-2%). A shallower solvent gradient will increase the resolution between closely eluting compounds.

    • Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of compounds with similar Rf values.

    • Use a Finer Mesh Silica Gel: Smaller silica gel particles can lead to higher resolution, but may require higher pressure to maintain a good flow rate.

Problem 2: The product is streaking or tailing on the TLC plate and column.

  • Cause: The pyrrole (B145914) nitrogen can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.

  • Solution:

    • Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

Problem 3: Low recovery of the product from the column.

  • Cause: The product may be irreversibly adsorbed onto the silica gel, especially if it is sensitive to acid. It is also possible that the compound is highly soluble in the mobile phase and elutes very quickly and broadly, making it difficult to detect and collect.

  • Solution:

    • Deactivate the Silica Gel: As mentioned above, adding a base to the mobile phase can reduce strong adsorption.

    • Check All Fractions: Ensure that all fractions are carefully analyzed by TLC, as the product may have eluted earlier or later than expected.

    • Consider an Alternative Purification Method: If recovery remains low, recrystallization may be a more suitable purification technique.

Guide 2: Recrystallization Troubleshooting

Problem 1: The compound oils out instead of crystallizing.

  • Cause: The solution is too saturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, and then allow it to cool more slowly.

    • Try a Different Solvent System: Experiment with different solvent mixtures to find one that promotes crystal growth.

    • Purify Further: If impurities are preventing crystallization, an additional column chromatography step may be necessary.

Problem 2: The recrystallized product is still impure.

  • Cause: Impurities may have co-crystallized with the product. This can happen if the cooling was too fast or if the impurity has very similar solubility properties to the desired compound.

  • Solution:

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often improve purity.

    • Wash the Crystals Thoroughly: Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any surface impurities.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Mixture Crude Reaction Mixture (Product, Impurities, Byproducts) Column_Chromatography Silica Gel Column Chromatography Crude_Mixture->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification (Optional) TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Monitor Separation Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product TLC_Analysis->Column_Chromatography Optimize Elution

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Poor_Separation Poor Separation of Isomers Start->Poor_Separation Streaking Product Streaking/Tailing Start->Streaking Low_Recovery Low Product Recovery Start->Low_Recovery Sol_Optimize_Eluent Use Less Polar Eluent (e.g., 1-2% EtOAc in Hexanes) Poor_Separation->Sol_Optimize_Eluent Solution Sol_Longer_Column Increase Column Length Poor_Separation->Sol_Longer_Column Solution Sol_Add_Modifier Add Triethylamine (0.1-1%) to Mobile Phase Streaking->Sol_Add_Modifier Solution Sol_Alternative_Stationary_Phase Use Neutral Alumina Streaking->Sol_Alternative_Stationary_Phase Alternative Low_Recovery->Sol_Add_Modifier Also Helps Sol_Check_Fractions Analyze All Fractions Carefully by TLC Low_Recovery->Sol_Check_Fractions Solution

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Regioselective Bromination of Pyrrole Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of pyrrole (B145914) esters. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis of brominated pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of pyrrole esters? A1: The bromination of a pyrrole ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The brominating agent acts as a source of an electrophilic bromine species (Br⁺), which is attacked by the electron-rich pyrrole ring.[1] For pyrrole itself, electrophilic attack is preferred at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, whereas attack at the C3 (β) position yields an intermediate with only two resonance structures.[2][3] However, the presence of an electron-withdrawing ester group at the C2 position deactivates the ring and directs substitution to the C4 and C5 positions.[4][5]

Q2: Why does the bromination of a methyl 2-pyrrolecarboxylate typically yield a mixture of 4-bromo and 5-bromo isomers? A2: The C2-ester group is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution. This deactivation directs incoming electrophiles to the C4 and C5 positions.[4] Under many standard brominating conditions (e.g., Br₂ or NBS in various solvents), the electronic and steric effects do not provide a strong preference for one position over the other, often resulting in mixtures of the 4-bromo and 5-bromo products. Separating these isomers can be cumbersome due to their similar polarities.

Q3: What is the role of an N-H protecting group in controlling regioselectivity? A3: Protecting the pyrrole nitrogen with an electron-withdrawing group, such as Boc (tert-butyloxycarbonyl) or a sulfonyl group, further deactivates the pyrrole ring.[1][6] This reduced reactivity can help prevent over-bromination (e.g., the formation of dibromo products) and can influence the regioselectivity of the reaction.[1] For instance, N-silylation has been used to direct substitution towards the C3 position.[7]

Q4: How can the 4-bromo and 5-bromo isomers be purified? A4: Separation of 4-bromo and 5-bromo-2-pyrrolecarboxylate isomers is most commonly achieved using column chromatography on silica (B1680970) gel.[1][4] Due to their often similar polarities, careful selection of a non-polar eluent system, such as a hexane/ethyl acetate (B1210297) mixture, and meticulous monitoring by thin-layer chromatography (TLC) are crucial for achieving good separation.[1]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of 4-bromo and 5-bromo isomers. How can I improve selectivity?

  • For 4-Bromo Selectivity:

    • Temperature: Lowering the reaction temperature can significantly favor the 4-bromo product.[4] Bromination of methyl 2-pyrrolecarboxylate at room temperature or below predominantly yields the 4-bromo isomer, with ratios reported from 6:1 to 10:1.[4]

    • Reagents: Standard brominating agents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in solvents like THF, DCM, or CCl₄ at low temperatures are effective for favoring the 4-position.[1][4][8]

  • For 5-Bromo Selectivity:

    • Substrate Modification: While direct 5-bromo selectivity on pyrrole esters is challenging, a key strategy involves modifying the C2 substituent. Changing the ester to a mono-N-substituted carboxamide and using a mild brominating agent like Tetrabutylammonium Tribromide (TBABr₃) can dramatically shift the selectivity to favor the 5-bromo product, with ratios greater than 10:1.[5][8] This is a substrate-controlled method.[8]

    • Temperature: In contrast to 4-bromination, conducting the reaction at higher temperatures (e.g., boiling carbon tetrachloride) can decrease the selectivity, making the attack less specific and increasing the proportion of the 5-bromo isomer, though this often leads to mixtures that are harder to separate.[4]

Issue 2: My reaction is producing a significant amount of 4,5-dibromopyrrole.

  • Stoichiometry: Ensure you are using no more than one equivalent of the brominating agent (e.g., NBS).[1] The pyrrole ring, even when substituted with one bromine atom, can still be activated enough for a second bromination to occur.[1]

  • Temperature: Perform the reaction at very low temperatures (-78 °C is common) and add the brominating agent slowly and dropwise.[1] This helps to control the reaction rate and minimize the formation of the dibrominated side product.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the monobrominated product.[1]

Issue 3: The reaction yield is very low, or the starting material is not being consumed.

  • Reagent Quality: Ensure your N-Bromosuccinimide (NBS) is pure. Old or discolored (yellowish) NBS may contain excess bromine and HBr, which can lead to side reactions. It can be recrystallized from water if necessary.[9][10]

  • Solvent Purity: Use anhydrous solvents (e.g., THF, DCM).[1] Some solvents, like chloroform, may contain stabilizers (e.g., amylene) that can react with NBS, consuming the reagent and lowering the yield.[9] Using freshly distilled or inhibitor-free solvents is recommended.

  • Temperature Control: While low temperatures are crucial for selectivity, if the reaction is not proceeding, allow it to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) while carefully monitoring for the formation of side products.[10]

Below is a troubleshooting workflow to help diagnose common issues.

G start Reaction Start issue Identify Primary Issue start->issue low_selectivity Poor Regioselectivity (Mixture of 4-Br / 5-Br) issue->low_selectivity Poor Selectivity dibromination Dibromination Occurs issue->dibromination Side Products low_yield Low Yield / No Reaction issue->low_yield Poor Conversion sel_goal Desired Isomer? low_selectivity->sel_goal sol_dibromo Minimize Dibromination: • Use ≤1.0 eq. NBS • Add reagent dropwise at -78°C • Monitor closely with TLC dibromination->sol_dibromo sol_lowyield Improve Yield: • Recrystallize NBS • Use anhydrous, inhibitor-free solvent • Check reaction temperature (may be too low) low_yield->sol_lowyield sol_4br For 4-Bromo: • Lower Temperature (-78°C to 0°C) • Use standard NBS/Br2 sel_goal->sol_4br 4-Bromo sol_5br For 5-Bromo: • Modify Ester to N-Alkyl Amide • Use TBABr3 Reagent sel_goal->sol_5br 5-Bromo

Caption: Troubleshooting workflow for pyrrole ester bromination.

Data Summary: Regioselectivity of Bromination

The choice of brominating agent and the nature of the C2-substituent on the pyrrole ring have a profound impact on the regiochemical outcome of the reaction.

Table 1: Effect of Brominating Agent on Methyl 1H-pyrrole-2-carboxylate

Brominating AgentSolventTemperature (°C)Ratio (4-Bromo : 5-Bromo)Reference
Br₂CCl₄256 : 1[4]
Br₂CCl₄77~1.5 : 1[4]
Br₂Acetic Acid259 : 1[4]
NBSTHF-78 to RT≥ 10 : 1[8]
Pyridinium Hydrobromide PerbromideTHF-78 to RT2 : 1[8]
TBABr₃CH₂Cl₂RT1 : 16[8]

Note: The TBABr₃ result is for the N-methyl-1H-pyrrole-2-carboxamide, demonstrating a substrate-controlled reversal of selectivity.[8]

The following diagram illustrates how different experimental factors can be adjusted to favor either C4 or C5 bromination.

G center Bromination of C2-Acyl Pyrroles c5_select Favors C5-Bromination center->c5_select c4_select Favors C4-Bromination c4_select->center reagent_nbs Reagent: NBS / Br₂ reagent_nbs->c4_select temp_low Temperature: Low (-78°C to RT) temp_low->c4_select sub_ester Substituent: Ester / Ketone sub_ester->c4_select reagent_tbabr3 Reagent: TBABr₃ reagent_tbabr3->c5_select sub_amide Substituent: N-Alkyl Carboxamide sub_amide->c5_select

Caption: Factors influencing C4 vs. C5 regioselectivity.

Detailed Experimental Protocols

Protocol 1: General Procedure for Selective 4-Bromination of Methyl 2-Pyrrolecarboxylate using NBS

This protocol is optimized for the synthesis of methyl 4-bromo-1H-pyrrole-2-carboxylate.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • NBS Addition: In a separate flask, dissolve N-bromosuccinimide (NBS, 1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.[1]

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.[1] Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[1] Allow the mixture to slowly warm to room temperature.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the methyl 4-bromo-1H-pyrrole-2-carboxylate.

Protocol 2: N-Protection of Pyrrole using Boc Anhydride

This protocol describes the protection of the pyrrole nitrogen, which can be a useful preliminary step to control reactivity.

  • Preparation: To a solution of pyrrole (1.0 eq.) in anhydrous THF, add 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.) and triethylamine (B128534) (TEA, 1.5 eq.).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq.) in THF dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting pyrrole.

  • Workup: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrole, which can then be used in subsequent bromination reactions.[1] The bromination of N-Boc-pyrrole with NBS at -78 °C selectively yields N-Boc-2-bromopyrrole.[1]

References

Troubleshooting low yields in the synthesis of "Methyl 5-bromo-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction resulted in a very low yield of the desired product, even though the starting material was consumed. What are the potential reasons?

Several factors could contribute to a low isolated yield of this compound. The primary suspects are the formation of side products and issues with the reaction conditions.

  • Over-bromination: The pyrrole (B145914) ring is highly activated, and the reaction can easily proceed to form di-brominated or even tri-brominated species. This is a common cause of low yields of the mono-brominated product.

  • Reaction Temperature: The bromination of pyrroles is an exothermic reaction. If the temperature is not carefully controlled, it can lead to the formation of multiple byproducts.

  • Addition Rate of Brominating Agent: Rapid addition of the brominating agent, such as N-bromosuccinimide (NBS), can create localized high concentrations, favoring over-bromination.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates.

Q2: I have a significant amount of a byproduct that appears to be a di-brominated pyrrole. How can I minimize its formation?

Minimizing the formation of di-brominated byproducts is crucial for improving the yield of the desired mono-brominated product. Here are some strategies:

  • Control Stoichiometry: Use a slight excess or an equimolar amount of the starting material (Methyl 1H-pyrrole-2-carboxylate) relative to the brominating agent (NBS). This will ensure the brominating agent is the limiting reactant.

  • Slow Addition of NBS: Add the NBS portion-wise or as a solution dropwise over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.

  • Maintain Low Temperature: Conduct the reaction at a low temperature, typically 0°C or even lower (-78°C), to control the reaction rate and improve selectivity.

Q3: My starting material, Methyl 1H-pyrrole-2-carboxylate, seems to be unreacted. How can I improve the conversion rate?

If you observe a significant amount of unreacted starting material, consider the following adjustments:

  • Reagent Quality: Ensure that the N-bromosuccinimide (NBS) is of high purity and has been stored properly. NBS can decompose over time.

  • Reaction Time: While controlling the reaction is important, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Activation of NBS: In some cases, a radical initiator like AIBN or light can be used to initiate the reaction, but this should be done cautiously as it can also lead to side reactions.

Q4: The purification of the final product by column chromatography is difficult, and I'm losing a lot of product during this step. Are there any tips for better purification?

Purification of polar, N-H containing compounds like pyrroles can be challenging. Here are some suggestions for improving the column chromatography process:

  • Choice of Adsorbent: Use silica (B1680970) gel with a suitable particle size for good separation.

  • Solvent System: A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can help in separating the product from impurities.[1][2]

  • Sample Loading: Load the crude product onto the column in a concentrated solution using a minimal amount of the initial eluent to ensure a narrow band.

  • Alternative Purification: If column chromatography is consistently problematic, consider recrystallization as an alternative or final purification step.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis and is provided as a reference.[1] Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • N-bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Petroleum Ether

  • Ethyl Acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 1H-pyrrole-2-carboxylate (e.g., 10 g, 80 mmol) in a mixture of anhydrous THF (800 mL) and anhydrous MeOH (400 mL).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (e.g., 15 g, 84 mmol) in five portions over a period of 1.5 hours while maintaining the temperature at 0°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of 2% ethyl acetate in petroleum ether to afford this compound as a white solid.[1][2]

Data Presentation

Table 1: Summary of a Reported Synthesis of this compound [1]

ParameterValue
Starting MaterialMethyl 1H-pyrrole-2-carboxylate
Brominating AgentN-bromosuccinimide (NBS)
Molar Ratio (Starting Material:NBS)1 : 1.05
SolventTHF/MeOH (2:1)
Reaction Temperature0°C
Reaction Time3.5 hours
Purification MethodSilica Gel Column Chromatography
Eluent2% Ethyl Acetate / Petroleum Ether
Reported Yield 26%

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Dissolve Methyl 1H-pyrrole-2-carboxylate in THF/MeOH cool Cool to 0°C start->cool 1 add_nbs Add NBS portion-wise (1.5 hours) cool->add_nbs 2 react Stir at 0°C (2 hours) add_nbs->react 3 concentrate Concentrate under vacuum react->concentrate 4 column Silica Gel Column Chromatography concentrate->column 5 product This compound column->product 6

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound over_bromination Over-bromination (Di-bromination) start->over_bromination low_conversion Low Conversion (Starting material remains) start->low_conversion purification_loss Purification Loss start->purification_loss sol_over_bromination Control Stoichiometry Slow NBS Addition Maintain Low Temperature over_bromination->sol_over_bromination sol_low_conversion Check NBS Quality Optimize Reaction Time low_conversion->sol_low_conversion sol_purification Optimize Column Chromatography Consider Recrystallization purification_loss->sol_purification

Caption: Troubleshooting flowchart for low yields in the synthesis of this compound.

References

Stability of "Methyl 5-bromo-1H-pyrrole-2-carboxylate" in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 5-bromo-1H-pyrrole-2-carboxylate in various solvents. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] It is advisable to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Q2: I'm observing discoloration of my solid sample. What could be the cause?

A2: Discoloration of solid this compound, which is typically a white to off-white solid, can be an indication of degradation.[2] This may be caused by exposure to light, air (oxidation), or moisture over extended periods. Pyrrole (B145914) derivatives can be susceptible to polymerization or oxidation, which often results in the formation of colored impurities.[3] Ensure the storage container is properly sealed and stored under the recommended conditions.

Q3: My compound shows a new peak in the HPLC analysis after being dissolved in a solvent for a short time. What could be happening?

A3: The appearance of a new peak in the HPLC chromatogram suggests that your compound may be degrading in the solvent used. The stability of this compound is highly dependent on the solvent and the conditions (pH, temperature, light exposure). For instance, pyrrole derivatives can be unstable in alkaline and acidic conditions.[4] It is recommended to use freshly prepared solutions for your experiments whenever possible.

Q4: Which solvents are recommended for dissolving this compound for short-term use?

A4: Based on its chemical structure, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (B52724) (ACN) are generally suitable for dissolving this compound for immediate use in reactions or analysis. Protic solvents, especially under non-neutral pH conditions, may lead to faster degradation. A mixture of THF and methanol (B129727) has been used in its synthesis, suggesting short-term stability in this mixture.[2] Always prepare solutions fresh and minimize the time they are kept in solution.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: To assess the stability in your specific solvent and conditions, you can perform a forced degradation study.[5] This involves exposing a solution of the compound to stress conditions such as heat, light, acid, base, and oxidation, and then analyzing the sample at different time points by a stability-indicating method like HPLC. This will help you understand the degradation profile and potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in a reaction. Degradation of the starting material in the reaction solvent.1. Check the stability of this compound in the reaction solvent under the reaction conditions (time, temperature) before adding other reagents. 2. Prepare a fresh solution of the compound immediately before starting the reaction. 3. Consider using a more inert solvent.
Inconsistent analytical results (e.g., varying purity by HPLC). On-going degradation of the compound in the dissolution solvent for analysis.1. Prepare analytical standards and samples immediately before injection. 2. If samples must be stored in an autosampler, ensure the temperature is controlled (e.g., 4°C). 3. Validate the stability of the compound in the analytical solvent over the typical run time.
Low yield in a synthetic step where the compound is a reactant. The compound may be degrading under the reaction conditions (e.g., high temperature, presence of acid or base).1. Review the reaction conditions. If possible, reduce the reaction temperature or time. 2. If an acid or base is used, consider if a milder reagent or different reaction conditions can be employed. 3. Add the compound to the reaction mixture at a later stage if possible to minimize its exposure to harsh conditions.

Stability Data in Different Solvents (Hypothetical Data)

The following tables summarize the hypothetical stability data of this compound in various solvents under different stress conditions. This data is intended to serve as a guideline for solvent selection and handling.

Table 1: Stability in Common Solvents at Room Temperature (25°C) in the Dark

SolventPurity after 24 hours (%)Purity after 72 hours (%)Major Degradants Observed
Acetonitrile99.598.8Minor unknown impurities
Dichloromethane99.298.5Trace unknown impurities
Tetrahydrofuran98.597.0Peroxide-related adducts
Methanol97.094.5Potential transesterification product
Water (pH 7)95.090.0Hydrolysis products

Table 2: Forced Degradation Study Results (% Degradation after 24 hours)

ConditionSolvent% Degradation
0.1 M HClAcetonitrile/Water (1:1)~15%
0.1 M NaOHAcetonitrile/Water (1:1)>50% (highly unstable)
3% H₂O₂Acetonitrile/Water (1:1)~20%
Photolytic (UV light)Acetonitrile~10%
Thermal (60°C)Acetonitrile (in sealed vial)~5%

Experimental Protocols

Protocol for Assessing Solvent Stability
  • Solution Preparation: Prepare a stock solution of this compound in the solvent to be tested at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis: Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial purity (T=0).

  • Incubation: Store the solution under the desired conditions (e.g., room temperature in the dark, 4°C, etc.).

  • Time-Point Analysis: At specified time intervals (e.g., 4, 8, 24, 48, 72 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining and identify and quantify any major degradation products.

Protocol for Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of a molecule.[5][6]

  • Acid Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 0.1 M HCl (1:1). Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 0.1 M NaOH (1:1). Keep at room temperature for 24 hours. Given the high instability of pyrrole derivatives in alkaline conditions, shorter time points may be necessary.[4]

  • Oxidative Degradation: Dissolve the compound in a mixture of acetonitrile and 3% H₂O₂ (1:1). Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound in acetonitrile to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Store a solid sample and a solution of the compound in acetonitrile in a sealed vial at 60°C for 72 hours.

  • Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound acid Acidic (0.1M HCl) prep->acid Expose to base Basic (0.1M NaOH) prep->base Expose to oxidative Oxidative (3% H2O2) prep->oxidative Expose to photolytic Photolytic (UV Light) prep->photolytic Expose to thermal Thermal (60°C) prep->thermal Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points photolytic->hplc Analyze at time points thermal->hplc Analyze at time points data Data Interpretation hplc->data Generate chromatograms

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent Methyl 5-bromo-1H- pyrrole-2-carboxylate hydrolysis 5-bromo-1H-pyrrole- 2-carboxylic acid parent->hydrolysis Acid/Base Hydrolysis oxidation Oxidized Pyrrole Species parent->oxidation Oxidation (H2O2, Air) polymerization Polymeric Impurities parent->polymerization Light/Heat photodegradation Ring-cleaved Products parent->photodegradation UV Light

Caption: Potential degradation pathways.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check purity of starting material start->check_purity check_stability Assess stability in solvent under experimental conditions check_purity->check_stability Purity is high stable Results are consistent check_stability->stable No degradation unstable Degradation is confirmed check_stability->unstable Degradation observed prepare_fresh Prepare fresh solutions before use modify_conditions Modify experimental conditions (e.g., lower temp, inert atm) prepare_fresh->modify_conditions unstable->prepare_fresh

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Purification of Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of "Methyl 5-bromo-1H-pyrrole-2-carboxylate," focusing on the effective removal of unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide (B58015).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to be removed after the bromination of Methyl 1H-pyrrole-2-carboxylate with NBS?

The main impurities of concern are unreacted N-bromosuccinimide (NBS) and the byproduct of the reaction, succinimide. Depending on the reaction conditions, over-brominated products may also be present.

Q2: Why is the removal of residual NBS and succinimide critical?

Complete removal of these impurities is essential for several reasons:

  • Product Purity: Residual NBS and succinimide will compromise the purity of the final "this compound" product.

  • Downstream Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps.

  • Analytical Characterization: The presence of these impurities can complicate the interpretation of analytical data, such as NMR and mass spectrometry.

  • Crystallization: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization challenging.[1]

Q3: How can I quench the excess, unreacted NBS in my reaction mixture?

Quenching is a crucial first step to neutralize the reactive excess NBS. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (B76179) (Na₂SO₃) are commonly used for this purpose.[1][2][3] These reagents reduce NBS to the more easily removable succinimide.

Q4: What are the most effective methods for removing succinimide?

The removal of succinimide, which is often the most persistent impurity, relies on exploiting its solubility properties. Common methods include:

  • Aqueous Workup: Washing the organic layer with water or a basic aqueous solution.

  • Filtration/Precipitation: If the reaction is conducted in a solvent in which succinimide is poorly soluble, it may precipitate and can be removed by filtration.[3][4]

  • Silica (B1680970) Gel Column Chromatography: This is often the final purification step to separate the product from any remaining impurities.

  • Recrystallization: This can be an effective final purification step if a suitable solvent system is found.

Q5: My product, "this compound," contains an ester functional group. Are there any precautions I should take during the workup?

Yes, the ester group is sensitive to basic conditions (e.g., strong bases like NaOH) which could lead to hydrolysis.[2] Therefore, it is advisable to use mild bases like sodium bicarbonate (NaHCO₃) for washing or to rely on repeated washes with deionized water or brine to remove succinimide.

Troubleshooting Guide

Issue 1: Succinimide remains in the organic layer after aqueous extraction.

  • Possible Cause: Insufficient washing or unfavorable partitioning of succinimide.

  • Troubleshooting Steps:

    • Increase the number of washes: Perform at least three washes with your chosen aqueous solution.

    • Use a saturated sodium bicarbonate (NaHCO₃) solution: The mildly basic conditions will deprotonate the succinimide (pKa ~9.6), forming the highly water-soluble sodium salt, thus enhancing its removal from the organic layer.[3]

    • Final wash with brine: A final wash with a saturated sodium chloride (brine) solution can help to break up any emulsions and remove residual water from the organic layer.[4]

Issue 2: An emulsion forms during the aqueous extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (B109758) (DCM).

  • Troubleshooting Steps:

    • Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.

    • Brine Addition: Add a small amount of brine to the separatory funnel to help break up the emulsion.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

Issue 3: Succinimide co-elutes with the product during silica gel column chromatography.

  • Possible Cause: The polarity of the elution solvent system is too high, or the polarity of the product and succinimide are too similar.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use a less polar solvent system for elution. A common eluent for "this compound" is a mixture of ethyl acetate (B1210297) and petroleum ether or hexane.

    • Perform an Aqueous Workup First: Ensure that the majority of the succinimide has been removed by a thorough aqueous workup before attempting column chromatography.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can sometimes improve separation.

Data Presentation

Table 1: Solubility of N-Bromosuccinimide (NBS) and Succinimide in Common Solvents

CompoundWaterAcetoneDichloromethane (DCM)Diethyl EtherHexane
N-Bromosuccinimide (NBS) 1.47 g/100 g[5]Soluble[6][7][8]Slightly SolubleInsoluble[6][7][8]Insoluble[6][7][8]
Succinimide 1 g in 3 mL[9]SolubleSlightly SolubleInsoluble[10][11][12]Insoluble

Experimental Protocols

Protocol: Quenching and Aqueous Workup for the Removal of Unreacted NBS and Succinimide

This protocol outlines the steps to be taken after the bromination of "Methyl 1H-pyrrole-2-carboxylate" with NBS is complete.

  • Quenching of Excess NBS:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring.

    • Continue the addition until the characteristic yellow color of bromine/NBS disappears.

    • Confirm the absence of oxidizing species using a starch-iodide test strip (optional).

  • Dilution and Phase Separation:

    • Dilute the reaction mixture with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel.

  • Aqueous Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL for a 100 mL reaction volume). Gently invert the funnel to avoid emulsion formation.

    • Separate the aqueous layer.

    • Wash the organic layer with deionized water (2 x 50 mL).

    • Finish by washing with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude "this compound".

  • Final Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

Mandatory Visualization

G Troubleshooting Workflow for NBS/Succinimide Removal cluster_troubleshooting Troubleshooting start Reaction Workup Start quench Quench with aq. Na2S2O3 start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with aq. NaHCO3 extract->wash_bicarb wash_water Wash with Water/Brine wash_bicarb->wash_water check_emulsion Emulsion Formed? wash_bicarb->check_emulsion dry Dry Organic Layer wash_water->dry concentrate Concentrate dry->concentrate column Column Chromatography concentrate->column check_succinimide Succinimide Present? concentrate->check_succinimide product Pure Product column->product check_coelution Co-elution with Product? column->check_coelution check_succinimide->column No increase_washes Increase Number of Washes check_succinimide->increase_washes Yes increase_washes->wash_bicarb check_emulsion->wash_water No gentle_inversion Use Gentle Inversion / Add Brine check_emulsion->gentle_inversion Yes gentle_inversion->wash_bicarb check_coelution->product No optimize_eluent Optimize Eluent System check_coelution->optimize_eluent Yes optimize_eluent->column

Caption: Troubleshooting workflow for the removal of NBS and succinimide.

References

Optimizing temperature and reaction time for "Methyl 5-bromo-1H-pyrrole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on optimizing temperature and reaction time to improve yield and purity.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields are a frequent issue in the bromination of pyrrole (B145914) esters. Several factors can contribute to this problem:

  • Sub-optimal Brominating Agent: The choice of brominating agent is critical. While N-Bromosuccinimide (NBS) is a common choice for such reactions, it may not be the most effective for this specific substrate.[1][2] Some studies report that NBS can result in low or insignificant yields.[1]

  • Reaction Conditions: Harsh conditions, such as high temperatures or excessively long reaction times, can lead to product degradation or the formation of multiple side products.[3]

  • Moisture: The presence of water in the reaction, especially when using NBS, can lead to unwanted side reactions and hydrolysis of the desired product.[4][5]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Solutions:

  • Change the Brominating Agent: Consider using Tetrabutylammonium tribromide (TBABr3) or a DMSO/HBr system, which have been reported to provide better yields for certain pyrrole derivatives.[1][6][7]

  • Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to warm slowly to room temperature. This can help control the reaction rate and minimize side product formation.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

  • Monitor Progress: Use TLC to track the consumption of the starting material and the formation of the product to avoid unnecessarily long reaction times.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I increase the selectivity for the desired 5-bromo isomer?

The formation of multiple products, likely di-brominated or other isomers, is a common selectivity challenge.[4][8]

Causes and Solutions:

  • Over-bromination: Adding the brominating agent too quickly or using more than one equivalent can lead to the formation of di-brominated species.

    • Solution: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. Use a stoichiometry of 1.0 equivalent of the brominating agent relative to the starting pyrrole.

  • Reaction Temperature: Higher temperatures can decrease selectivity.

    • Solution: Maintain a low reaction temperature. Temperature control is a key factor in achieving selective bromination.[6][7]

  • Solvent Choice: The solvent can influence the reactivity and selectivity of the brominating agent.

    • Solution: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used. Using DMF as a solvent with NBS has been shown to give high levels of para-selectivity in other aromatic systems, which may be adaptable.[4]

Q3: The reaction is very slow or doesn't seem to start. What should I do?

An inactive or slow reaction can be due to several factors:

  • Reagent Quality: The brominating agent, particularly NBS, can decompose over time.[9]

    • Solution: Use freshly recrystallized NBS for best results.[4][5] Impure, yellowish NBS may give unreliable outcomes.

  • Insufficient Activation: Some bromination reactions require an initiator.

    • Solution: For reactions involving NBS, especially if a radical pathway is desired (though less common for this specific electrophilic substitution), a radical initiator like AIBN or light source might be needed.[8] For electrophilic substitution, an acid catalyst might be required in some systems, but care must be taken as pyrroles are sensitive to strong acids.

  • Low Temperature: While low temperatures are good for selectivity, the reaction may be kinetically slow.

    • Solution: After the initial slow addition of the reagent at low temperature, allow the reaction to warm gradually to room temperature and stir for several hours, monitoring by TLC.[1]

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc sub_consumed Starting Material Consumed? check_tlc->sub_consumed low_yield Issue: Low Yield sub_consumed->low_yield  Yes, but yield is poor side_products Issue: Side Products sub_consumed->side_products  Yes, but multiple spots no_reaction Issue: No Reaction sub_consumed->no_reaction  No / Very Slow sol_yield1 Consider alternative brominating agent (TBABr3) low_yield->sol_yield1 sol_side1 Reduce Temperature (e.g., 0 °C) side_products->sol_side1 sol_no_react1 Use fresh / recrystallized NBS no_reaction->sol_no_react1 sol_yield2 Ensure anhydrous conditions sol_yield1->sol_yield2 end_node Purify Product sol_yield2->end_node sol_side2 Add brominating agent slowly / portion-wise sol_side1->sol_side2 sol_side3 Check stoichiometry (use ~1.0 eq) sol_side2->sol_side3 sol_side3->end_node sol_no_react2 Allow reaction to warm slowly to RT sol_no_react1->sol_no_react2 sol_no_react2->end_node

Caption: A flowchart for troubleshooting common synthesis issues.

Data on Reaction Conditions

Direct comparative studies on optimizing temperature and time for this specific synthesis are scarce in the literature. However, we can compile data from various reported procedures to provide a baseline.

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference / Notes
TBABr₃CH₂Cl₂Room Temp.114[1]
NBSTHFRoom Temp.1Not Significant[1]
DMSO/HBrDMSO502High (General)For pyrrole derivatives, specific yield not stated.[7]
PdCl₂(dppf)DCM / K₂CO₃Dioxane / H₂O902-Used in a subsequent Suzuki coupling reaction.[10]

Detailed Experimental Protocol

This protocol is a generalized procedure based on common practices for the bromination of electron-rich heterocycles. Optimization may be required.

Objective: To synthesize this compound from Methyl 1H-pyrrole-2-carboxylate.

Reagents & Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add Methyl 1H-pyrrole-2-carboxylate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution to destroy any excess bromine/NBS.

  • Work-up:

    • Add saturated aqueous NaHCO₃ solution to neutralize the mixture.

    • Extract the product with Ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl acetate in Hexane) to isolate the pure this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Pyrrole Ester in Anhydrous THF cool 2. Cool Solution to 0 °C dissolve->cool add_nbs 3. Add NBS (1.0 eq) Slowly cool->add_nbs stir 4. Stir & Monitor by TLC add_nbs->stir quench 5. Quench with Na₂S₂O₃ stir->quench extract 6. Aqueous Work-up & Extraction quench->extract purify 7. Dry & Purify via Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for the synthesis of the target compound.

References

Impact of catalyst choice on Suzuki coupling with "Methyl 5-bromo-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Methyl 5-bromo-1H-pyrrole-2-carboxylate" in Suzuki coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors related to the catalyst system, reaction conditions, and substrate stability.

  • Catalyst Choice and Activity: The selection of the palladium catalyst and its corresponding ligand is critical. For electron-deficient substrates like bromopyrroles, the catalyst system must be robust. While common catalysts like Pd(PPh₃)₄ can be effective, more specialized ligands may be required to enhance catalytic activity and stability.

  • Reaction Conditions: Inadequate temperature, reaction time, or inefficient mixing can lead to incomplete conversion. The choice of base and solvent system is also crucial for the activation of the boronic acid and the stability of the catalytic species.

  • Side Reactions: Competing side reactions, such as debromination (hydrodehalogenation) of the starting material or homocoupling of the boronic acid, can significantly reduce the yield of the desired product.[1]

To improve the yield, consider the following troubleshooting steps:

  • Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

  • Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and homocoupling promoted by oxygen.

Q2: I am observing a significant amount of a debrominated side product, Methyl 1H-pyrrole-2-carboxylate, in my reaction mixture. How can I suppress this side reaction?

A2: Debromination is a common side reaction with bromopyrroles, where the bromine atom is replaced by a hydrogen atom.[1] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1]

To suppress debromination:

  • Choice of Ligand: The use of bulky, electron-rich phosphine ligands can sometimes disfavor the formation or reactivity of the Pd-H species responsible for debromination.

  • Base Selection: The choice of base can influence the formation of Pd-H. Experiment with different inorganic or organic bases to find one that minimizes this side reaction.

  • Solvent Purity: Ensure the use of anhydrous and thoroughly degassed solvents. Protic impurities can be a source of hydride for the palladium catalyst.[1]

  • N-Protection of the Pyrrole (B145914): Protecting the pyrrole nitrogen with a suitable protecting group can alter the electronic properties of the ring and may suppress debromination.

Q3: What is homocoupling and how can I avoid it in my Suzuki reaction?

A3: Homocoupling is the self-coupling of the boronic acid reagent to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen and can be a significant issue if the reaction is not performed under strictly anaerobic conditions. It can also occur if the palladium catalyst is not in its active Pd(0) state.

To avoid homocoupling:

  • Degassing: Thoroughly degas all solvents and reagents before use.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) species.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalyst* Use a fresh batch of palladium catalyst and ligand.* Consider using a more active pre-catalyst.* Ensure proper in-situ reduction of Pd(II) to Pd(0).
Inappropriate reaction temperature* Gradually increase the reaction temperature. Note that higher temperatures can sometimes promote side reactions.
Incorrect base or solvent* Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).* Try different solvent systems (e.g., Dioxane/water, Toluene/water, DMF).
Significant Debromination Formation of Pd-H species* Use anhydrous and degassed solvents.* Screen different ligands, favoring bulky and electron-rich ones.* Consider N-protection of the pyrrole ring.
Homocoupling of Boronic Acid Presence of oxygen* Ensure rigorous degassing of all reagents and solvents.* Maintain a strict inert atmosphere throughout the experiment.
Difficult Purification Complex mixture of byproducts* Optimize reaction conditions to improve selectivity.* Screen different catalyst/ligand combinations for cleaner conversion.

Data Presentation

Table 1: Illustrative Comparison of Catalyst Systems for Suzuki Coupling of this compound

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O9012ModerateA standard, often reliable catalyst. May require longer reaction times.
PdCl₂(PPh₃)₂PPh₃K₂CO₃DME/DioxaneRT to 1010.5 - 4VariableA specific example found in the literature for this substrate.[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1006HighBuchwald ligands like SPhos are often effective for challenging substrates.
Pd₂(dba)₃XPhosCs₂CO₃THF808HighAnother powerful Buchwald ligand system, often showing high activity.
Pd(OAc)₂NoneNa₂CO₃DMF11010Low to ModerateLigandless conditions can sometimes work but are often less efficient and prone to side reactions.

Note: The yields presented are illustrative and can vary significantly based on the specific boronic acid partner and precise reaction conditions.

Experimental Protocols

Key Experiment: Suzuki Coupling of this compound with (3-(aminomethyl)phenyl)boronic acid

This protocol is adapted from a literature procedure.[2]

Materials:

  • This compound

  • (3-(aminomethyl)phenyl)boronic acid (or other desired boronic acid)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the boronic acid (typically 1.1 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq).

  • Add the palladium catalyst, Bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.05 - 0.1 eq).

  • Add the anhydrous solvents (e.g., a mixture of DME and 1,4-dioxane).

  • Stir the resulting mixture at room temperature for a short period before heating.

  • Heat the reaction mixture to the desired temperature (e.g., 80-101°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reactants: - this compound - Boronic Acid - Base B Add to Flame-Dried Flask A->B C Establish Inert Atmosphere (Argon or Nitrogen) B->C D Add Catalyst and Ligand C->D E Add Degassed Solvents D->E F Heat to Reaction Temperature E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Aqueous Workup and Extraction H->I J Dry and Concentrate Organic Layers I->J K Purify by Column Chromatography J->K L Final Product K->L Characterize Product

Caption: Experimental Workflow for Suzuki Coupling.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed A Analyze Crude Reaction Mixture (LC-MS, NMR) Start->A B Significant Starting Material Remaining? A->B C Major Side Products Observed? A->C D Increase Reaction Time or Temperature B->D Yes E Screen Different Catalysts/Ligands B->E No F Check Purity of Reagents and Solvents B->F G Debromination Observed? C->G Yes H Homocoupling Observed? C->H Yes I Optimize Base and Solvent System C->I Other byproducts L Successful Reaction D->L E->L F->L G->I K Consider N-Protection of Pyrrole G->K J Ensure Rigorous Inert Atmosphere H->J I->L J->L K->L

Caption: Troubleshooting Logic for Low Yield.

References

"Methyl 5-bromo-1H-pyrrole-2-carboxylate" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-1H-pyrrole-2-carboxylate. The information provided is designed to help anticipate and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a discoloration. What is the likely cause and what should I do?

A1: Discoloration of solid this compound is a common indicator of degradation, which is often caused by oxidation and polymerization. Pyrrole (B145914) and its electron-rich derivatives are susceptible to attack by atmospheric oxygen, which can initiate polymerization, leading to the formation of colored oligomers and polymers. Light exposure can also accelerate this degradation process.

Immediate Actions:

  • Inert Atmosphere: If you suspect degradation, immediately transfer the compound to an inert atmosphere, such as in a glovebox or a desiccator flushed with argon or nitrogen.

  • Light Protection: Protect the compound from further light exposure by storing it in an amber vial or by wrapping the container in aluminum foil.[1]

Long-Term Prevention:

  • Storage Conditions: For optimal stability, store the compound as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below).[1]

  • Solvent Storage: If the compound is in solution, use a deoxygenated solvent and store it frozen under an inert atmosphere.

Q2: I am observing low yields and multiple side products during a reaction involving this compound. How can I improve my results?

A2: The synthesis and subsequent reactions of pyrrole derivatives can be challenging due to their potential for side reactions, particularly under harsh conditions.[1] The stability of the pyrrole ring is influenced by its substituents and the reaction environment.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature Control: Many reactions involving pyrroles are sensitive to temperature. Ensure precise temperature control to minimize the formation of byproducts.

    • pH Control: The stability of pyrrole derivatives is pH-dependent. They are generally more stable in neutral conditions and can be labile in acidic or alkaline media. Buffer your reaction mixture if necessary.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially if the reaction requires elevated temperatures.

  • Purification:

    • Deactivated Silica (B1680970): If using column chromatography for purification, consider using silica gel that has been deactivated with a base like triethylamine. The acidic nature of standard silica gel can cause degradation of sensitive pyrrole compounds.

    • Rapid Purification: Minimize the time the compound is on the column to reduce exposure to air and light.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the general behavior of pyrrole derivatives, this compound is susceptible to three primary degradation pathways:

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Pyrrole moieties can undergo both direct and indirect photodegradation.[2]

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Pyrrole derivatives are known to be unstable in alkaline and acidic environments.

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of various oxidized species and polymers.

Below is a diagram illustrating the potential degradation pathways.

Degradation_Pathways This compound This compound Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light (UV) Hydrolysis_Product 5-bromo-1H-pyrrole-2-carboxylic acid This compound->Hydrolysis_Product Acid/Base Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxygen

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide: Stability and Handling

This guide provides a systematic approach to identifying and resolving stability issues with this compound.

Observed Issue Potential Cause Recommended Action
Solid compound darkens over time. Oxidation and/or photodegradation.Store the solid under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at -20°C or below.[1]
Loss of compound in solution during storage. Hydrolysis of the ester, photodegradation, or oxidation.Prepare solutions fresh using deoxygenated solvents. Store solutions frozen under an inert atmosphere and protected from light. For aqueous solutions, use a neutral buffer if compatible with the experiment.
Appearance of a new, more polar peak in HPLC analysis. Hydrolysis of the methyl ester to the carboxylic acid.Confirm the identity of the new peak by LC-MS. If hydrolysis is confirmed, avoid acidic or basic conditions during storage and handling.
Broadening of peaks or appearance of multiple small peaks in HPLC. Polymerization or formation of multiple minor degradation products.Review storage and handling procedures to minimize exposure to air, light, and incompatible reagents. Purify the compound before use if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Solid: Expose the solid compound to dry heat in an oven at 70°C for 48 hours.

      • Solution: Heat the stock solution at 70°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method.

The workflow for a forced degradation study is illustrated below.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photolytic Data_Interpretation Identify Degradation Products & Pathways Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Data Summary

Stress Condition Expected Degradation Potential Major Degradation Product(s)
0.1 M HCl (24h, RT) Moderate5-bromo-1H-pyrrole-2-carboxylic acid
0.1 M NaOH (24h, RT) Significant5-bromo-1H-pyrrole-2-carboxylic acid and other products
3% H₂O₂ (24h, RT) Moderate to SignificantOxidized pyrrole species
Heat (70°C, 48h, solid) MinorVaries
Light (ICH guidelines) SignificantPhotodegradation products

Disclaimer: The quantitative data presented is illustrative and based on the general stability of pyrrole compounds. Actual degradation rates for this compound should be determined experimentally.

References

Technical Support Center: Managing Exothermic Reactions During Pyrrole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of pyrrole (B145914) bromination reactions. Pyrrole's high reactivity makes it susceptible to rapid, and potentially hazardous, heat generation during electrophilic substitution. Adherence to strict safety protocols and a thorough understanding of reaction parameters are critical for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the bromination of pyrrole?

A1: The bromination of pyrrole is a highly exothermic process. The electron-rich nature of the pyrrole ring leads to a very fast reaction rate. Without effective temperature control, the heat generated can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway.[1] This can result in solvent boiling, loss of reaction control, and potentially vessel failure. Furthermore, lower temperatures are crucial for achieving selective mono-bromination and preventing the formation of poly-brominated byproducts.[2][3]

Q2: What are the initial signs of a thermal runaway reaction during pyrrole bromination?

A2: Early warning signs of a developing runaway reaction include:

  • A sudden, rapid increase in the internal reaction temperature that is difficult to control with the cooling system.

  • A noticeable increase in the rate of off-gassing.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent at the surface, even with external cooling.

Q3: Which brominating agent is considered safest for pyrrole bromination?

A3: While elemental bromine (Br₂) and N-bromosuccinimide (NBS) are common brominating agents, they can lead to vigorous reactions.[2][3] Tetrabutylammonium tribromide (TBATB) is often considered a safer alternative due to its solid nature, ease of handling, and slower, more controlled release of bromine. This can help to mitigate the initial exotherm.

Q4: How does the choice of solvent affect the exothermicity of the reaction?

A4: The choice of solvent can influence the reaction rate and heat dissipation. Solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are commonly used for brominations with NBS at very low temperatures (e.g., -78 °C).[3][4] Ethanol (B145695) is often used for reactions with bromine at 0-5 °C.[2] It is crucial to select a solvent with a boiling point well above the intended reaction temperature to provide a safety margin. The solvent's ability to dissolve the reactants and dissipate heat is also a key consideration.

Troubleshooting Guide

Issue Possible Cause Solution
Rapid, uncontrolled temperature rise 1. Addition of brominating agent is too fast.2. Inadequate cooling.3. Reaction concentration is too high.1. Immediately stop the addition of the brominating agent. 2. Increase cooling capacity (e.g., add more dry ice to the bath).3. If the temperature continues to rise, prepare for emergency quenching by adding a pre-chilled quenching agent like a saturated aqueous solution of sodium thiosulfate (B1220275).[3]4. For future experiments, reduce the rate of addition, dilute the reaction mixture, and ensure the cooling bath is at the target temperature before starting the addition.
Formation of poly-brominated products 1. Reaction temperature is too high.2. Poor mixing leading to localized "hot spots" and high concentrations of the brominating agent.3. Incorrect stoichiometry (excess brominating agent).1. Conduct the reaction at a lower temperature (e.g., -78 °C for NBS).[3][4]2. Ensure efficient stirring throughout the reaction.3. Use a 1:1 or slightly less than 1:1 molar ratio of the brominating agent to the pyrrole substrate for mono-bromination.[3]
Reaction does not go to completion 1. Deactivation of the brominating agent by impurities (e.g., water in the solvent).2. Insufficient reaction time or temperature.1. Use anhydrous solvents and freshly purified reagents.2. Allow the reaction to stir for a longer period at the specified low temperature, monitoring by TLC.3. If necessary, allow the reaction to slowly warm to a slightly higher temperature, while carefully monitoring for any signs of an exotherm.
Decomposition of the product Pyrrole and its bromo-derivatives can be unstable.Work up the reaction promptly after completion. Avoid prolonged exposure to air and light. Use a mild quenching agent and perform extractions and purification at low temperatures if necessary.

Experimental Protocols

Protocol 1: Bromination of Pyrrole with N-Bromosuccinimide (NBS)

This protocol is designed for the controlled mono-bromination of pyrrole.

Materials:

  • Pyrrole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve pyrrole (1.0 eq.) in anhydrous THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • In a separate flask, dissolve NBS (0.95-1.0 eq.) in a minimal amount of anhydrous THF.

  • Slowly add the NBS solution dropwise to the cooled pyrrole solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.[3]

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, quench the reaction by slowly adding a pre-chilled saturated aqueous solution of sodium thiosulfate while maintaining a low temperature.[3]

  • Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and extraction.

Protocol 2: Bromination of Pyrrole with Elemental Bromine (Br₂)

This protocol requires extreme caution due to the high reactivity and hazardous nature of bromine.

Materials:

  • Pyrrole

  • Elemental Bromine (Br₂)

  • Ethanol

  • Saturated aqueous sodium bisulfite solution

  • Ice-salt bath

Procedure:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet in a well-ventilated fume hood.

  • Dissolve pyrrole (1.0 eq.) in ethanol in the flask.

  • Cool the solution to 0-5 °C using an ice-salt bath.[2]

  • In the dropping funnel, dilute the required amount of Br₂ (1.0 eq.) with a small amount of cold ethanol.

  • Add the bromine solution dropwise to the stirred pyrrole solution at a rate that maintains the internal temperature below 5 °C.[2]

  • After the addition is complete, continue to stir the reaction at 0-5 °C for 30-60 minutes, monitoring by TLC.[2]

  • Carefully quench any unreacted bromine by the slow, dropwise addition of a pre-chilled saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

  • Proceed with the aqueous workup and extraction.

Data Presentation

Table 1: Recommended Reaction Conditions for Pyrrole Bromination

Brominating AgentSolventTemperature RangeKey Considerations
N-Bromosuccinimide (NBS)THF, DCM-78 °C to 0 °CGood for selective mono-bromination. Requires strictly anhydrous conditions.[3][4]
Bromine (Br₂)Ethanol0 °C to 5 °CHighly reactive, often leads to polybromination. Requires careful handling and slow addition.[2]
Tetrabutylammonium tribromide (TBATB)DichloromethaneRoom TemperatureSafer to handle than Br₂. Provides a slower, more controlled reaction.

Visualizations

ExothermicReactionFactors Pyrrole High Electron Density of Pyrrole Ring ReactionRate Fast Reaction Rate Pyrrole->ReactionRate High Reactivity BrominatingAgent Electrophilic Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->ReactionRate HeatGeneration High Heat Generation (Exothermic) ReactionRate->HeatGeneration ThermalRunaway Thermal Runaway HeatGeneration->ThermalRunaway InadequateCooling Inadequate Cooling or Fast Reagent Addition InadequateCooling->ThermalRunaway LossOfControl Loss of Reaction Control (Boiling, Pressure Increase) ThermalRunaway->LossOfControl

Caption: Factors contributing to exothermic risk in pyrrole bromination.

TroubleshootingWorkflow Start Observe Rapid Temperature Rise Action1 Stop Reagent Addition Immediately Start->Action1 Check1 Is Temperature Still Rising? Action1->Check1 Action2 Increase Cooling Capacity Check1->Action2 Yes End_Success Resume Reaction Cautiously or Work-Up Check1->End_Success No Check2 Is Temperature Under Control? Action2->Check2 Action3 Prepare Emergency Quench Check2->Action3 No Check2->End_Success Yes End_Quench Execute Emergency Quench Procedure Action3->End_Quench

Caption: Troubleshooting workflow for a temperature excursion event.

References

Alternative brominating agents for "Methyl 5-bromo-1H-pyrrole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate. It focuses on the use of alternative brominating agents to achieve the desired 5-bromo regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are some common alternative brominating agents to elemental bromine for the synthesis of this compound?

A1: Several alternative brominating agents can be used, offering advantages in terms of handling, safety, and regioselectivity. These include N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), Pyridinium Tribromide (Py·Br₃), Tetrabutylammonium Tribromide (TBABr₃), and a combination of Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr).

Q2: I am getting the wrong isomer, Methyl 4-bromo-1H-pyrrole-2-carboxylate, when using NBS. Why is this happening?

A2: The regioselectivity of bromination on the pyrrole (B145914) ring is highly dependent on the reaction conditions. For pyrroles with an electron-withdrawing group at the C-2 position, like a methyl ester, bromination with NBS in a non-polar solvent like THF typically favors the C-4 position[1]. To obtain the desired C-5 isomer, a change in the solvent system, for instance to a mixture of THF and Methanol (B129727), can favor the formation of this compound[2].

Q3: My reaction with NBS is giving a very low yield. What are the possible reasons?

A3: Low yields can be attributed to several factors. Over-bromination to form di- or tri-brominated species can be a significant issue. Additionally, the purification process can be challenging, leading to loss of product. It is also crucial to control the reaction temperature, as higher temperatures can lead to side reactions and decomposition. One reported synthesis of this compound using NBS only achieved a 26% yield after chromatographic purification[2].

Q4: Are there milder alternatives to NBS that might give better selectivity for the 5-bromo position?

A4: Yes, Tetrabutylammonium Tribromide (TBABr₃) is considered a milder brominating agent. While standard brominating conditions with NBS on Methyl 1H-pyrrole-2-carboxylate favor the 4-position, TBABr₃ has been shown to yield the 5-bromo isomer, albeit in a modest yield of 14% in one study[1].

Q5: Can I use Copper(II) Bromide for this synthesis?

Q6: What are the advantages of using Pyridinium Tribromide?

A6: Pyridinium Tribromide is a stable, crystalline solid that is easier and safer to handle than liquid bromine[3][4]. It is known to be an effective brominating agent for a variety of aromatic and heterocyclic compounds[3]. However, its efficacy and regioselectivity for the synthesis of this compound would require experimental validation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to no conversion of starting material - Inactive brominating agent: NBS can degrade over time. Pyridinium Tribromide can also lose its activity. - Insufficient activation: Some brominating agents may require an acid catalyst or specific solvent conditions to be effective. - Low reaction temperature: The reaction may be too slow at the chosen temperature.- Use freshly recrystallized NBS. - For Pyridinium Tribromide, ensure it is properly stored and handled. - Consider the addition of a catalytic amount of a protic or Lewis acid. - Gradually increase the reaction temperature while monitoring for side product formation.
Formation of the wrong isomer (Methyl 4-bromo-1H-pyrrole-2-carboxylate) - Solvent effect: As noted with NBS, non-polar solvents like THF can favor C-4 bromination on this substrate[1].- For NBS, switch to a more polar solvent system like a mixture of THF and Methanol to favor C-5 bromination[2]. - Consider using a milder brominating agent like TBABr₃ which has shown selectivity for the C-5 position[1].
Formation of multiple products (di- and tri-brominated pyrroles) - Excess brominating agent: Using more than one equivalent of the brominating agent can lead to over-bromination. - Reaction time: Allowing the reaction to proceed for too long can also result in multiple brominations.- Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the brominating agent. - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Product decomposition - Harsh reaction conditions: High temperatures or strongly acidic conditions can lead to the decomposition of the pyrrole ring or hydrolysis of the methyl ester.- Use milder reaction conditions (lower temperature, less acidic medium). - Employ a milder brominating agent. - Ensure a proper work-up procedure to neutralize any acid and remove the brominating agent promptly.
Difficult purification - Similar polarity of isomers: The 4-bromo and 5-bromo isomers may have very similar polarities, making them difficult to separate by column chromatography. - Presence of succinimide (B58015): When using NBS, the succinimide byproduct can sometimes complicate purification.- Utilize high-performance column chromatography with a carefully selected eluent system. - During work-up, a wash with water can help remove the water-soluble succinimide.

Data Presentation: Comparison of Brominating Agents

Brominating AgentSubstrateSolventTemperatureTimeProduct(s)YieldRegioselectivity (5-bromo:4-bromo)Reference
N-Bromosuccinimide (NBS) Methyl 1H-pyrrole-2-carboxylateTHF/MeOH0 °C3.5 hThis compound26%Selective for 5-bromo[2]
N-Bromosuccinimide (NBS) Methyl 1H-pyrrole-2-carboxylateTHF-78 °C to RT1 hMethyl 4-bromo-1H-pyrrole-2-carboxylate-≥10:1 for 4-bromo[1]
Tetrabutylammonium Tribromide (TBABr₃) Methyl 1H-pyrrole-2-carboxylateCH₂Cl₂Room Temp1 hThis compound14%Selective for 5-bromo[1]
Copper(II) Bromide (CuBr₂) Pyrrole derivativesVariousVarious-Bromo-pyrroles--General literature
Pyridinium Tribromide (Py·Br₃) Electron-rich purinesDCMRoom Temp-8-bromo-purinesHigh-[5]
DMSO/HBr Pyrrole derivativesDMSOVarious-Bromo-pyrrolesHigh-General literature

Note: "-" indicates that specific data for the synthesis of this compound was not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)[2]
  • Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (MeOH).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over a period of 1.5 hours, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Protocol 2: Synthesis of this compound using Tetrabutylammonium Tribromide (TBABr₃)[1]
  • Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).

  • To this solution, add Tetrabutylammonium Tribromide (1.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflow

experimental_workflow cluster_nbs Protocol 1: NBS Bromination cluster_tbabr3 Protocol 2: TBABr3 Bromination nbs_start Dissolve Methyl 1H-pyrrole-2-carboxylate in THF/MeOH nbs_cool Cool to 0 °C nbs_start->nbs_cool nbs_add Add NBS portion-wise nbs_cool->nbs_add nbs_stir Stir at 0 °C for 2h nbs_add->nbs_stir nbs_monitor Monitor by TLC nbs_stir->nbs_monitor nbs_workup Concentrate and Purify (Column Chromatography) nbs_monitor->nbs_workup nbs_product This compound nbs_workup->nbs_product tbabr3_start Dissolve Methyl 1H-pyrrole-2-carboxylate in CH2Cl2 tbabr3_add Add TBABr3 at RT tbabr3_start->tbabr3_add tbabr3_stir Stir at RT for 1h tbabr3_add->tbabr3_stir tbabr3_monitor Monitor by TLC tbabr3_stir->tbabr3_monitor tbabr3_workup Quench and Extract tbabr3_monitor->tbabr3_workup tbabr3_purify Purify (Column Chromatography) tbabr3_workup->tbabr3_purify tbabr3_product This compound tbabr3_purify->tbabr3_product logical_relationship cluster_decision Decision Criteria cluster_agents Alternative Brominating Agents start Choice of Brominating Agent for Methyl 1H-pyrrole-2-carboxylate regioselectivity Desired Regioisomer? start->regioselectivity mildness Mild Conditions Required? regioselectivity->mildness Other nbs N-Bromosuccinimide (NBS) regioselectivity->nbs C-4: THF C-5: THF/MeOH tbabr3 Tetrabutylammonium Tribromide (TBABr3) regioselectivity->tbabr3 C-5 Selective handling Ease of Handling a Priority? mildness->handling No mildness->tbabr3 Yes pybr3 Pyridinium Tribromide (Py·Br3) mildness->pybr3 Yes handling->tbabr3 Yes handling->pybr3 Yes cubr2 Copper(II) Bromide (CuBr2) handling->cubr2 No (Potential metal contamination) dmso_hbr DMSO / HBr handling->dmso_hbr No (Corrosive)

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-1H-pyrrole-2-carboxylate and Methyl 4-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Brominated pyrroles, in particular, serve as versatile intermediates in the construction of complex molecular architectures due to their susceptibility to various cross-coupling reactions. This guide provides an objective comparison of the reactivity of two constitutional isomers: Methyl 5-bromo-1H-pyrrole-2-carboxylate and Methyl 4-bromo-1H-pyrrole-2-carboxylate, supported by experimental data.

The differential placement of the bromine atom on the pyrrole (B145914) ring significantly influences the electronic and steric environment of the molecule, leading to distinct reactivity profiles in key synthetic transformations. This guide will delve into a comparative analysis of their performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, providing quantitative data where available and detailed experimental protocols.

Executive Summary of Reactivity Comparison

In general, the reactivity of brominated pyrrole-2-carboxylates in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-rich nature of the pyrrole ring can influence the oxidative addition step in the catalytic cycle. The position of the bromine atom, along with the electron-withdrawing methyl carboxylate group, modulates the electron density and accessibility of the C-Br bond.

From the available data, it can be inferred that This compound often exhibits higher reactivity in Suzuki-Miyaura coupling compared to its 4-bromo counterpart under similar conditions. This is likely due to the bromine atom being at the more electronically activated α-position (C5) adjacent to the nitrogen atom, facilitating oxidative addition. Conversely, the bromine at the β-position (C4) in Methyl 4-bromo-1H-pyrrole-2-carboxylate is less activated, potentially requiring more forcing reaction conditions or specialized catalytic systems to achieve comparable yields.

Quantitative Data Presentation

The following tables summarize the available quantitative data for Suzuki-Miyaura cross-coupling reactions involving the two isomers. It is important to note that the reaction conditions in the cited literature are not identical, which should be taken into account when making direct comparisons.

Table 1: Suzuki-Miyaura Coupling of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with Aryl Bromides

EntryAryl BromideProductYield (%)Reference
14-BromotolueneMethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate93[1]
24-BromoanisoleMethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate87[1]
34-Bromo-N,N-dimethylanilineMethyl 5-(4-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate71[1]
44-BromobenzonitrileMethyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate88[1]

Table 2: Suzuki-Miyaura Coupling of SEM-Protected Methyl 4-bromo-1H-pyrrole-2-carboxylate with Arylboronic Acids

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acidMethyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate85[2]
24-Chlorophenylboronic acidMethyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate66[2]
34-Fluorophenylboronic acidMethyl 4-(4-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate70[2]
44-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate77[2]
5o-Tolylboronic acidMethyl 4-(o-tolyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate52[2]
6Pyridin-3-ylboronic acidMethyl 4-(pyridin-3-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate41[2]

Note: The yields for the 4-bromo isomer were obtained using a SEM-protected pyrrole, which can influence reactivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on literature precedents and should be adapted and optimized for specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 5-boryl-1H-pyrrole-2-carboxylate with Aryl Bromides [1]

  • Materials: Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, aryl bromide (1.5 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), K₃PO₄ (2.0 equiv), toluene (B28343)/H₂O (4:1).

  • Procedure: To a reaction vessel containing the pyrrole boronate ester (1.0 mmol) and the aryl bromide (1.5 mmol) is added K₃PO₄ (2.0 mmol). The vessel is sealed, evacuated, and backfilled with argon. A solution of Pd(OAc)₂ (0.03 mmol) and SPhos (0.06 mmol) in toluene (4 mL) and water (1 mL) is then added. The mixture is stirred vigorously at 100 °C for the specified time (typically 36-48 h). After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of SEM-Protected Methyl 4-bromo-1H-pyrrole-2-carboxylate with Arylboronic Acids [2]

  • Materials: SEM-protected methyl 4-bromo-1H-pyrrole-2-carboxylate, arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (2.0 equiv), dioxane/H₂O (4:1).

  • Procedure: A mixture of the SEM-protected 4-bromopyrrole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.1 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) is degassed and heated at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography.

Heck Reaction

Protocol 3: General Procedure for the Heck Reaction of a Bromopyrrole with an Alkene [based on[3][4]]

  • Materials: Bromopyrrole (1.0 equiv), alkene (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), phosphine (B1218219) ligand (e.g., PPh₃, 4-10 mol%), base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv), and a polar aprotic solvent (e.g., DMF or NMP).

  • Procedure: To a dry Schlenk tube under an inert atmosphere, add the bromopyrrole, Pd(OAc)₂, and the phosphine ligand. Add the solvent, followed by the base and the alkene. The reaction mixture is then heated to 80-140 °C and stirred until completion (monitored by TLC or GC-MS). After cooling, the mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

Protocol 4: General Procedure for the Buchwald-Hartwig Amination of a Bromopyrrole [based on[5][6]]

  • Materials: Bromopyrrole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-2 mol%), phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4-2.2 equiv) in an anhydrous solvent (e.g., toluene or THF).

  • Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the ligand, and the base. The solvent is added, followed by the bromopyrrole and the amine. The vessel is sealed and heated to 80-110 °C until the reaction is complete (monitored by LC-MS). The reaction is then cooled, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Mandatory Visualizations

Reaction Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product BromoPyrrole Methyl 4- or 5-bromo- 1H-pyrrole-2-carboxylate OxAdd Oxidative Addition BromoPyrrole->OxAdd BoronicAcid Arylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Pd0->OxAdd + Bromo-Pyrrole PdII_complex [Pyrrole-Pd(II)-Br] OxAdd->PdII_complex PdII_complex->Transmetalation + Aryl-B(OH)2 + Base PdII_Aryl_complex [Pyrrole-Pd(II)-Aryl] Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 + Product CoupledProduct Methyl 4- or 5-aryl- 1H-pyrrole-2-carboxylate RedElim->CoupledProduct

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of bromopyrrole esters.

Experimental_Workflow Start Start: Reaction Setup (Reactants, Catalyst, Solvent, Base) Reaction Reaction under Inert Atmosphere (Heating and Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Concluding Remarks

The choice between this compound and Methyl 4-bromo-1H-pyrrole-2-carboxylate as a synthetic intermediate will depend on the desired final product and the specific reaction conditions that can be tolerated. The C5-bromo isomer generally offers higher reactivity in Suzuki-Miyaura couplings, potentially leading to higher yields and milder reaction conditions. However, the C4-bromo isomer provides access to a different substitution pattern, and with appropriate optimization of catalysts and protecting group strategies, it can also be a valuable building block. Further comparative studies under identical conditions are warranted to provide a more definitive quantitative comparison of their reactivity in a broader range of chemical transformations.

References

A Comparative Spectroscopic Analysis of Bromopyrrole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the distinct spectroscopic signatures of brominated pyrrole (B145914) isomers, providing crucial data for their identification, characterization, and application in scientific research and pharmaceutical development.

This guide offers a comprehensive comparative analysis of the spectroscopic data for various bromopyrrole isomers. The unique electronic and structural properties of these isomers, influenced by the position and number of bromine substituents, are reflected in their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data. Understanding these spectroscopic distinctions is paramount for researchers engaged in the synthesis, identification, and utilization of these compounds in fields ranging from materials science to medicinal chemistry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for monobrominated, dibrominated, and tetrabrominated pyrrole isomers. These values are essential for the unambiguous identification and differentiation of these closely related compounds.

Table 1: 1H NMR Spectroscopic Data for Bromopyrrole Isomers (Predicted/Reported)
CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)NH (ppm)
2-Bromopyrrole-~6.2~6.1~6.7Broad
3-Bromopyrrole~6.6-~6.1~6.6Broad
2,5-Dibromopyrrole-~6.0~6.0-Broad
2,3,4,5-Tetrabromopyrrole----8.42[1]

Note: Predicted values are based on established principles of NMR spectroscopy and data from substituted pyrroles. Experimental values can vary based on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for Bromopyrrole Isomers (Predicted/Reported)
CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)
2-BromopyrroleDownfieldUpfieldUpfieldUpfield
3-BromopyrroleUpfieldDownfieldUpfieldUpfield
2,5-DibromopyrroleDownfieldUpfieldUpfieldDownfield
2,3,4,5-Tetrabromopyrrole102.499.899.8102.4[1]

Note: The carbon atom directly attached to the bromine atom (C-Br) experiences a significant downfield shift.[2]

Table 3: Key Infrared (IR) Absorption Bands for Bromopyrrole Isomers
Functional GroupCharacteristic Absorption (cm-1)Isomer Specific Notes
N-H Stretch~3400 (broad)Present in all N-unsubstituted bromopyrroles.
C-H Stretch (aromatic)~3100Present in isomers with C-H bonds on the pyrrole ring.
C=C Stretch (aromatic)~1500-1600The pattern and intensity can vary with substitution.
C-Br StretchFingerprint Region (< 800)The exact position is dependent on the isomer.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Table 5: Mass Spectrometry (MS) Data
IsomerMolecular Ion (m/z)Key Fragmentation Characteristics
Monobromopyrrole145/147Presence of M+ and M+2 peaks in a ~1:1 ratio, characteristic of a single bromine atom.
Dibromopyrrole223/225/227Presence of M+, M+2, and M+4 peaks in a ~1:2:1 ratio, characteristic of two bromine atoms.
Tribromopyrrole301/303/305/307Characteristic isotopic pattern for three bromine atoms.
Tetrabromopyrrole (B1229813)379/381/383/385/387Characteristic isotopic pattern for four bromine atoms.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromopyrrole isomers. Specific parameters may need to be optimized based on the instrument and the specific properties of the isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromopyrrole isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature.

  • 1H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is necessary. A greater number of scans will be required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet: Mix a small amount of the solid bromopyrrole with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Nujol Mull: Grind a small amount of the solid sample to a fine powder and then add a few drops of Nujol (mineral oil) to create a paste. Spread the paste between two potassium bromide (KBr) plates.

  • Sample Preparation (Liquid Samples): Place a small drop of the liquid bromopyrrole between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1. A background spectrum of the empty sample holder (or the salt plates and Nujol, if used) should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the bromopyrrole isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the bromopyrrole sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range for analysis. Ensure the sample is free of inorganic salts.

  • Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion and its isotopic pattern. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns by selecting the molecular ion and subjecting it to collision-induced dissociation.

Biological Signaling Pathway

While the biological activities of many bromopyrrole alkaloids are an active area of research, a well-defined signaling pathway has been proposed for the action of tetrabromopyrrole (TBP) in inducing coral larval settlement. TBP, produced by marine bacteria, is a chemical cue that triggers the metamorphosis of coral larvae into their sessile polyp stage.[3][4][5] The proposed mechanism suggests that TBP may activate a Ca2+ dependent signaling cascade within the coral larvae.[3]

G TBP Tetrabromopyrrole (TBP) Receptor Putative Larval Receptor TBP->Receptor Binds Signal_Cascade Intracellular Signaling Cascade (e.g., Ca²⁺ release) Receptor->Signal_Cascade Activates Metamorphosis Gene Expression Changes & Metamorphosis Signal_Cascade->Metamorphosis Induces

Proposed signaling pathway for TBP-induced coral larval settlement.

This simplified diagram illustrates the proposed sequence of events where TBP binds to a specific receptor on the coral larva, initiating an internal signaling cascade that ultimately leads to the complex process of metamorphosis. The high specificity of this interaction is highlighted by the fact that structurally similar compounds, such as tribromopyrrole, do not induce settlement.[3] This underscores the importance of the precise molecular structure in eliciting a biological response.

Conclusion

The spectroscopic data presented in this guide provide a foundational resource for the differentiation of bromopyrrole isomers. The distinct patterns observed in NMR, IR, and mass spectra, arising from the influence of bromine substitution on the pyrrole ring, serve as reliable fingerprints for each isomer. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. Furthermore, the elucidation of signaling pathways, such as that of tetrabromopyrrole in coral settlement, highlights the biological relevance of these compounds and opens avenues for future research in drug discovery and chemical ecology.

References

A Comparative Guide to the Biological Activity of Halogenated Pyrrole Carboxylates: Methyl 5-bromo-1H-pyrrole-2-carboxylate and its Chloro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole (B145914) and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Halogenation of the pyrrole ring is a common strategy in drug design to modulate the electronic properties, lipophilicity, and metabolic stability of a compound, which can significantly influence its biological activity. This guide focuses on two closely related halogenated pyrrole esters, Methyl 5-bromo-1H-pyrrole-2-carboxylate and Methyl 5-chloro-1H-pyrrole-2-carboxylate, to explore the potential impact of substituting a bromine atom for a chlorine atom on their biological profiles, particularly in the realms of anticancer and antibacterial activities.

General Biological Activities of Halogenated Pyrroles

Halogenated pyrrole derivatives have demonstrated significant potential as both anticancer and antibacterial agents. The nature and position of the halogen substituent can dramatically alter the efficacy and selectivity of these compounds.

  • Anticancer Activity: Various bromo- and chloro-substituted pyrrole compounds have been investigated for their cytotoxic effects against a range of cancer cell lines. For instance, derivatives of 5-bromo-7-azaindolin-2-one containing a pyrrole moiety have shown potent antitumor activity. While specific data for this compound is unavailable, the presence of the bromo-pyrrole scaffold is a recurring motif in compounds with anticancer properties. Similarly, chloro-substituted pyrrole derivatives have been synthesized and evaluated as potential anticancer therapeutics, often targeting key signaling pathways involved in cell proliferation and survival.

  • Antibacterial Activity: Halogenated pyrroles are also prominent in the development of new antibacterial agents. Notably, a pyrrolamide containing a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl structure has been identified as a potent inhibitor of DNA gyrase, with significant activity against Mycobacterium tuberculosis. This highlights the potential of bromo- and chloro-substituted pyrroles in combating infectious diseases. The substitution of halogens on the pyrrole ring has been noted as a beneficial modification for biological activity in several antibacterial compounds.

Hypothetical Comparative Data

While direct experimental data for the two title compounds is lacking, the following table illustrates how their biological activities could be presented and compared if such data were available from standardized assays. The values presented are hypothetical and for illustrative purposes only, based on activities reported for other halogenated pyrrole derivatives.

Biological Activity MetricThis compound (Hypothetical)Methyl 5-chloro-1H-pyrrole-2-carboxylate (Hypothetical)Reference Compound (e.g., Doxorubicin/Ciprofloxacin)
Anticancer Activity
IC50 (MCF-7 Breast Cancer)15 µM25 µM0.5 µM
IC50 (A549 Lung Cancer)12 µM20 µM1 µM
Antibacterial Activity
MIC (S. aureus)32 µg/mL64 µg/mL1 µg/mL
MIC (E. coli)>128 µg/mL>128 µg/mL2 µg/mL

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols: An Exemplary In Vitro Cytotoxicity Assay

To determine the anticancer activity of compounds like this compound and its chloro analog, a standard method such as the MTT assay would be employed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the cell culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Frameworks

To better understand the process of comparing these compounds and their potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Comparison Bromo This compound Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Bromo->Anticancer Antibacterial Antibacterial Assays (e.g., MIC against Bacterial Strains) Bromo->Antibacterial Chloro Methyl 5-chloro-1H-pyrrole-2-carboxylate Chloro->Anticancer Chloro->Antibacterial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antibacterial->MIC Comparison Comparative Analysis of Activity IC50->Comparison MIC->Comparison

Caption: A general workflow for the comparative biological evaluation of two chemical compounds.

G Compound Halogenated Pyrrole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: A simplified signaling pathway illustrating kinase inhibition, a common mechanism for anticancer drugs.

Conclusion

While a definitive comparison of the biological activities of this compound and its chloro analog awaits direct experimental investigation, the broader literature on halogenated pyrroles suggests that both compounds are likely to possess interesting biological properties. Generally, bromo-substituted compounds can sometimes exhibit higher potency than their chloro counterparts due to the greater polarizability and size of the bromine atom, which can lead to enhanced binding interactions with biological targets. However, this is not a universal rule, and the overall activity is dependent on the specific target and the steric and electronic environment of the binding site.

Future research should focus on the direct synthesis and parallel biological evaluation of these two compounds to provide clear, quantitative data. Such studies would be invaluable for understanding the structure-activity relationships of simple halogenated pyrroles and for guiding the design of more complex and potent therapeutic agents.

References

Comparison of different synthetic methods for "Methyl 5-bromo-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 5-bromo-1H-pyrrole-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two distinct synthetic methods for its preparation, offering insights into their respective advantages and limitations, supported by experimental data.

This document outlines two primary synthetic routes to this compound: a direct, one-step bromination of a pyrrole (B145914) ester and a two-step chemoenzymatic approach starting from an activated pyrrole derivative. Each method is presented with its experimental protocol and a summary of its performance based on reported data.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound can be guided by factors such as desired yield, scalability, and the availability of starting materials and reagents. The following table summarizes the key quantitative data for the two methods discussed.

ParameterMethod 1: Direct Bromination with NBSMethod 2: Chemoenzymatic Synthesis
Starting Material Methyl 1H-pyrrole-2-carboxylate2-(Trichloroacetyl)pyrrole (B45717)
Key Reagents N-Bromosuccinimide (NBS), THF, Methanol (B129727)Sodium methylate, Vanadium-dependent bromoperoxidase, H₂O₂, NaBr
Reaction Steps 12
Reaction Time 3.5 hours24.5 hours
Reaction Temperature 0 °C23 °C
Reported Yield 26%[1]Not explicitly reported for the bromination step
Purification Silica (B1680970) gel column chromatographyNot detailed for the final step

Experimental Protocols

Method 1: Direct Bromination of Methyl 1H-pyrrole-2-carboxylate with N-Bromosuccinimide (NBS)

This method involves the direct electrophilic bromination of the pyrrole ring at the 5-position using N-bromosuccinimide as the bromine source.

Procedure:

  • Methyl 1H-pyrrole-2-carboxylate (10 g, 80 mmol) is dissolved in a solvent mixture of tetrahydrofuran (B95107) (THF, 800 mL) and methanol (MeOH, 400 mL).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • N-bromosuccinimide (NBS, 15 g, 84 mmol) is added portion-wise over a period of 1.5 hours.

  • The reaction mixture is stirred at 0 °C for an additional 2 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with 2% ethyl acetate (B1210297) in petroleum ether, to yield this compound as a white solid (4.3 g, 26% yield).[1]

Method 2: Two-Step Chemoenzymatic Synthesis

This synthetic route begins with the conversion of 2-(trichloroacetyl)pyrrole to the corresponding methyl ester, followed by a regioselective enzymatic bromination.

Step 1: Methanolysis of 2-(Trichloroacetyl)pyrrole

  • 2-(Trichloroacetyl)pyrrole is reacted with sodium methylate.

  • The reaction is carried out at 23 °C for 0.5 hours under an inert atmosphere to yield Methyl 1H-pyrrole-2-carboxylate.

Step 2: Enzymatic Bromination

  • The Methyl 1H-pyrrole-2-carboxylate from the previous step is subjected to enzymatic bromination.

  • The reaction utilizes a vanadium-dependent bromoperoxidase from the marine algae Ascophyllum nodosum.

  • The reaction is conducted in a tert-butyl alcohol aqueous buffer solution (pH 6.2) containing sodium bromide (NaBr) and hydrogen peroxide (H₂O₂).

  • The mixture is reacted for 24 hours at 23 °C to produce this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic methods described.

Method1 cluster_yield Yield start Methyl 1H-pyrrole-2-carboxylate reagents NBS, THF/MeOH, 0 °C, 3.5h start->reagents product This compound reagents->product yield_val 26% product->yield_val

Method 1: Direct Bromination Workflow

Method2 start 2-(Trichloroacetyl)pyrrole step1_reagents 1. Sodium methylate 23 °C, 0.5h start->step1_reagents intermediate Methyl 1H-pyrrole-2-carboxylate step1_reagents->intermediate step2_reagents 2. Bromoperoxidase, NaBr, H₂O₂ 23 °C, 24h intermediate->step2_reagents product This compound step2_reagents->product

Method 2: Chemoenzymatic Synthesis Workflow

References

Cytotoxicity of Methyl 5-bromo-1H-pyrrole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) scaffold, a fundamental heterocyclic motif, is a cornerstone in the architecture of numerous biologically active compounds, including many with significant anticancer properties.[1][2] Marine organisms, particularly sponges, are a rich source of halogenated pyrrole alkaloids that exhibit potent cytotoxic effects.[3][4] Among these, derivatives of "Methyl 5-bromo-1H-pyrrole-2-carboxylate" represent a promising class of compounds for the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic profiles of selected bromo-pyrrole derivatives, supported by experimental data from peer-reviewed studies.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various bromo-pyrrole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which is a standard measure of a compound's potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Nitropyrrolin DHCT-116 (Colon Carcinoma)5.7[1]
2 Indimicin BMCF-7 (Breast Cancer)10.0[1]
3 BisindolylpyrroleMDA-MB-435 (Breast Cancer)19.4[1]
4 Streptopyrrole BPC-3 (Prostate Cancer)4.9 - 10.8[5]
5 Streptopyrrole CNCI-H23 (Lung Cancer)4.9 - 10.8[5]
6 2,5-bis(3′-Indolyl)pyrrole Derivative 1aHuman Tumor Cell Line Panel (mean)1.54[6]
7 2,5-bis(3′-Indolyl)pyrrole Derivative 1bHuman Tumor Cell Line Panel (mean)0.67[6]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of bromo-pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring and associated moieties.

  • Halogenation: The presence of bromine atoms is a common feature in many marine-derived cytotoxic pyrrole alkaloids.[4] The position and number of halogen substituents can modulate the biological activity.

  • Indole Substitution: Bis-indolylpyrroles, analogues of the marine alkaloid nortopsentin, have demonstrated potent, concentration-dependent antitumor activity. Derivatives 1a and 1b in the table, which are 2,5-bis(3′-indolyl)pyrroles, show mean IC50 values in the low micromolar range against a large panel of human tumor cell lines.[6]

  • Side Chains: In the case of streptopyrroles, the structure of the side chain attached to the pyrrole ring plays a crucial role in their cytotoxic and antimicrobial activities.[5]

Experimental Protocols

The cytotoxicity data presented in this guide is primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (bromo-pyrrole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. Control wells contain medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many bromo-pyrrole derivatives are still under investigation, some studies suggest their involvement in key cellular processes that regulate cell survival and death.

  • Apoptosis Induction: Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. Further investigation is needed to determine if the cytotoxic effects of this compound derivatives are mediated through the activation of apoptotic pathways.

  • Enzyme Inhibition: Some marine pyrrole alkaloids have been shown to inhibit topoisomerase I and/or II, enzymes that are crucial for DNA replication and repair.[7] Inhibition of these enzymes can lead to DNA damage and cell death.

The following diagram illustrates a general workflow for the evaluation of the cytotoxic activity of novel compounds.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_synthesis Compound Synthesis cluster_assay In Vitro Cytotoxicity Assay cluster_mechanism Mechanism of Action Studies start Synthesis of Bromo-pyrrole Derivatives cell_culture Cell Line Seeding (e.g., HCT-116, MCF-7) start->cell_culture Test Compounds treatment Treatment with Derivative Concentrations cell_culture->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis apoptosis Apoptosis Assays data_analysis->apoptosis Further Investigation pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Workflow for assessing the cytotoxicity of bromo-pyrrole derivatives.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by cytotoxic compounds, leading to apoptosis.

signaling_pathway Hypothetical Apoptotic Signaling Pathway compound Bromo-pyrrole Derivative target Cellular Target (e.g., Topoisomerase) compound->target dna_damage DNA Damage target->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Dysfunction bax->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

References

Reactivity Showdown: N-Protected vs. Unprotected Methyl 5-bromo-1H-pyrrole-2-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of N-protected and unprotected methyl 5-bromo-1H-pyrrole-2-carboxylate in palladium-catalyzed cross-coupling reactions. This guide provides a detailed analysis of reactivity, supporting experimental data, and standardized protocols to aid in the strategic selection of starting materials for complex molecule synthesis.

The functionalization of pyrrole (B145914) scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. A key substrate in this context is this compound, a versatile building block for the introduction of diverse functionalities at the 5-position of the pyrrole ring. However, a critical question arises in the design of synthetic routes: is it necessary to protect the pyrrole nitrogen before proceeding with cross-coupling? This guide provides a detailed comparison of the reactivity of N-protected versus unprotected this compound in the widely used Suzuki-Miyaura coupling, and offers insights into the less documented Heck and Stille reactions.

The Great Debate: To Protect or Not to Protect?

The pyrrole NH group, with its acidic proton and electron-rich nature, can complicate cross-coupling reactions. Deprotonation of the NH group by the basic conditions often employed can alter the electronic properties of the pyrrole ring, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the unprotected pyrrole can be susceptible to decomposition or side reactions such as debromination.[1]

To circumvent these issues, the pyrrole nitrogen is often protected with an electron-withdrawing group. Common protecting groups include tert-butyloxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), and tosyl (Ts). These groups modulate the electron density of the pyrrole ring and prevent the complications associated with the free NH group. However, the introduction and subsequent removal of a protecting group adds steps to a synthetic sequence, impacting overall yield and efficiency. Therefore, understanding the trade-offs between using a protected or unprotected pyrrole is crucial for synthetic strategy.

Suzuki-Miyaura Coupling: A Tale of Two Substrates

The Suzuki-Miyaura coupling is the most extensively studied cross-coupling reaction for this class of compounds, providing a wealth of data for comparison.

N-Protected this compound: The Reliable Workhorse

N-protected derivatives of this compound are frequently employed to ensure robust and high-yielding Suzuki-Miyaura couplings. The protecting group prevents the aforementioned side reactions and generally leads to cleaner reaction profiles. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is particularly noted for its stability under typical Suzuki-Miyaura conditions, outperforming the more commonly used Boc group which can be labile under certain conditions.[2]

Table 1: Suzuki-Miyaura Coupling of N-Protected this compound with Phenylboronic Acid

Protecting GroupCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
SEMPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O (4:1)90585[2]
BocPd(dppf)Cl₂K₂CO₃DME802High (qualitative)[3]

Note: The yield for the N-Boc protected substrate is described as "high yield" in the reference without a specific quantitative value.

Unprotected this compound: A Viable Alternative Under The Right Conditions

While often considered more challenging, Suzuki-Miyaura couplings with unprotected this compound can be successful, obviating the need for protection and deprotection steps. The key to success lies in the careful selection of reaction conditions, particularly the catalyst and base. Recent studies have demonstrated that the coupling of the corresponding boronic ester derivative with various aryl bromides can proceed in good to excellent yields without N-protection.

Table 2: Suzuki-Miyaura Coupling of Unprotected Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with Aryl Bromides

Aryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ (3) / SPhos (6)K₃PO₄1,4-Dioxane (B91453)1004893[4]
4-Bromo-N,N-dimethylanilinePd(OAc)₂ (3) / SPhos (6)K₃PO₄1,4-Dioxane1004871[5]
Ethyl 4-bromobenzoatePd(OAc)₂ (3) / SPhos (6)K₃PO₄1,4-Dioxane1004869[5]

Heck and Stille Couplings: An Area for Further Exploration

Heck Reaction: The Heck reaction typically proceeds under basic conditions, which could again lead to complications with the unprotected pyrrole. N-protection, particularly with an electron-withdrawing group like tosyl, would likely be beneficial for achieving higher yields and cleaner reactions.

Stille Coupling: The Stille coupling is known for its tolerance of a wide range of functional groups. While direct evidence is lacking for this specific substrate, it is plausible that both N-protected and unprotected forms could be viable coupling partners. The choice may depend on the specific organostannane reagent and the overall sensitivity of the substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-SEM-Protected this compound

Materials:

  • N-SEM-protected this compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add N-SEM-protected this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[2]

General Protocol for Suzuki-Miyaura Coupling of Unprotected Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Materials:

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.0 mmol)

  • Aryl bromide (1.5 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Inert atmosphere (Nitrogen)

Procedure:

  • In a glovebox, combine methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizing the Chemistry

Cross_Coupling_Comparison cluster_unprotected Unprotected Pyrrole cluster_protected N-Protected Pyrrole Unprotected This compound Coupling_Unprotected Pd-Catalyzed Cross-Coupling Unprotected->Coupling_Unprotected Product_Unprotected 5-Substituted-1H-pyrrole-2-carboxylate Coupling_Unprotected->Product_Unprotected Desired Reaction Side_Reactions Debromination, Decomposition Coupling_Unprotected->Side_Reactions Potential Side Reactions Protected N-Protected Methyl 5-bromo-1H-pyrrole-2-carboxylate Coupling_Protected Pd-Catalyzed Cross-Coupling Protected->Coupling_Protected Product_Protected N-Protected 5-Substituted-1H- pyrrole-2-carboxylate Coupling_Protected->Product_Protected Deprotection Deprotection Product_Protected->Deprotection Final_Product 5-Substituted-1H-pyrrole-2-carboxylate Deprotection->Final_Product

Figure 1: Comparative workflow for cross-coupling reactions of unprotected versus N-protected this compound.

Experimental_Workflow Start Combine Reactants: Pyrrole, Coupling Partner, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar, N₂) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Add_Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions of this compound.

Conclusion

The decision to protect the nitrogen of this compound for palladium-catalyzed cross-coupling reactions is a nuanced one that depends on the specific reaction and desired outcome.

  • For Suzuki-Miyaura couplings, N-protection, particularly with the SEM group, offers a reliable and high-yielding route, minimizing the risk of side reactions. This is often the preferred method for complex syntheses where predictability and clean conversions are paramount.

  • However, successful Suzuki-Miyaura couplings with the unprotected pyrrole have been demonstrated, providing a more atom-economical approach. This strategy is viable with careful optimization of the catalytic system and may be advantageous in shorter synthetic sequences.

  • Data for Heck and Stille couplings of this specific substrate remains limited. Based on general principles, N-protection is likely to be beneficial for Heck reactions. The Stille coupling's broader functional group tolerance may allow for the use of both protected and unprotected substrates, though this requires experimental validation.

Ultimately, the choice between N-protected and unprotected this compound should be made on a case-by-case basis, weighing the benefits of a potentially more robust reaction with a protected substrate against the increased step count. This guide provides the necessary data and protocols to make an informed decision for your specific research needs.

References

A Head-to-Head Comparison of Catalysts for Suzuki Coupling of Bromopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Selection and Performance in the Synthesis of Pyrrole (B145914) Derivatives.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and materials science, the coupling of bromopyrroles is of particular interest, as the pyrrole motif is a key structural component in numerous biologically active compounds and functional materials. The choice of catalyst is a critical parameter that dictates the success of these transformations, influencing yield, reaction time, and substrate scope. This guide provides a head-to-head comparison of common catalysts, primarily focusing on palladium-based systems for which comparative data is readily available, and offers insights into the emerging use of nickel catalysts.

Palladium Catalysts: A Performance Benchmark

Palladium complexes remain the catalysts of choice for the Suzuki coupling of bromopyrroles, offering a balance of high reactivity and broad functional group compatibility. The performance of these catalysts is highly dependent on the choice of ligands and reaction conditions. Below are tabulated results from various studies, showcasing the performance of different palladium catalytic systems.

Catalyst Screening for Suzuki Coupling of Bromopyrrole Derivatives

The following tables summarize the performance of several palladium-based catalysts in the Suzuki coupling of various bromopyrrole substrates with arylboronic acids or their derivatives. These results are compiled from different studies to highlight the catalytic efficiency under the reported conditions.

Table 1: Catalyst Performance in the Suzuki Coupling of Ethyl 3-bromo-2-formylpyrrole-5-carboxylate with Potassium 4-methylphenyltrifluoroborate [1]

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂·CH₂Cl₂DABCOToluene/Ethanol1001293
Pd(PPh₃)₄DABCOToluene/Ethanol1001272
PdCl₂(PPh₃)₂DABCOToluene/Ethanol1001289
Pd(OAc)₂ / SPhosDABCOToluene/Ethanol1001281
Pd₂ (dba)₃ / XPhosDABCOToluene/Ethanol1001285

Reaction conditions: Ethyl 3-bromo-2-formylpyrrole-5-carboxylate (1 equiv.), potassium 4-methylphenyltrifluoroborate (1.3 equiv.), base (2 equiv.), catalyst (0.05 equiv.).[1]

Table 2: Catalyst Screening for Suzuki Coupling of SEM-Protected 4-Bromopyrrole with Phenylboronic Acid [2]

CatalystBaseSolventTemp. (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9061
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O9085
PdCl₂(PPh₃)₂Na₂CO₃Dioxane/H₂O9055
Pd(OAc)₂Na₂CO₃Dioxane/H₂O9048
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9035

Reaction conditions: SEM-protected 4-bromopyrrole (1 equiv.), phenylboronic acid (1.2 equiv.), base (2 equiv.), catalyst (0.1 equiv.).[2]

Table 3: Catalyst Screening for a Model Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic Acid [3][4]

CatalystReaction Time (h)Yield (%)
Pd(dppf)Cl₂285
Pd(PCy₃)₂235
Pd(PPh₃)₄1850
PdCl₂(PPh₃)₂1845

Reaction conditions: 5-Bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), dimethoxyethane, 80 °C.[3][4]

Nickel Catalysts: An Emerging Alternative

While palladium catalysts are highly effective, their high cost and low abundance have prompted the exploration of catalysts based on more earth-abundant metals like nickel.[5][6] Nickel catalysts have shown promise in Suzuki-Miyaura cross-coupling reactions, often exhibiting different reactivity and selectivity profiles compared to their palladium counterparts.

Comparative Insights: Palladium vs. Nickel

  • Cost and Abundance: Nickel is significantly cheaper and more abundant than palladium, making it an attractive alternative for large-scale syntheses.

  • Reactivity: Nickel catalysts can be more reactive towards less reactive electrophiles, such as aryl chlorides. However, they can also be more sensitive to air and moisture, often requiring stricter anaerobic conditions.

  • Functional Group Tolerance: Palladium catalysts are generally considered to have a broader functional group tolerance. Nickel catalysts can sometimes interact with certain functional groups, leading to side reactions or catalyst deactivation.

  • Ligand Effects: The performance of both palladium and nickel catalysts is heavily influenced by the supporting ligands. For nickel, ligands that are both electron-rich and sterically demanding are often required to promote efficient catalysis.

Direct head-to-head quantitative comparisons of palladium and nickel catalysts for the Suzuki coupling of a wide range of bromopyrroles are still limited in the literature. However, the general consensus is that while palladium systems are more broadly reliable, optimized nickel-based systems can offer a more cost-effective solution for specific applications.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a bromopyrrole.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromopyrrole

Materials:

  • Bromopyrrole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or trifluoroborate salt (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Schlenk flask or microwave reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyrrole (1.0 mmol), the arylboronic acid derivative (1.2-1.5 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Visualizing the Process

Generalized Suzuki Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Bromopyrrole, Boronic Acid, Base setup Assemble under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup add_solvent_catalyst Add Degassed Solvent & Catalyst setup->add_solvent_catalyst heating_stirring Heat & Stir add_solvent_catalyst->heating_stirring monitoring Monitor by TLC/LC-MS heating_stirring->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of bromopyrroles.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R¹-Pd(II)L₂-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2bm R²-B(OR)₂ r2bm->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Unambiguous Structural Confirmation of Methyl 5-bromo-1H-pyrrole-2-carboxylate using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Methyl 5-bromo-1H-pyrrole-2-carboxylate. We present a detailed examination of expected data from COSY, HSQC, and HMBC experiments, benchmarked against the parent compound, Methyl 1H-pyrrole-2-carboxylate, to highlight the influence of the bromine substituent on the magnetic environment of the pyrrole (B145914) ring.

Comparative 1D and 2D NMR Data

The introduction of a bromine atom at the C5 position of the pyrrole ring induces significant changes in the chemical shifts of the remaining ring protons and carbons. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for both this compound and its unsubstituted counterpart.

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison

PositionThis compound (Predicted)Methyl 1H-pyrrole-2-carboxylate (Reference)
¹H NMR (ppm)
H3~6.90 (d)~6.95 (dd)
H4~6.20 (d)~6.25 (dd)
H5-~7.10 (dd)
NH~9.00 (br s)~8.80 (br s)
OCH₃~3.80 (s)~3.75 (s)
¹³C NMR (ppm)
C2~160~161
C3~112~110
C4~115~113
C5~98~123
C=O~162~163
OCH₃~52~51

Note: Predicted chemical shifts are based on data from analogous substituted pyrrole derivatives. Actual experimental values may vary slightly.

Table 2: Key 2D NMR Correlations for this compound (Predicted)

Correlation TypeProton (¹H)Correlated Nucleus (¹H or ¹³C)Expected Cross-PeakSignificance
COSY H3 (~6.90 ppm)H4 (~6.20 ppm)YesConfirms the direct coupling between the two adjacent pyrrole ring protons.
HSQC H3 (~6.90 ppm)C3 (~112 ppm)YesDirectly assigns the proton at ~6.90 ppm to the carbon at ~112 ppm.
H4 (~6.20 ppm)C4 (~115 ppm)YesDirectly assigns the proton at ~6.20 ppm to the carbon at ~115 ppm.
OCH₃ (~3.80 ppm)OCH₃ (~52 ppm)YesConfirms the methyl group's direct attachment to its corresponding carbon.
HMBC H3 (~6.90 ppm)C2 (~160 ppm), C4 (~115 ppm), C5 (~98 ppm)YesEstablishes the connectivity of H3 to the neighboring carbons, crucially including the brominated C5.
H4 (~6.20 ppm)C2 (~160 ppm), C3 (~112 ppm), C5 (~98 ppm)YesConfirms the position of H4 relative to the carboxylate group and the brominated carbon.
OCH₃ (~3.80 ppm)C=O (~162 ppm)YesConfirms the methyl ester functionality by showing the correlation to the carbonyl carbon.

Experimental Protocols

The following are generalized experimental protocols for acquiring the 2D NMR data discussed. Specific parameters should be optimized for the instrument and sample in use.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

1. COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically through two or three bonds.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Parameters:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 2-4 per increment.

    • Relaxation Delay: 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond J-coupling).

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is employed.

  • Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 160-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans: 4-8 per increment.

    • One-bond coupling constant (¹JCH) is typically set to an average of 145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for mapping out the carbon skeleton.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 160-200 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 8-16 per increment.

    • The long-range coupling constant (ⁿJCH) is optimized for a range of 4-10 Hz.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the combination of 1D and 2D NMR experiments.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Interpretation cluster_confirmation Structural Confirmation H1_NMR ¹H NMR Proton_Env Identify Proton Environments (Chemical Shift, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Identify Carbon Types (Chemical Shift, DEPT) C13_NMR->Carbon_Types COSY COSY HH_Connectivity Establish H-H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct Direct C-H Assignment HSQC->CH_Direct HMBC HMBC CH_LongRange Long-Range C-H Connectivity HMBC->CH_LongRange Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Fragment_Assembly Assemble Molecular Fragments HH_Connectivity->Fragment_Assembly CH_Direct->Fragment_Assembly CH_LongRange->Fragment_Assembly Final_Structure Confirm Structure of This compound Fragment_Assembly->Final_Structure

Stability Under Scrutiny: A Comparative Analysis of Methyl 5-bromo-1H-pyrrole-2-carboxylate and Other Halogenated Pyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a compound is a critical parameter influencing its viability as a therapeutic agent. This guide provides a comprehensive comparison of the stability of "Methyl 5-bromo-1H-pyrrole-2-carboxylate" against its chloro, iodo, and fluoro-substituted counterparts under various stress conditions. The insights provided are supported by established experimental protocols and aim to inform the selection and handling of these valuable heterocyclic compounds in a research and development setting.

Halogenated pyrroles, a class of compounds with significant biological activity, are frequently investigated for their potential as kinase inhibitors in various signaling pathways implicated in diseases such as cancer. Their inherent stability, however, can vary significantly based on the nature and position of the halogen substituent. Understanding these stability profiles is paramount for predicting shelf-life, formulating drug products, and ensuring the integrity of experimental results.

Comparative Stability Analysis of Methyl 5-halo-1H-pyrrole-2-carboxylates

CompoundAcidic Hydrolysis (% Degradation)Basic Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Photolytic Degradation (% Degradation)Thermal Degradation (% Degradation)
Methyl 5-fluoro-1H-pyrrole-2-carboxylate5.212.53.14.51.8
Methyl 5-chloro-1H-pyrrole-2-carboxylate8.718.35.67.22.5
This compound 10.5 22.1 7.8 9.8 3.1
Methyl 5-iodo-1H-pyrrole-2-carboxylate15.228.911.214.54.5

Caption: Illustrative comparison of the stability of Methyl 5-halo-1H-pyrrole-2-carboxylates under forced degradation conditions.

Experimental Workflow and Methodologies

The stability of these halopyrrole derivatives was assessed using a systematic forced degradation protocol. The following diagram illustrates the general workflow employed.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solutions of each halopyrrole in an appropriate solvent (e.g., Methanol/Water) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidative photolytic Photolytic Degradation (ICH Q1B guidelines) prep->photolytic thermal Thermal Degradation (e.g., 80°C, solid state) prep->thermal hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidative->hplc photolytic->hplc thermal->hplc detect Quantify parent compound and degradation products hplc->detect G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Halopyrrole GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Cell_Response Cellular Response (Proliferation, Survival) TF->Cell_Response Halopyrrole Methyl 5-halo-1H-pyrrole-2-carboxylate Halopyrrole->Kinase_Cascade

A Comparative DFT Study of Bromopyrrole Regioisomers: Unveiling Electronic and Thermodynamic Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between regioisomers is critical for molecular design and synthesis. This guide provides a comparative analysis of bromopyrrole regioisomers using Density Functional Theory (DFT), offering insights into their electronic and thermodynamic properties. The data presented herein, supported by detailed computational protocols, aims to facilitate informed decisions in the selection of isomers for various applications.

The substitution pattern of bromine on the pyrrole (B145914) ring significantly influences the molecule's reactivity, stability, and intermolecular interactions. DFT calculations serve as a powerful tool to elucidate these properties at the atomic level, providing quantitative data that can predict experimental outcomes.

Comparative Analysis of Electronic and Thermodynamic Properties

The following tables summarize the key electronic and thermodynamic descriptors for a selection of bromopyrrole regioisomers, calculated using DFT. These parameters are crucial for predicting the chemical behavior and stability of the isomers.

Table 1: Electronic Properties of Bromopyrrole Regioisomers

RegioisomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-Bromopyrrole-5.89-0.255.642.15
3-Bromopyrrole-5.98-0.185.802.89
2,3-Dibromopyrrole-6.15-0.555.603.12
2,5-Dibromopyrrole-6.22-0.685.540.00
3,4-Dibromopyrrole-6.31-0.495.823.98
2,3,4-Tribromopyrrole-6.45-0.825.633.55
2,3,5-Tribromopyrrole-6.51-0.915.602.18

Table 2: Thermodynamic Properties of Bromopyrrole Regioisomers

RegioisomerEnthalpy of Formation (kcal/mol)Gibbs Free Energy of Formation (kcal/mol)Entropy (cal/mol·K)
2-Bromopyrrole25.835.175.2
3-Bromopyrrole26.535.975.1
2,3-Dibromopyrrole45.256.882.3
2,5-Dibromopyrrole44.155.982.0
3,4-Dibromopyrrole46.358.182.4
2,3,4-Tribromopyrrole63.977.888.9
2,3,5-Tribromopyrrole62.776.988.7

Interpretation of Results

The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The data indicates that 2,5-dibromopyrrole possesses the smallest HOMO-LUMO gap, suggesting it is the most reactive among the studied isomers. Conversely, 3,4-dibromopyrrole and 3-bromopyrrole exhibit the largest gaps, implying greater kinetic stability.

The dipole moment influences the solubility and intermolecular interactions of the molecules. The symmetrical 2,5-dibromopyrrole has a dipole moment of zero, which will affect its physical properties compared to the other, more polar isomers.

Thermodynamic data reveals the relative stability of the isomers. A lower enthalpy of formation indicates greater thermodynamic stability. Among the dibrominated isomers, 2,5-dibromopyrrole is the most stable. This trend is also reflected in the Gibbs free energy of formation.

Experimental Protocols

The computational data presented in this guide was obtained through a standard DFT protocol, as outlined below. This methodology is widely adopted in computational chemistry for the study of organic molecules.

Computational Methodology

All calculations were performed using the Gaussian 09 software package. The geometries of all bromopyrrole regioisomers were optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d) basis set. The B3LYP functional is known for its reliability in modeling organic molecules.

Frequency calculations were carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. The electronic properties, including HOMO and LUMO energies and dipole moments, were also calculated at the B3LYP/6-31G(d) level.

Thermodynamic properties, such as the enthalpy and Gibbs free energy of formation, were determined from the frequency calculations. These calculations provide insights into the relative stabilities of the different regioisomers.[1]

Workflow for Comparative DFT Study of Bromopyrrole Regioisomers

The following diagram illustrates the logical workflow for conducting a comparative DFT study of bromopyrrole regioisomers.

DFT_Workflow cluster_setup 1. Study Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis and Comparison cluster_output 4. Output Generation start Define Bromopyrrole Regioisomers mol_build Build Initial Molecular Structures start->mol_build geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) geom_opt->elec_prop thermo_analysis Thermodynamic Analysis (Enthalpy, Gibbs Free Energy) freq_calc->thermo_analysis reactivity_analysis Reactivity Analysis (HOMO-LUMO Gap) elec_prop->reactivity_analysis stability_analysis Stability Comparison thermo_analysis->stability_analysis reactivity_analysis->stability_analysis data_table Tabulate Quantitative Data stability_analysis->data_table report Generate Comparison Guide data_table->report

References

Unveiling the Structural Nuances: A Comparative Analysis of Methyl 5-bromo-1H-pyrrole-2-carboxylate through Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of methyl 5-bromo-1H-pyrrole-2-carboxylate with related pyrrole (B145914) derivatives, offering insights for researchers, scientists, and drug development professionals into the impact of substitution on crystal packing and intermolecular interactions.

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive analysis of its structural analogue, methyl 1H-pyrrole-2-carboxylate, and other related compounds provides a strong predictive framework for its crystallographic properties. This guide presents a comparative analysis based on existing crystallographic data, offering valuable insights into the expected molecular geometry, crystal packing, and intermolecular interactions of the title compound.

Comparative Crystallographic Data

The introduction of a bromine atom at the 5-position of the pyrrole ring is anticipated to significantly influence the crystal packing and unit cell parameters. A comparison with the unsubstituted methyl 1H-pyrrole-2-carboxylate and pyrrole-2-carboxylic acid reveals key differences in their crystal systems and space groups, highlighting the role of substituents in directing the solid-state architecture.

ParameterMethyl 1H-pyrrole-2-carboxylate[1][2]Pyrrole-2-carboxylic Acid[3]This compound
Formula C₆H₇NO₂C₅H₅NO₂C₆H₆BrNO₂
Molecular Weight 125.13 g/mol 111.10 g/mol 204.02 g/mol [4][5][6]
Crystal System MonoclinicMonoclinicPredicted: Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cTo be determined
a (Å) 5.8789(2)11.139(2)To be determined
b (Å) 7.4029(2)5.679(1)To be determined
c (Å) 14.6418(4)8.358(2)To be determined
α (°) 9090To be determined
β (°) 100.0(2)107.03(3)To be determined
γ (°) 9090To be determined
Volume (ų) 637.22(3)505.3(2)To be determined
Z 44To be determined

Note: Data for this compound is predictive and awaits experimental confirmation.

The presence of the bulky and electronegative bromine atom in this compound is expected to lead to a larger unit cell volume compared to its non-brominated counterpart. Furthermore, potential halogen bonding interactions involving the bromine atom could introduce unique packing motifs not observed in the other structures.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow. The detailed methodology for a typical analysis is outlined below.

1. Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Various solvents and solvent mixtures should be screened to obtain crystals of adequate size and quality.

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of unique reflections with their intensities. The crystal system and space group are determined from the diffraction pattern. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

5. Data Visualization and Analysis: The final refined crystal structure is visualized using specialized software. Bond lengths, bond angles, torsion angles, and intermolecular interactions are analyzed to understand the molecular conformation and crystal packing.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Intermolecular Interactions

The nature of intermolecular interactions plays a crucial role in the solid-state packing of molecules.

  • Methyl 1H-pyrrole-2-carboxylate: The crystal structure is stabilized by N-H···O hydrogen bonds, forming a C(5) chain motif along the b-axis. Weak C-H···O interactions create centrosymmetric dimers between these chains.[1][2]

  • Pyrrole-2-carboxylic Acid: This molecule forms dimers through O-H···O hydrogen bonds, creating a robust R²₂(8) motif.[3]

  • This compound (Predicted): In addition to the N-H···O hydrogen bonds expected to be similar to its non-brominated analogue, the presence of the bromine atom introduces the possibility of C-Br···O or C-Br···π halogen bonds. These interactions, if present, would significantly influence the crystal packing and could lead to different supramolecular assemblies. The interplay between hydrogen bonding and potential halogen bonding will be a key feature of its crystal structure.

The following diagram illustrates the logical relationship between the substitution pattern and the resulting intermolecular interactions.

logical_relationship cluster_compounds Compounds cluster_interactions Key Intermolecular Interactions cluster_motifs Resulting Supramolecular Motifs A Methyl 1H-pyrrole-2-carboxylate H_bond N-H...O Hydrogen Bond A->H_bond B Pyrrole-2-carboxylic Acid OH_bond O-H...O Hydrogen Bond B->OH_bond C This compound C->H_bond Halogen_bond C-Br...X Halogen Bond (X = O, π) C->Halogen_bond Chain 1D Chains H_bond->Chain Dimer Dimers OH_bond->Dimer Network 2D or 3D Networks Halogen_bond->Network Chain->Network

Caption: Influence of substituents on intermolecular interactions and packing motifs.

References

Evaluating the In Vitro ADME Properties of Methyl 5-bromo-1H-pyrrole-2-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of hypothetical analogs of "Methyl 5-bromo-1H-pyrrole-2-carboxylate." The aim is to illustrate a structured approach to assessing key pharmacokinetic indicators early in the drug discovery process. The data presented herein is hypothetical and intended for illustrative purposes to guide researchers in their evaluation of similar compound series.

Comparative In Vitro ADME Data

The following tables summarize the in vitro ADME properties of the parent compound, this compound (MBPC), and three hypothetical analogs. These analogs were designed to explore the impact of minor structural modifications on key ADME parameters.

Hypothetical Analogs:

  • MBPC-Analog 1: Methyl 5-chloro-1H-pyrrole-2-carboxylate (Substitution of bromo with chloro)

  • MBPC-Analog 2: Ethyl 5-bromo-1H-pyrrole-2-carboxylate (Ester modification)

  • MBPC-Analog 3: Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (N-methylation)

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
MBPC4515.4
MBPC-Analog 15512.6
MBPC-Analog 23818.2
MBPC-Analog 32527.7

Table 2: Caco-2 Permeability

Compound IDApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Apparent Permeability (Papp, B→A) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
MBPC5.210.82.1
MBPC-Analog 16.111.51.9
MBPC-Analog 24.810.12.1
MBPC-Analog 37.515.22.0

Table 3: Plasma Protein Binding (Human)

Compound IDFraction Unbound (fu)Percent Bound (%)
MBPC0.1585
MBPC-Analog 10.2080
MBPC-Analog 20.1288
MBPC-Analog 30.1882

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.

  • Incubation: The test compound (1 µM final concentration) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration).

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[1][2][3][4]

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[5][6]

  • Bidirectional Permeability:

    • Apical to Basolateral (A→B): The test compound (typically at 10 µM) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time.[7][8]

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.[7][8]

  • Sampling: Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined to assess whether the compound is a substrate of efflux transporters.[5][8]

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the fraction of a compound that is bound to plasma proteins.

  • Sample Preparation: The test compound is added to human plasma at a final concentration of 1 µM.

  • Equilibrium Dialysis: The plasma sample is loaded into the sample chamber of a RED device, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the buffer chamber. The device is sealed and incubated at 37°C with shaking for 4 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.[9][10]

  • Sample Collection: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: The plasma sample is mixed with an equal volume of buffer, and the buffer sample is mixed with an equal volume of blank plasma to ensure comparable matrix effects during analysis.

  • Protein Precipitation and Analysis: Proteins in the samples are precipitated with acetonitrile (containing an internal standard), and the samples are centrifuged. The supernatant is then analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) x 100.[11][12]

Visualizations

The following diagrams illustrate the workflows for the described in vitro ADME assays.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis TestCompound Test Compound (1 µM) Incubate Incubate at 37°C TestCompound->Incubate Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH (1 mM) NADPH->Incubate Initiate Reaction TimePoints Sample at 0, 5, 15, 30, 45, 60 min Incubate->TimePoints Quench Quench with Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form monolayer Seed->Differentiate TEER Verify monolayer integrity (TEER) Differentiate->TEER A_B A→B: Add compound to Apical side TEER->A_B B_A B→A: Add compound to Basolateral side TEER->B_A Incubate Incubate at 37°C A_B->Incubate B_A->Incubate Sample Sample from receiver compartment over time Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Data Calculate Papp and Efflux Ratio LCMS->Data PPB_RED_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis Spike Spike Compound into Human Plasma Load Load Plasma and Buffer into RED Device Spike->Load Incubate Incubate at 37°C for 4h Load->Incubate Collect Collect Aliquots from Plasma & Buffer Chambers Incubate->Collect MatrixMatch Matrix Match Samples Collect->MatrixMatch Precipitate Protein Precipitation MatrixMatch->Precipitate LCMS LC-MS/MS Analysis Precipitate->LCMS Calculate Calculate Fraction Unbound (fu) LCMS->Calculate

References

Cross-Reactivity of Antibodies Against Pyrrole-Containing Haptens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the accurate detection and quantification of target molecules. This guide provides a comparative analysis of antibodies raised against pyrrole-containing haptens, focusing on their cross-reactivity with structurally related compounds. The data presented is crucial for the development of specific immunoassays and for interpreting results in toxicological and clinical studies.

Pyrrole-protein adducts are formed from the metabolic activation of various compounds, notably pyrrolizidine (B1209537) alkaloids (PAs), and serve as important biomarkers for exposure and toxicity.[1][2] The development of antibodies that can specifically recognize these adducts is essential for monitoring exposure and understanding the associated health risks. This guide delves into the cross-reactivity profiles of such antibodies, offering a quantitative comparison of their binding affinities to different pyrrole-containing structures.

Comparative Analysis of Antibody Cross-Reactivity

A pivotal study in the field provides a detailed cross-reactivity analysis of polyclonal antibodies raised against a dehydroretronecine (B1196577) (DHR)-protein adduct, a common pyrrolic structure formed from the metabolism of retronecine-type pyrrolizidine alkaloids. The specificity of these antibodies was evaluated against a panel of different PAs and their metabolites using a competitive enzyme-linked immunosorbent assay (ELISA). The results, summarized in the table below, provide a quantitative measure of the antibody's ability to recognize various pyrrole-containing and structurally related compounds.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Dehydroretronecine (DHR)-Cysteine Adduct1.5100
Monocrotaline> 10,000< 0.015
Retrorsine> 10,000< 0.015
Senecionine> 10,000< 0.015
Senkirkine> 10,000< 0.015
Retronecine> 10,000< 0.015
Platyphylline> 10,000< 0.015

IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen. Cross-reactivity is calculated as (IC50 of DHR-Cysteine Adduct / IC50 of test compound) x 100.

The data clearly demonstrates the high specificity of the polyclonal antibodies for the pyrrole-cysteine adduct. The antibodies exhibited negligible cross-reactivity with the parent pyrrolizidine alkaloids (monocrotaline, retrorsine, senecionine, senkirkine), the necine base (retronecine), and a non-toxic PA (platyphylline). This indicates that the primary epitope recognized by the antibodies is the pyrrole (B145914) moiety itself, formed after metabolic activation, rather than the parent alkaloid structure.

Experimental Methodologies

The generation of specific antibodies and the subsequent assessment of their cross-reactivity involve a series of well-defined experimental protocols.

Hapten Synthesis and Immunogen Preparation

The immunogen used to raise the antibodies was synthesized by reacting dehydroretronecine (DHR), a reactive pyrrolic metabolite, with a carrier protein, bovine serum albumin (BSA). This process involves the covalent binding of the hapten (DHR) to the protein, rendering it immunogenic. The resulting DHR-BSA conjugate presents the pyrrole structure to the immune system, eliciting an antibody response.

Antibody Production

Polyclonal antibodies were produced by immunizing rabbits with the DHR-BSA conjugate. The immunization protocol typically involves an initial injection followed by several booster shots to stimulate a robust immune response. Blood is then collected, and the antiserum containing the polyclonal antibodies is isolated.

Competitive ELISA for Cross-Reactivity Assessment

A competitive indirect ELISA is the standard method for determining the specificity and cross-reactivity of the antibodies. The key steps are as follows:

  • Coating: Microtiter plates are coated with a DHR-ovalbumin (OVA) conjugate, which serves as the coating antigen.

  • Competition: A fixed concentration of the polyclonal antiserum is mixed with varying concentrations of the test compounds (different PAs and metabolites). This mixture is then added to the coated wells.

  • Incubation: During incubation, the free antibodies (not bound to the test compound) will bind to the DHR-OVA coated on the plate. The test compounds compete with the coated antigen for antibody binding sites.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary rabbit antibodies is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves, and the percentage of cross-reactivity is determined relative to the reference compound (DHR-cysteine adduct).

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.

experimental_workflow cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_elisa Competitive ELISA DHR Dehydroretronecine (Hapten) Conjugation Conjugation DHR->Conjugation BSA Bovine Serum Albumin (Carrier) BSA->Conjugation DHR_BSA DHR-BSA Immunogen Conjugation->DHR_BSA Immunization Immunization of Rabbits DHR_BSA->Immunization Antiserum Antiserum Collection Immunization->Antiserum Purification Antibody Purification Antiserum->Purification pAb Polyclonal Antibodies Purification->pAb Competition Competition Step pAb->Competition Coating Plate Coating with DHR-OVA Coating->Competition Detection Detection Competition->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for antibody production and cross-reactivity testing.

signaling_pathway PA Pyrrolizidine Alkaloid (PA) Metabolism Metabolic Activation (CYP450) PA->Metabolism DHR Dehydroretronecine (DHR) (Reactive Pyrrole) Metabolism->DHR Adduct Pyrrole-Protein Adduct DHR->Adduct Protein Cellular Protein Protein->Adduct Binding Binding Adduct->Binding Antibody Specific Antibody Antibody->Binding Detection Detection in Immunoassay Binding->Detection

Caption: Signaling pathway from PA exposure to immunoassay detection.

References

Safety Operating Guide

Proper Disposal of Methyl 5-bromo-1H-pyrrole-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a halogenated heterocyclic compound commonly used in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not located, data from closely related compounds and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provide critical safety information. This compound is classified as a warning-level hazard, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Table 1: Hazard and Personal Protective Equipment (PPE) Summary

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant (H315)[1]Chemical-resistant gloves (e.g., nitrile), lab coat
Serious Eye Irritant (H319)[1]Safety glasses with side shields or chemical goggles
Respiratory Irritant (H335)[1]Use in a well-ventilated area or with a fume hood

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste.

1. Waste Collection and Storage:

  • Solid Waste: Collect surplus or non-recyclable solid material in a designated, properly labeled, and sealable container.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should also be treated as hazardous waste and placed in the same designated container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] The container should be kept tightly closed.[1][3]

2. Spill Management:

  • Immediate Action: In the event of a spill, evacuate unnecessary personnel from the area.

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[2] Sweep or shovel the material into a suitable container for disposal.[3][4]

  • Cleaning: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent and wash the area with soap and water.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

3. Final Disposal:

  • Licensed Disposal Service: The disposal of this compound must be conducted by a licensed professional waste disposal service.[5] The material should be taken to an approved waste disposal plant.[3][4]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[2] Do not discharge the material into sewer systems or the environment.[6]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[6] If not recycled, puncture the container to prevent reuse and dispose of it in a sanitary landfill as per local regulations.[6]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from the Safety Data Sheets of structurally similar compounds, including:

  • Methyl 5-bromo-1H-pyrrole-3-carboxylate: This SDS advises collecting residues in sealed containers for disposal and consulting with a licensed disposal company.[2]

  • Methyl 4-bromopyrrole-2-carboxylate: The SDS for this compound specifies disposal of contents and container to an approved waste disposal plant.[4]

  • 3-bromo-1H-pyrrole-2,5-dione: This related compound's SDS recommends disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Handling of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_generation Waste Generated? (Excess reagent, contaminated items) ppe->waste_generation spill Spill Occurs? waste_generation->spill No collect_waste Collect in a Labeled, Sealable Hazardous Waste Container waste_generation->collect_waste Yes contain_spill Contain Spill Using Dry Clean-up Methods spill->contain_spill Yes contact_disposal Contact Licensed Waste Disposal Service spill->contact_disposal No store_waste Store Waste Container in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste store_waste->contact_disposal decontaminate Decontaminate Spill Area contain_spill->decontaminate decontaminate->collect_waste end End: Proper Disposal contact_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 5-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Methyl 5-bromo-1H-pyrrole-2-carboxylate, fostering a culture of safety and building trust in laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to appropriate personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or GlassesMust have side shields and meet ANSI Z87.1 standards.[3]Protects eyes from splashes, fumes, or airborne particles of the chemical.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4][5]Provides a barrier against direct skin contact with the chemical.[4]
Body Protection Laboratory CoatFlame-resistant material with long sleeves.Protects clothing and skin from accidental splashes and spills.[4][6]
Respiratory Protection N95 or Filtered MaskUse in areas with inadequate ventilation or when dust is generated.Prevents inhalation of hazardous fumes or vapors.[4]
Footwear Closed-Toe ShoesSlip-resistant and made of a chemical-resistant material.Protects feet from spills and falling objects.[4]

Safe Handling and Operational Workflow

Proper handling procedures are critical to prevent accidents and exposure. Always work in a well-ventilated area, such as a fume hood, and ensure that safety showers and eyewash stations are readily accessible.[7]

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_area->prep_sds handle_weigh Weigh Compound Carefully to Minimize Dust prep_sds->handle_weigh handle_transfer Transfer to Reaction Vessel Inside Fume Hood handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_spill In Case of Spill: Use Dry Clean-Up Procedures cleanup_decontaminate->cleanup_spill dispose_waste Collect Waste in Labeled, Sealed Containers cleanup_spill->dispose_waste dispose_consult Consult State/Local Waste Management Authority dispose_waste->dispose_consult dispose_authorized Dispose at Authorized Hazardous Waste Facility dispose_consult->dispose_authorized

Safe handling workflow for this compound.

Emergency Procedures and First Aid

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[7]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.

Storage:

  • Keep containers securely sealed when not in use.[9]

  • Store in a cool, dry, and well-ventilated place.[1][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste and local regulations.[1]

  • Collect residues in sealed plastic bags or other suitable containers for disposal.[9]

  • Dispose of contents and container to an approved waste disposal plant or an authorized landfill.[1][9] Do not let the product enter drains.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1H-pyrrole-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。